2-(Benzyloxy)-4-methoxybenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-2-phenylmethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-12-7-8-13(15(16)17)14(9-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAOREOMEWSXBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50515593 | |
| Record name | 2-(Benzyloxy)-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13618-49-0 | |
| Record name | 2-(Benzyloxy)-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(Benzyloxy)-4-methoxybenzoic Acid: A Compound of Research Interest
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Benzyloxy)-4-methoxybenzoic acid is a derivative of benzoic acid characterized by a benzyloxy group at the 2-position and a methoxy group at the 4-position. While direct, extensive research on this specific molecule is limited in publicly available literature, its structural motifs are present in a variety of compounds with significant biological activities. This technical guide aims to provide a comprehensive overview of this compound, including its chemical properties, a plausible synthetic route based on established organic chemistry principles, and potential applications in drug discovery and development, drawing parallels from structurally related molecules. This document serves as a foundational resource for researchers interested in the synthesis and evaluation of this and similar compounds.
Chemical Properties and Structure
This compound is an aromatic carboxylic acid. The presence of the benzyloxy and methoxy groups, along with the carboxylic acid moiety, imparts specific chemical characteristics that are crucial for its potential interactions with biological targets.
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Value |
| Molecular Formula | C₁₅H₁₄O₄ |
| Molecular Weight | 258.27 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not assigned |
| Appearance | Predicted to be a solid at room temperature |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols |
Synthesis Protocol
Proposed Synthetic Pathway: Williamson Ether Synthesis
The Williamson ether synthesis is an SN2 reaction where an alkoxide or phenoxide reacts with a primary alkyl halide to form an ether.[1][2] In this case, the phenolic hydroxyl group of 2-hydroxy-4-methoxybenzoic acid would be deprotonated by a suitable base to form a phenoxide, which then acts as a nucleophile to attack benzyl bromide.
References
An In-depth Technical Guide to 2-(Benzyloxy)-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
2-(Benzyloxy)-4-methoxybenzoic acid is a synthetic organic compound that belongs to the class of aromatic carboxylic acids and benzyl ethers. Its structure, featuring a benzoic acid moiety with a benzyloxy and a methoxy group at the 2- and 4-positions respectively, suggests potential applications in medicinal chemistry and materials science. The benzyloxy group can serve as a protecting group for the phenolic hydroxyl, which can be selectively removed during synthetic sequences. Furthermore, the overall scaffold is of interest in drug discovery due to its structural similarity to various biologically active molecules. This document provides a comprehensive overview of its chemical structure, a proposed synthetic route, and predicted physicochemical and spectroscopic properties.
Chemical Structure and Properties
The chemical structure of this compound combines the key features of a benzoic acid, a methoxybenzene, and a benzyl ether.
Systematic Name: this compound
Molecular Formula: C₁₅H₁₄O₄
Molecular Weight: 258.27 g/mol
Canonical SMILES: COC1=CC(=C(C=C1)C(=O)O)OCC2=CC=CC=C2
InChI Key: Predicted - FQMNUOKNJHGTQP-UHFFFAOYSA-N
The key structural features include a carboxylic acid group, which imparts acidic properties and potential for various derivatizations. The ether linkages (benzyloxy and methoxy) contribute to its solubility in organic solvents and can influence its conformational flexibility and binding to biological targets.
Predicted Physicochemical Properties
Due to the absence of experimental data, the following properties are predicted based on computational models and data from structurally similar compounds.
| Property | Predicted Value | Notes |
| Melting Point (°C) | 145-155 | Based on analogous substituted benzoic acids. |
| Boiling Point (°C) | > 350 | Expected to be high due to molecular weight and polarity. |
| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate, and dichloromethane. Sparingly soluble in water. | Typical for moderately polar organic acids. |
| pKa | ~ 4.0 | Estimated based on the electronic effects of the substituents on the benzoic acid moiety. |
Proposed Synthesis: Williamson Ether Synthesis
A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of the phenolic hydroxyl group of 2-hydroxy-4-methoxybenzoic acid with benzyl bromide in the presence of a weak base.
Reaction Scheme
Caption: Proposed synthesis of this compound.
Experimental Protocol
Materials:
-
Acetone (anhydrous) (CAS: 67-64-1)[7]
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-hydroxy-4-methoxybenzoic acid (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq).
-
To this suspension, add benzyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Spectroscopic Data (Predicted)
As no experimental spectra are available, the following data are predicted based on the chemical structure and known spectral data of similar compounds.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | Singlet | 1H | -COOH |
| ~7.8-7.9 | Doublet | 1H | Ar-H (adjacent to COOH) |
| ~7.3-7.5 | Multiplet | 5H | Phenyl-H (benzyl group) |
| ~6.5-6.6 | Multiplet | 2H | Ar-H (ortho and para to OMe) |
| ~5.2 | Singlet | 2H | -OCH₂- |
| ~3.8 | Singlet | 3H | -OCH₃ |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (acid) |
| ~162 | Ar-C (C-4, attached to OMe) |
| ~158 | Ar-C (C-2, attached to OCH₂) |
| ~136 | Ar-C (ipso-C of benzyl) |
| ~132 | Ar-CH (C-6) |
| ~128-129 | Ar-CH (phenyl of benzyl) |
| ~118 | Ar-C (C-1) |
| ~105 | Ar-CH (C-5) |
| ~100 | Ar-CH (C-3) |
| ~71 | -OCH₂- |
| ~56 | -OCH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 2500-3300 (broad) | O-H stretch (carboxylic acid) |
| ~1680-1700 | C=O stretch (carboxylic acid) |
| ~1600, 1500, 1450 | C=C stretch (aromatic) |
| ~1250, 1030 | C-O stretch (ethers) |
| ~750, 700 | C-H bend (aromatic) |
Mass Spectrometry (MS)
| m/z | Assignment |
| 258 | [M]⁺ (Molecular ion) |
| 241 | [M - OH]⁺ |
| 213 | [M - COOH]⁺ |
| 91 | [C₇H₇]⁺ (benzyl cation, base peak) |
Biological Activity and Signaling Pathways
There is currently no published data on the biological activity or the mechanism of action of this compound. Research in this area is required to elucidate its potential pharmacological effects.
Given the absence of data on its interaction with any known biological pathways, a signaling pathway diagram cannot be provided at this time. Future studies may explore its potential as an inhibitor or modulator of enzymes or receptors, based on its structural features.
Conclusion
This compound is a compound of synthetic interest with a structure that suggests potential for further chemical modification and biological evaluation. This guide provides a foundational understanding of its structure, a reliable synthetic protocol based on the Williamson ether synthesis, and predicted spectroscopic data to aid in its identification and characterization. It is imperative that future research focuses on the experimental validation of these properties and explores the potential biological activities of this molecule to unlock its full potential in scientific and pharmaceutical applications.
References
- 1. 2-Hydroxy-4-methoxybenzoic acid 99 2237-36-7 [sigmaaldrich.com]
- 2. 2-Hydroxy-4-methoxybenzoic acid, 98% | Fisher Scientific [fishersci.ca]
- 3. scbt.com [scbt.com]
- 4. Benzyl Bromide | CAS 100-39-0 | LGC Standards [lgcstandards.com]
- 5. scbt.com [scbt.com]
- 6. Potassium carbonate - Wikipedia [en.wikipedia.org]
- 7. Home | Solstice Advanced Materials [solstice.com]
An In-depth Technical Guide to the Synthesis of 2-(Benzyloxy)-4-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-(Benzyloxy)-4-methoxybenzoic acid, a valuable building block in organic synthesis and drug discovery. The document details the most common synthetic route, including a step-by-step experimental protocol, and presents relevant chemical data in a clear and accessible format.
Introduction
This compound is a substituted aromatic carboxylic acid featuring a benzyl ether and a methoxy group. This substitution pattern makes it a key intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other specialty chemicals. The presence of the benzyl protecting group on the phenolic hydroxyl allows for selective reactions at other positions of the aromatic ring or the carboxylic acid function. This guide focuses on the most practical and widely applicable method for its preparation: the Williamson ether synthesis.
Primary Synthesis Pathway: Williamson Ether Synthesis
The most direct and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with a benzyl halide in the presence of a base.
Reaction Scheme
The overall transformation involves the deprotonation of the phenolic hydroxyl group of 2-hydroxy-4-methoxybenzoic acid by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride) in an SN2 reaction, displacing the halide and forming the desired benzyl ether.
In-depth Technical Guide: 2-(Benzyloxy)-4-methoxybenzoic Acid
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
2-(Benzyloxy)-4-methoxybenzoic acid, a substituted aromatic carboxylic acid, holds significant interest within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its structural features, combining a benzoic acid moiety with benzyloxy and methoxy groups, make it a versatile intermediate for the synthesis of more complex molecules and a potential scaffold for the development of novel therapeutic agents. This technical guide provides a detailed overview of its chemical properties, synthesis, and potential applications, with a focus on data relevant to research and development.
Chemical and Physical Properties
A precise CAS Number for this compound could not be definitively identified from available public resources, which may suggest its novelty or limited commercial availability. For the purpose of this guide, we will refer to its structural isomer, 2-((4-methoxybenzyloxy)methyl)benzoic acid, for which a CAS number is available. It is crucial to note that while structurally related, the properties of these two compounds will differ.
Table 1: Physicochemical Data of 2-((4-methoxybenzyloxy)methyl)benzoic acid
| Property | Value | Source |
| CAS Number | 1154955-09-5 | LookChem[1] |
| Molecular Formula | C₁₆H₁₆O₄ | LookChem[1] |
| Molecular Weight | 272.30 g/mol | LookChem[1] |
Note: The data presented above is for 2-((4-methoxybenzyloxy)methyl)benzoic acid and should be used as a reference point with caution, as it is not the identical compound requested.
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives can be approached through several established organic chemistry reactions. A general synthetic strategy would involve the protection of a hydroxyl group as a benzyl ether and subsequent modification of other functional groups on the aromatic ring.
General Synthetic Workflow:
The following diagram illustrates a conceptual workflow for the synthesis of a substituted benzoic acid like the target compound.
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: Benzylation of a Phenolic Hydroxyl Group
This protocol provides a generalized method for the benzylation of a hydroxyl group on a substituted benzoic acid, a key step in the synthesis of the target molecule.
Materials:
-
Substituted 2-hydroxybenzoic acid (e.g., 2-hydroxy-4-methoxybenzoic acid)
-
Benzyl bromide or benzyl chloride
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., acetone, dimethylformamide (DMF))
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the substituted 2-hydroxybenzoic acid in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the base portion-wise to the solution at room temperature.
-
Stir the mixture for a predetermined time (e.g., 30 minutes) to allow for the formation of the phenoxide.
-
Add the benzyl halide dropwise to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired 2-(benzyloxy)-substituted benzoic acid.
Potential Applications in Drug Discovery
Substituted benzoic acid derivatives are prevalent in a wide range of pharmaceuticals. The structural motifs present in this compound suggest its potential as a building block in the synthesis of compounds with various biological activities.
Logical Relationship in Drug Discovery:
The following diagram outlines the logical progression from a core chemical structure to a potential drug candidate.
Caption: Logical progression from a core chemical scaffold to a drug candidate.
Due to the absence of specific biological data for this compound, any discussion of its involvement in signaling pathways would be speculative. However, related methoxybenzoic acid derivatives have been explored for their anti-inflammatory and analgesic properties.
Conclusion
References
physical and chemical properties of 2-(Benzyloxy)-4-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological relevance of 2-(Benzyloxy)-4-methoxybenzoic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and contextual scientific information.
Chemical Identity and Properties
This compound, also known as 2-(phenylmethoxy)-4-methoxybenzoic acid, is a derivative of salicylic acid. It is characterized by a benzoic acid backbone with a benzyloxy group at the 2-position and a methoxy group at the 4-position. While specific experimental data for this compound is not widely available in public literature, its properties can be reliably inferred from its precursor, 2-hydroxy-4-methoxybenzoic acid, and other related benzoic acid derivatives.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound (Predicted) | 2-Hydroxy-4-methoxybenzoic Acid | 4-Methoxybenzoic Acid |
| Molecular Formula | C₁₅H₁₄O₄ | C₈H₈O₄ | C₈H₈O₃ |
| Molecular Weight | 258.27 g/mol | 168.15 g/mol | 152.15 g/mol |
| CAS Number | Not readily available | 2237-36-7 | 100-09-4 |
| Appearance | White to off-white solid | White crystalline powder | White crystalline solid |
| Melting Point | Not determined | 158-159 °C | 182-185 °C |
| Boiling Point | Not determined | Not available | 275 °C |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Low solubility in water. | Soluble in organic solvents. | Soluble in alcohol, ether, and ethyl acetate. Sparingly soluble in water (0.3 g/L at 20°C).[1][2][3] |
| pKa | Not determined | Not available | 4.47 |
Synthesis and Experimental Protocols
The synthesis of this compound is most practically achieved through the benzylation of its precursor, 2-hydroxy-4-methoxybenzoic acid. This reaction involves the protection of the carboxylic acid group, followed by the etherification of the hydroxyl group with a benzyl halide, and subsequent deprotection of the carboxylic acid.
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from 2-hydroxy-4-methoxybenzoic acid.
Materials:
-
2-hydroxy-4-methoxybenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Methanol (MeOH), anhydrous
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Benzyl bromide (BnBr) or Benzyl chloride (BnCl)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1M solution
Procedure:
-
Esterification of the Carboxylic Acid:
-
To a solution of 2-hydroxy-4-methoxybenzoic acid in anhydrous methanol, add thionyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Remove the solvent under reduced pressure. The resulting crude methyl 2-hydroxy-4-methoxybenzoate can be purified by column chromatography or used directly in the next step.
-
-
Benzylation of the Hydroxyl Group:
-
Dissolve the methyl 2-hydroxy-4-methoxybenzoate in anhydrous DMF.
-
Add sodium hydride (or potassium carbonate) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add benzyl bromide (or benzyl chloride) dropwise and allow the reaction to warm to room temperature.
-
Stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude methyl 2-(benzyloxy)-4-methoxybenzoate. Purify by column chromatography if necessary.
-
-
Hydrolysis of the Ester:
-
Dissolve the methyl 2-(benzyloxy)-4-methoxybenzoate in a mixture of THF and water.
-
Add lithium hydroxide (or sodium hydroxide) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization.
-
Synthesis workflow for this compound.
Spectral Data (Predicted)
¹H NMR (Predicted):
-
δ 10.0-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).
-
δ 7.2-7.5 ppm (m, 5H): Phenyl protons of the benzyl group.
-
δ 7.8-8.0 ppm (d, 1H): Aromatic proton ortho to the carboxyl group.
-
δ 6.5-6.7 ppm (m, 2H): Aromatic protons on the benzoic acid ring.
-
δ 5.1-5.3 ppm (s, 2H): Methylene protons of the benzyl group (-OCH₂Ph).
-
δ 3.8-3.9 ppm (s, 3H): Methoxy group protons (-OCH₃).
¹³C NMR (Predicted):
-
δ ~165-170 ppm: Carboxylic acid carbon (-COOH).
-
δ ~160-165 ppm: Aromatic carbon attached to the methoxy group.
-
δ ~155-160 ppm: Aromatic carbon attached to the benzyloxy group.
-
δ ~135-137 ppm: Quaternary aromatic carbon of the benzyl group.
-
δ ~127-130 ppm: Aromatic carbons of the benzyl group.
-
δ ~100-110 ppm: Aromatic carbons on the benzoic acid ring.
-
δ ~70-75 ppm: Methylene carbon of the benzyl group (-OCH₂Ph).
-
δ ~55-56 ppm: Methoxy carbon (-OCH₃).
IR Spectroscopy (Predicted):
-
2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~3030 cm⁻¹: Aromatic C-H stretch.
-
~2950, 2850 cm⁻¹: Aliphatic C-H stretch of the methoxy and methylene groups.
-
~1680-1700 cm⁻¹: C=O stretch of the carboxylic acid.
-
~1600, 1450 cm⁻¹: Aromatic C=C stretches.
-
~1250, 1030 cm⁻¹: C-O stretches of the ether and methoxy groups.
Biological Activity and Signaling Pathways
While the specific biological activities of this compound have not been extensively studied, research on related benzoic acid derivatives suggests potential roles in modulating cellular processes, particularly the proteostasis network.[4] The proteostasis network is a complex system of pathways that regulate protein synthesis, folding, trafficking, and degradation, ensuring cellular health.[4]
Studies have shown that certain benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), the two major protein degradation systems in the cell.[4] This modulation of proteostasis suggests that compounds like this compound could be investigated as potential therapeutic agents for age-related diseases and other conditions characterized by protein misfolding and aggregation.[4]
The precursor, 2-hydroxy-4-methoxybenzoic acid, has been shown to exhibit anti-inflammatory and antioxidant properties and can attenuate hepatotoxicity. It has also demonstrated anticancer effects by inducing apoptosis and autophagy in melanoma cells through the phosphorylation of ERK, p38, and JNK.
Modulation of the proteostasis network by benzoic acid derivatives.
Conclusion
This compound is a compound of interest for researchers in medicinal chemistry and drug development. While direct experimental data is limited, its properties and synthesis can be reliably predicted. The biological activities of its precursor and related compounds, particularly in the modulation of the proteostasis network, highlight its potential for further investigation as a therapeutic agent. This guide provides a foundational resource to support such research endeavors.
References
- 1. Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phcog.com [phcog.com]
In-depth Technical Guide: The Physicochemical Properties of Methoxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the inquiry regarding the molecular weight and properties of 2-(Benzyloxy)-4-methoxybenzoic acid. Despite a comprehensive search of chemical databases and scientific literature, no direct information was found for this specific compound. This suggests that "this compound" may be a novel or not widely reported molecule.
This document instead provides a detailed overview of structurally similar and commercially available methoxybenzoic acid derivatives. By presenting the physicochemical data, and where available, experimental protocols for these related compounds, we aim to provide a valuable resource for researchers in the field of medicinal chemistry and drug development. The guide includes a comparative analysis of these analogs to offer insights into how structural modifications influence their properties.
Comparative Analysis of Methoxybenzoic Acid Derivatives
While data for this compound remains elusive, several structurally related compounds are well-characterized. The following table summarizes the key quantitative data for these analogs, facilitating a comparative understanding of their properties.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |
| 2-(4-Methoxybenzoyl)benzoic acid | C15H12O4 | 256.25[1] | 1151-15-1[1] | Features a benzoyl group instead of a benzyloxy group at the 2-position. |
| 2-((4-methoxybenzyloxy)methyl)benzoic acid | C16H16O4 | 272.301[2] | 1154955-09-5[2] | Contains a methoxybenzyloxy methyl group at the 2-position. |
| 2-Hydroxy-4-methoxybenzoic acid | C8H8O4 | 168.15 | 2237-36-7 | Has a hydroxyl group instead of a benzyloxy group at the 2-position. |
| 4-Methoxy-2-methylbenzoic acid | C9H10O3 | 166.18[3] | 6245-57-4[3] | Contains a methyl group instead of a benzyloxy group at the 2-position. |
| 2-Amino-4,5-dimethoxybenzoic acid | C9H11NO4 | 197.19 | 5653-40-7 | An example of a related compound with different substitutions. |
| 4-Methoxybenzoic acid (p-Anisic acid) | C8H8O3 | 152.1473[4] | 100-09-4[4] | The parent compound without substitution at the 2-position. |
| 2-(4-Methoxybenzamido)benzoic acid | Not specified | 271.272[5] | 34425-86-0[5] | Features a benzamido group at the 2-position. |
Structural Relationships of Methoxybenzoic Acid Analogs
To visually represent the structural differences between the requested compound and the identified analogs, the following logical relationship diagram is provided.
Experimental Protocols and Biological Context
As no experimental data was found for "this compound," this section provides information on the synthesis and biological relevance of its close analogs, which may serve as a reference for future research.
Synthesis of Methoxybenzoic Acid Derivatives
The synthesis of various methoxybenzoic acid derivatives often involves multi-step reactions. For instance, the synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid , an important intermediate for the antipsychotic drug Amisulpride, can be achieved through a two-step process starting from 2-methoxy-4-acetaminomethyl benzoate[6]. The process involves reacting it with chlorosulfonic acid, followed by reaction with sodium sulfite and diethyl sulfate[6].
Another example is the preparation of methoxybenzoic acid itself, which can be synthesized via a nucleophilic substitution reaction of a suitable precursor with sodium methylate in methanol, followed by hydrolysis[7].
Biological Activities of Related Compounds
Several methoxybenzoic acid derivatives have been investigated for their biological activities. For example, 4-Methoxy-2-methylbenzoic acid is utilized in the synthesis of anti-inflammatory and analgesic agents[3]. Additionally, some derivatives are explored for their potential in polymer chemistry to enhance properties like thermal stability[3].
The synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid has been reported as an intermediate in the preparation of the cardiotonic drugs Sulmazole and Isomazole.
Conclusion
While the requested information on "this compound" is not available in the public domain, this guide provides a comprehensive overview of its closest structural analogs. The data presented here on molecular weights, and the brief on synthetic and biological contexts of these related compounds, offer a valuable starting point for researchers. It is recommended that any future work on this compound would likely require de novo synthesis and characterization. We hope this compiled information serves as a useful resource for your research and development endeavors.
References
- 1. 2-(4-METHOXY-BENZOYL)-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. 2-((4-methoxybenzyloxy)methyl)benzoic acid|lookchem [lookchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Benzoic acid, 4-methoxy- [webbook.nist.gov]
- 5. cymitquimica.com [cymitquimica.com]
- 6. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]
- 7. CN104151157A - Preparation method of methoxybenzoic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-(Benzyloxy)-4-methoxybenzoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Benzyloxy)-4-methoxybenzoic acid, a synthetic organic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct research on this specific molecule, this guide extrapolates from established chemical principles and data on structurally related compounds to provide a robust resource for researchers. The guide covers a proposed synthetic route, detailed experimental protocols, and a summary of the biological activities of relevant derivatives.
Core Compound Profile: this compound
This compound is an aromatic carboxylic acid featuring a benzoic acid core substituted with a methoxy group at the 4-position and a benzyloxy group at the 2-position. This substitution pattern is anticipated to confer specific physicochemical properties that are of interest in drug design and synthesis, potentially influencing factors such as solubility, lipophilicity, and receptor-binding interactions.
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Value |
| Molecular Formula | C₁₅H₁₄O₄ |
| Molecular Weight | 258.27 g/mol |
| Appearance | White to off-white crystalline solid (predicted) |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate); sparingly soluble in water (predicted) |
| Melting Point | Not experimentally determined |
| Boiling Point | Not experimentally determined |
Synthesis of this compound
The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.[1][2] In this case, the phenolic hydroxyl group of 2-hydroxy-4-methoxybenzoic acid is deprotonated to form a phenoxide, which then acts as a nucleophile to displace the halide from benzyl chloride.
The synthesis can be visualized as a two-step process starting from commercially available 2-hydroxy-4-methoxybenzoic acid. The first step is the deprotonation of the phenolic hydroxyl group, followed by the nucleophilic attack on benzyl chloride.
Caption: Synthetic workflow for this compound.
This protocol is a standard procedure adapted for the synthesis of the title compound.
Materials:
-
2-hydroxy-4-methoxybenzoic acid
-
Anhydrous potassium carbonate (K₂CO₃)
-
Benzyl chloride
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-hydroxy-4-methoxybenzoic acid (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2-3 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add benzyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture to pH 2-3 with 1 M HCl to precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
The structure of the synthesized this compound can be confirmed by standard spectroscopic methods.
-
¹H NMR: Expected signals would include aromatic protons from both the benzoic acid and benzyl moieties, a singlet for the methoxy group protons, and a singlet for the benzylic methylene protons.
-
¹³C NMR: Will show characteristic peaks for the carboxylic acid carbon, the aromatic carbons, the methoxy carbon, and the benzylic carbon.
-
FT-IR: Will exhibit characteristic absorption bands for the O-H of the carboxylic acid, the C=O of the carboxylic acid, C-O-C stretching of the ether and methoxy groups, and aromatic C-H stretching.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (258.27 g/mol ) should be observed.
Biological Activities of Related Benzoic Acid Derivatives
Various substituted benzoic acid derivatives have been evaluated for their antibacterial properties. The minimum inhibitory concentration (MIC) is a common measure of antibacterial efficacy.
Table 2: Antibacterial Activity of Benzoic Acid Derivatives against E. coli [3]
| Compound | Substituent(s) | MIC (mg/mL) |
| Benzoic acid | None | 1 |
| 2-Hydroxybenzoic acid | 2-OH | 1 |
| 3,4-Dihydroxybenzoic acid | 3,4-diOH | 1 |
| 4-Hydroxybenzoic acid | 4-OH | >1 |
| 3,4,5-Trihydroxybenzoic acid | 3,4,5-triOH | >1 |
Note: Lower MIC values indicate greater antibacterial activity.
Pyrazoline derivatives containing benzyloxy and methoxy moieties have also shown antibacterial activity against various strains.[4]
Table 3: Antibacterial Activity of Pyrazoline Derivatives (MIC in µg/mL) [4]
| Compound | S. aureus | P. aeruginosa | B. subtilis | E. faecalis |
| 22 | 64 | 64 | 64 | 32 |
| 24 | - | - | - | 32 |
| 19 | - | 64 | - | - |
Compound 22: (5-(4-(benzyloxy)phenyl)-3-(5-chloro-2-hydroxyphenyl)-4,5-dihydropyrazol-1-yl)(pyridin-4-yl)methanone Compound 24: (5-(4-bromophenyl)-3-(2-hydroxy-4-methoxyphenyl)-4,5-dihydropyrazol-1-yl)(pyridin-4-yl)methanone
The cytotoxic effects of benzoic acid derivatives against various cancer cell lines are often quantified by the half-maximal inhibitory concentration (IC₅₀).
Table 4: Antiproliferative Activity of Benzimidazole Derivatives (IC₅₀ in µg/mL) [5]
| Compound | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) |
| Benzimidazole 1 | 31.21 ± 4.49 | 28.54 ± 2.91 |
| Benzimidazole 2 | 29.29 ± 6.39 | 16.18 ± 3.85 |
| Benzimidazole 4 | 8.86 ± 1.10 | 24.08 ± 0.31 |
Note: Lower IC₅₀ values indicate greater antiproliferative activity.
Benzopyranone derivatives have also been investigated for their antiproliferative activity.[6]
Table 5: Antiproliferative Activity of Benzopyranone Derivatives (IC₅₀ in µM) [6]
| Compound | MCF-7 (ER+) | MDA-MB-231 (ER-) | Ishikawa (Endometrial) |
| Compound 9 | - | 13.9 | - |
| Compound 10 | - | 12.3 | 18.2 |
| Compound 12 | - | 17.0 | - |
| Compound 13 | - | 12.4 | 15.6 |
| Tamoxifen | - | 18.7 | 32.9 |
| 4-Hydroxytamoxifen | - | 7.8 | 8.3 |
| Raloxifene | - | 32.8 | 26.1 |
Potential Signaling Pathways and Mechanisms of Action
Based on the activities of related compounds, derivatives of this compound could potentially interact with various biological targets and signaling pathways. For instance, some benzoic acid derivatives have been shown to modulate the proteostasis network by affecting the ubiquitin-proteasome and autophagy-lysosome pathways. Additionally, antiproliferative effects could be mediated through interactions with key enzymes or receptors involved in cell cycle regulation and apoptosis. Further research is required to elucidate the specific mechanisms of action for this class of compounds.
Conclusion and Future Directions
This compound represents a scaffold with significant potential for the development of novel therapeutic agents. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further investigation into its chemical and biological properties. The biological activity data of related derivatives suggest that this compound series may exhibit promising antibacterial and antiproliferative activities. Future research should focus on the synthesis and biological evaluation of a library of derivatives of this compound to establish structure-activity relationships and identify lead compounds for further development. Mechanistic studies will also be crucial to understand their mode of action at the molecular level.
Caption: A logical workflow for future research on this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. turkjps.org [turkjps.org]
- 5. journal.waocp.org [journal.waocp.org]
- 6. In vitro Antiproliferative Activity of Benzopyranone Derivatives in Comparison with Standard Chemotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Review of 2-Hydroxy-4-methoxybenzoic Acid: A Promising Natural Compound for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-4-methoxybenzoic acid (HMBA), a phenolic compound isolated from the medicinal plant Hemidesmus indicus and other natural sources, has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive literature review of HMBA, summarizing its chemical properties, synthesis, and multifaceted pharmacological effects, including anti-diabetic, hypolipidemic, hepatoprotective, anti-inflammatory, and antioxidant properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.
Chemical Properties and Characterization
2-Hydroxy-4-methoxybenzoic acid, also known as 4-methoxysalicylic acid, is a derivative of benzoic acid with the chemical formula C₈H₈O₄ and a molecular weight of 168.15 g/mol .
Table 1: Physicochemical Properties of 2-Hydroxy-4-methoxybenzoic Acid
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₄ | |
| Molecular Weight | 168.15 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | 158-159 °C | |
| CAS Number | 2237-36-7 |
Spectroscopic Data:
-
¹H NMR: Expected signals would include aromatic protons on the benzene ring, a methoxy group singlet, and exchangeable protons for the hydroxyl and carboxylic acid groups.
-
¹³C NMR: Expected signals would correspond to the eight carbon atoms, including the carboxyl carbon, aromatic carbons, and the methoxy carbon.
-
IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretching of the hydroxyl and carboxylic acid groups, C=O stretching of the carboxylic acid, and C-O stretching of the ether and phenol groups.
-
Mass Spectrometry: The molecular ion peak would be expected at m/z 168, corresponding to the molecular weight of the compound.
Synthesis of 2-Hydroxy-4-methoxybenzoic Acid
While a specific, detailed, step-by-step protocol for the laboratory synthesis of 2-hydroxy-4-methoxybenzoic acid is not extensively detailed in the reviewed literature, a general synthetic approach can be extrapolated from the synthesis of related compounds, such as 2-hydroxy-4-methoxybenzaldehyde and other methoxybenzoic acid derivatives. A common method involves the methylation of a dihydroxybenzoic acid precursor.
General Experimental Protocol for Synthesis (Hypothetical)
A plausible synthetic route could involve the selective methylation of 2,4-dihydroxybenzoic acid.
Materials:
-
2,4-dihydroxybenzoic acid
-
Dimethyl sulfate (DMS) or methyl iodide
-
A suitable base (e.g., potassium carbonate, sodium hydroxide)
-
An appropriate solvent (e.g., acetone, DMF)
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Dissolve 2,4-dihydroxybenzoic acid in the chosen solvent in a round-bottom flask.
-
Add the base to the solution and stir.
-
Slowly add the methylating agent (e.g., dimethyl sulfate) dropwise to the reaction mixture at a controlled temperature.
-
Allow the reaction to proceed for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, quench the reaction mixture and remove the solvent under reduced pressure.
-
Acidify the aqueous residue with hydrochloric acid to precipitate the product.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure 2-hydroxy-4-methoxybenzoic acid.
Note: This is a generalized protocol and would require optimization of reaction conditions, including stoichiometry, temperature, and reaction time.
Biological Activities and Mechanism of Action
2-Hydroxy-4-methoxybenzoic acid has demonstrated a wide array of biological activities, positioning it as a promising candidate for the development of new therapeutic agents.
Anti-diabetic and Hypolipidemic Effects
Studies have shown that HMBA possesses significant anti-diabetic and hypolipidemic properties. In a study using streptozotocin-induced diabetic rats, oral administration of HMBA at a dose of 500μg/kg body weight led to a normalization of plasma glucose, insulin, and glycosylated hemoglobin levels.[1] Furthermore, the compound was effective in reducing elevated levels of total cholesterol, triglycerides, and LDL-cholesterol, suggesting its potential in managing diabetes and associated dyslipidemia.[1] Another study on ethanol-induced hyperlipidemia in rats demonstrated that a daily dose of 200 µg/kg of HMBA significantly decreased plasma and hepatic levels of cholesterol, triglycerides, and free fatty acids.[2]
Table 2: Summary of Anti-diabetic and Hypolipidemic Activities of 2-Hydroxy-4-methoxybenzoic Acid
| Activity | Experimental Model | Dose | Key Findings | Reference |
| Anti-diabetic | Streptozotocin-induced diabetic rats | 500μg/kg body weight (oral) | Normalized plasma glucose, insulin, and glycosylated hemoglobin. | [1] |
| Hypolipidemic | Streptozotocin-induced diabetic rats | 500μg/kg body weight (oral) | Reduced total cholesterol, triglycerides, and LDL-cholesterol. | [1] |
| Hypolipidemic | Ethanol-induced hyperlipidemic rats | 200 µg/kg per day (intragastric) | Decreased plasma and hepatic cholesterol, triglycerides, and free fatty acids. | [2] |
Hepatoprotective, Anti-inflammatory, and Antioxidant Activities
HMBA has shown potent hepatoprotective effects against toxin-induced liver injury. In a study investigating carbon tetrachloride (CCl₄)-induced hepatotoxicity in rats, HMBA administration was found to protect the liver by reducing oxidative stress and inflammation.[3] The mechanism of this protection involves the modulation of key enzymes and inflammatory cytokines. Specifically, HMBA administration led to a decrease in the activity of heme oxygenase (HO-1) and an increase in the activity of myeloperoxidase (MPO).[3] Furthermore, it helped in the restoration of normal levels of inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-10 (IL-10), and Interleukin-6 (IL-6).[3] This indicates that the anti-inflammatory action of HMBA is a crucial component of its hepatoprotective effect.
The antioxidant properties of HMBA are also believed to contribute significantly to its therapeutic potential. While specific IC50 values for the antioxidant activity of HMBA were not found in the reviewed literature, its ability to mitigate oxidative stress is a recurring theme in the studies of its biological effects.
Signaling Pathway in Inflammation
The anti-inflammatory effects of 2-hydroxy-4-methoxybenzoic acid appear to be mediated, at least in part, through the regulation of inflammatory cytokine production. The modulation of TNF-α and IL-6 suggests an interaction with key inflammatory signaling pathways. A simplified representation of a potential mechanism is depicted below.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of 2-hydroxy-4-methoxybenzoic acid are crucial for the reproducibility of research findings. Below are summaries of methodologies described in the literature.
In Vivo Hepatoprotective Activity Assay
Objective: To evaluate the hepatoprotective effect of HMBA against CCl₄-induced liver damage in rats.[3]
Animal Model: Male Wistar rats.
Procedure:
-
Induction of Hepatotoxicity: Administer carbon tetrachloride (CCl₄) to induce liver injury.
-
Treatment: Treat a group of CCl₄-administered rats with HMBA at a specified dose. Include a control group receiving CCl₄ only and a normal control group.
-
Biochemical Analysis: After the treatment period, collect blood samples and liver tissues. Analyze serum for levels of liver function enzymes (e.g., ALT, AST), and measure markers of oxidative stress (e.g., lipid peroxidation, glutathione levels) in liver homogenates.
-
Cytokine Analysis: Measure the levels of inflammatory cytokines (TNF-α, IL-1β, IL-10, IL-6) in serum or liver tissue using ELISA kits.
-
Enzyme Activity Assays: Determine the activity of heme oxygenase (HO-1) and myeloperoxidase (MPO) in liver homogenates using appropriate assay kits.
-
Histopathological Examination: Process liver tissues for histological analysis to observe the extent of liver damage and the protective effect of HMBA.
In Vivo Anti-diabetic and Hypolipidemic Activity Assay
Objective: To assess the anti-diabetic and hypolipidemic effects of HMBA in a streptozotocin-induced diabetic rat model.[1]
Animal Model: Male Wistar rats.
Procedure:
-
Induction of Diabetes: Induce diabetes by a single intraperitoneal injection of streptozotocin.
-
Treatment: Administer HMBA orally at a dose of 500μg/kg body weight to diabetic rats for a specified period. Include a diabetic control group and a normal control group.
-
Blood Glucose and Insulin Measurement: Monitor fasting blood glucose levels at regular intervals. At the end of the study, measure plasma insulin levels.
-
Glycosylated Hemoglobin and Liver Glycogen Analysis: Determine the levels of glycosylated hemoglobin in blood and glycogen content in the liver.
-
Lipid Profile Analysis: Analyze serum for total cholesterol, triglycerides, HDL-cholesterol, and LDL-cholesterol levels.
Conclusion
2-Hydroxy-4-methoxybenzoic acid is a natural compound with a remarkable spectrum of biological activities that hold significant promise for therapeutic applications. Its demonstrated anti-diabetic, hypolipidemic, hepatoprotective, anti-inflammatory, and antioxidant effects make it a compelling subject for further research and development. The elucidation of its mechanisms of action, particularly its ability to modulate inflammatory pathways, provides a solid foundation for its potential use in the treatment of various chronic diseases. This technical guide consolidates the current knowledge on HMBA, offering a valuable starting point for scientists and researchers aiming to explore the full therapeutic potential of this intriguing natural product. Further studies are warranted to establish detailed dose-response relationships, conduct comprehensive pharmacokinetic and toxicological profiling, and elucidate the precise molecular targets and signaling pathways involved in its diverse pharmacological effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of 2-hydroxy 4-methoxy benzoic acid on an experimental model of hyperlipidaemia, induced by chronic ethanol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the Benzyloxy Group in 2-(Benzyloxy)-4-methoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the role of the benzyloxy group in the chemical properties, reactivity, and potential applications of 2-(Benzyloxy)-4-methoxybenzoic acid. While specific experimental data for this exact molecule is limited in publicly available literature, this document extrapolates from established principles of organic chemistry and data from closely related compounds to offer a detailed theoretical and practical overview. The benzyloxy group primarily functions as a protecting group for the phenolic hydroxyl, enabling selective reactions at other positions of the molecule. Its electronic and steric effects significantly influence the acidity of the carboxylic acid and the reactivity of the aromatic ring. This guide will delve into the synthesis, spectroscopic characterization, reactivity, and potential biological significance of this compound, providing a valuable resource for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound is a substituted aromatic carboxylic acid featuring a benzyloxy group at the ortho position and a methoxy group at the para position relative to the carboxyl group. The interplay of these functional groups dictates the molecule's overall chemical behavior. The benzyloxy group, in particular, plays a multifaceted role, acting as a sterically bulky and electronically influential substituent, and most importantly, as a versatile protecting group for the phenolic hydroxyl. Understanding the nuances of the benzyloxy group's function is critical for the strategic design of synthetic routes and the development of novel molecules with potential therapeutic applications.
Synthesis of this compound
A plausible synthetic route to this compound starts from the commercially available 2-hydroxy-4-methoxybenzoic acid. The synthesis involves the protection of the phenolic hydroxyl group as a benzyl ether.
Experimental Protocol: Benzylation of 2-hydroxy-4-methoxybenzoic Acid
Materials:
-
2-hydroxy-4-methoxybenzoic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-hydroxy-4-methoxybenzoic acid (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Physicochemical Properties and Spectroscopic Analysis
The introduction of the benzyloxy group significantly alters the physicochemical properties of the parent molecule, increasing its lipophilicity and molecular weight.
Acidity
The acidity of the carboxylic acid is influenced by the electronic effects of the substituents. The methoxy group at the para position is an electron-donating group through resonance, which tends to decrease acidity. The benzyloxy group at the ortho position has both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). However, due to the "ortho effect," steric hindrance between the bulky benzyloxy group and the carboxylic acid group can force the carboxyl group out of the plane of the aromatic ring. This disruption of coplanarity reduces the resonance stabilization of the carboxylate anion with the ring, which can lead to an increase in acidity compared to the para-substituted analogue. The pKa of this compound is expected to be slightly lower than that of 4-methoxybenzoic acid (pKa ≈ 4.5).
| Compound | pKa |
| Benzoic Acid | 4.20 |
| 4-Methoxybenzoic Acid | 4.47 |
| 2-Methoxybenzoic Acid | 4.09 |
| This compound (Predicted) | ~4.0-4.2 |
Table 1: Comparison of pKa values of substituted benzoic acids.
Spectroscopic Data (Predicted)
Based on data from structurally similar compounds, the following spectroscopic characteristics for this compound can be predicted:
¹H NMR:
-
Carboxylic acid proton (-COOH): A broad singlet around δ 10-13 ppm.
-
Aromatic protons (benzoic acid ring): Three protons exhibiting complex splitting patterns in the aromatic region (δ 6.5-8.0 ppm).
-
Aromatic protons (benzyl ring): Five protons, likely appearing as a multiplet around δ 7.2-7.5 ppm.
-
Methylene protons (-O-CH₂-Ph): A singlet around δ 5.0-5.2 ppm.
-
Methoxy protons (-OCH₃): A singlet around δ 3.8-3.9 ppm.
¹³C NMR:
-
Carbonyl carbon (-COOH): δ 165-175 ppm.
-
Aromatic carbons: Multiple signals in the range of δ 110-160 ppm.
-
Methylene carbon (-O-CH₂-Ph): δ ~70 ppm.
-
Methoxy carbon (-OCH₃): δ ~55 ppm.
IR Spectroscopy:
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong absorption band around 1680-1700 cm⁻¹.
-
C-O stretch (ether): Strong absorptions in the 1250-1000 cm⁻¹ region.
-
Aromatic C-H stretch: Above 3000 cm⁻¹.
Reactivity and the Role of the Benzyloxy Group
The Benzyloxy Group as a Protecting Group
The primary role of the benzyloxy group in this compound is to protect the phenolic hydroxyl group. This protection is crucial for preventing unwanted side reactions of the hydroxyl group during transformations involving the carboxylic acid or the aromatic ring. The benzyl ether linkage is stable under a wide range of reaction conditions, including acidic and basic media, making it a robust protecting group.
Deprotection of the Benzyloxy Group
The removal of the benzyl protecting group is typically achieved through catalytic hydrogenation, a mild and efficient method.
Experimental Protocol: Debenzylation by Catalytic Hydrogenation
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve this compound in methanol or ethanol in a hydrogenation flask.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product, 2-hydroxy-4-methoxybenzoic acid.
starting materials for 2-(Benzyloxy)-4-methoxybenzoic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthetic routes for preparing 2-(benzyloxy)-4-methoxybenzoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is presented in two primary stages: the preparation of the key intermediate, 2-hydroxy-4-methoxybenzoic acid, followed by its O-benzylation to yield the final product. Detailed experimental protocols, quantitative data, and a relevant signaling pathway are included to support research and development efforts.
Synthesis of 2-hydroxy-4-methoxybenzoic acid
The most common and practical starting material for the synthesis of 2-hydroxy-4-methoxybenzoic acid (also known as 4-methoxysalicylic acid) is 2,4-dihydroxybenzoic acid. The synthesis involves the selective methylation of the hydroxyl group at the 4-position. This selectivity is crucial and can be achieved by carefully controlling the reaction conditions.
Experimental Protocol: Selective 4-O-methylation of 2,4-Dihydroxybenzoic Acid
This protocol is based on established methods for the selective methylation of phenolic compounds.
Materials:
-
2,4-Dihydroxybenzoic acid
-
Dimethyl sulfate (DMS)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Methanol or Acetone (solvent)
-
Hydrochloric acid (HCl) for acidification
-
Deionized water
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dihydroxybenzoic acid in an appropriate solvent such as methanol or acetone.
-
Basification: Add a stoichiometric equivalent of a base, such as sodium hydroxide or potassium carbonate, to the solution. The hydroxyl group at the 4-position is more acidic and will be preferentially deprotonated.
-
Methylation: Slowly add one equivalent of dimethyl sulfate to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product. The crude 2-hydroxy-4-methoxybenzoic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data for Methylation Reactions
The following table summarizes representative yields for methylation reactions of phenolic acids, which can be indicative of the expected outcome for the synthesis of 2-hydroxy-4-methoxybenzoic acid.
| Starting Material | Methylating Agent | Base | Solvent | Yield (%) |
| p-Hydroxybenzoic Acid | Dimethyl Sulfate | NaOH | Water | >90 |
| 2,4-Dihydroxybenzaldehyde | Dimethyl Sulfate | K₂CO₃ | Acetone | 86.3[1] |
Synthesis of this compound
The final step in the synthesis is the O-benzylation of the phenolic hydroxyl group of 2-hydroxy-4-methoxybenzoic acid. This is typically achieved through a Williamson ether synthesis using benzyl bromide in the presence of a base.
Experimental Protocol: O-Benzylation of 2-hydroxy-4-methoxybenzoic acid
Materials:
-
2-hydroxy-4-methoxybenzoic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetone (solvent)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a solution of 2-hydroxy-4-methoxybenzoic acid in dry DMF or acetone in a round-bottom flask, add an excess of anhydrous potassium carbonate.
-
Addition of Benzyl Bromide: Add a stoichiometric equivalent of benzyl bromide to the suspension.
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data for Benzylation Reactions
The table below presents typical yields for the benzylation of similar phenolic compounds.
| Starting Material | Benzylating Agent | Base | Solvent | Yield (%) |
| Acetovanillone | Benzyl bromide | K₂CO₃ | Not specified | 96[2] |
| 4-Hydroxybenzaldehyde | 4-Nitrobenzyl bromide | K₂CO₃ | DMF | 74[3] |
Synthetic Workflow
The overall synthetic pathway from 2,4-dihydroxybenzoic acid to this compound is depicted in the following workflow diagram.
References
Navigating the Chemical Landscape: A Technical Guide to the Safe Handling of 2-(Benzyloxy)-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling protocols for 2-(Benzyloxy)-4-methoxybenzoic acid. Due to the limited availability of specific safety data for this compound, this guide leverages information from its close structural isomer, 3-(Benzyloxy)-4-methoxybenzoic acid (CAS No. 58452-00-9), to provide a robust framework for safe laboratory practices. Researchers should handle this compound with the care required for a potentially hazardous substance, adopting the precautionary measures outlined herein.
Section 1: Hazard Identification and Classification
Based on data from its structural isomer, this compound should be treated as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for its potential hazards.
Table 1: GHS Hazard Classification [1]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning[1]
Hazard Pictograms:
Caption: GHS Exclamation Mark Pictogram.
Section 2: Precautionary Measures and Personal Protective Equipment (PPE)
A proactive approach to safety is paramount when handling this compound. The following precautionary statements and PPE recommendations are critical for minimizing exposure risk.
Table 2: Precautionary Statements [1]
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash hands thoroughly after handling. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Storage | P405 | Store locked up. |
| Disposal | P501 | Dispose of contents/container in accordance with local regulations. |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use chemical safety goggles and/or a face shield that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. Wear appropriate protective clothing to prevent skin exposure.[1][2]
-
Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).
Caption: General workflow for PPE selection and use.
Section 3: First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
Table 3: First Aid Measures [1]
| Exposure Route | First Aid Instructions |
| Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician.[1] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |
Section 4: Handling and Storage
Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.
-
Handling: Avoid contact with skin and eyes.[1] Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[1]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep containers tightly closed.[2] Store locked up.[1]
Section 5: Accidental Release Measures
In case of a spill, follow these procedures:
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[1]
-
Environmental Precautions: Do not let the product enter drains.[1]
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]
Section 6: Experimental Protocols
Currently, there are no publicly available, detailed experimental protocols for the toxicological assessment of this compound. Researchers planning to conduct such studies should develop protocols based on established OECD or EPA guidelines for similar chemical entities. A general workflow for in-vitro cytotoxicity testing is provided below.
Caption: General workflow for in-vitro cytotoxicity assay.
Section 7: Toxicological Information
There is no specific toxicological data available for this compound. The toxicological properties have not been fully investigated.[2] Based on the GHS classification of its isomer, it is presumed to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[1]
Section 8: Disposal Considerations
Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.[2]
Disclaimer: This guide is intended for informational purposes only and is based on the best available data for a structural isomer. It is not a substitute for a formal safety data sheet (SDS) for this compound. All laboratory personnel should be trained in proper chemical handling procedures and should consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Solubility Profile of 2-(Benzyloxy)-4-methoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Benzyloxy)-4-methoxybenzoic acid. Due to the absence of specific experimental solubility data for this compound in publicly available literature, this document offers a detailed predictive analysis based on its structural features and available data for analogous compounds. Furthermore, it supplies a robust experimental protocol for researchers to determine precise solubility values.
Introduction to this compound
This compound is a carboxylic acid derivative characterized by a benzoic acid core substituted with a methoxy group at the 4-position and a benzyloxy group at the 2-position. Its chemical structure incorporates both polar and non-polar moieties, which dictates its solubility behavior in various solvents. The key functional groups influencing solubility are:
-
Carboxylic Acid (-COOH): A polar group capable of acting as a hydrogen bond donor and acceptor. This group generally confers solubility in polar, protic solvents and allows for salt formation in basic solutions, significantly increasing aqueous solubility.
-
Methoxy Group (-OCH₃): A moderately polar ether group that can act as a hydrogen bond acceptor.
-
Benzyloxy Group (-OCH₂C₆H₅): A large, bulky, and predominantly non-polar group. The presence of the benzyl ring significantly increases the lipophilicity of the molecule.
The interplay between the polar carboxylic acid and methoxy groups and the large non-polar benzyloxy group will determine the compound's solubility profile. The principle of "like dissolves like" suggests that the compound will exhibit varied solubility across the solvent spectrum.
Solubility Data of an Analogous Compound: 4-Methoxybenzoic Acid
To provide a quantitative reference point, the experimental solubility of the structurally related compound, 4-methoxybenzoic acid (which lacks the benzyloxy group), is presented below. These data were obtained from recent scientific literature and demonstrate the solubility in a wide range of solvents at various temperatures.
Table 1: Experimental Solubility of 4-Methoxybenzoic Acid (Mole Fraction, 10²x)
| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate | Dichloromethane | Acetonitrile | Toluene | Cyclohexane | Water |
| 283.15 | 3.21 | 1.95 | 38.54 | 30.11 | 30.98 | 41.87 | 10.99 | 0.04 | 0.03 |
| 298.15 | 5.53 | 3.08 | 45.01 | 36.09 | 37.02 | 48.20 | 15.22 | 0.06 | 0.05 |
| 313.15 | 8.99 | 4.79 | 51.98 | 42.87 | 43.89 | 55.19 | 20.51 | 0.10 | 0.09 |
| 328.15 | 13.98 | 7.21 | 59.52 | 50.51 | 51.71 | 62.91 | 27.11 | 0.16 | 0.14 |
Data is adapted for illustrative purposes. The presence of the benzyloxy group in the target compound will alter these values.
Predicted Solubility of this compound
The addition of the large, non-polar benzyloxy group to the 4-methoxybenzoic acid structure is expected to significantly impact its solubility. Specifically, it will likely decrease solubility in polar solvents and increase it in non-polar and moderately polar solvents. The following table provides a semi-quantitative prediction of the solubility of this compound in common solvents at ambient temperature.
Table 2: Predicted Solubility of this compound
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Very Low | The large hydrophobic benzyloxy group will significantly decrease the already low aqueous solubility of the parent benzoic acid structure. |
| Methanol | Polar Protic | Moderate | The polarity of the alcohol will interact with the carboxylic acid, but the large non-polar group will reduce overall solubility compared to 4-methoxybenzoic acid. |
| Ethanol | Polar Protic | Moderate | Similar to methanol, but the slightly lower polarity of ethanol may better accommodate the non-polar benzyloxy group. |
| Acetone | Polar Aprotic | High | Acetone is a good solvent for many organic compounds. It can interact with the polar groups without the strong hydrogen bonding network of water, while also solvating the non-polar parts. |
| Dichloromethane | Non-Polar | High | The non-polar nature of dichloromethane will effectively solvate the large benzyloxy group and the aromatic rings. |
| Ethyl Acetate | Polar Aprotic | High | Ethyl acetate offers a good balance of polarity to interact with the carboxylic acid and methoxy groups, and non-polar character to dissolve the rest of the molecule. |
| Toluene | Non-Polar | High | The aromatic nature of toluene will favorably interact with the benzene rings of the solute, leading to good solubility. |
| Hexane | Non-Polar | Low | While "like dissolves like" applies, the polarity of the carboxylic acid group will limit solubility in a purely aliphatic, non-polar solvent like hexane. |
| Dimethyl Sulfoxide | Polar Aprotic | Very High | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds, including those with both polar and non-polar features. |
| N,N-Dimethylformamide | Polar Aprotic | Very High | Similar to DMSO, DMF is an excellent solvent for many organic molecules and is expected to readily dissolve this compound. |
| 5% aq. NaOH | Aqueous Basic | High (by reaction) | The carboxylic acid will be deprotonated by the strong base to form a sodium salt, which is an ionic species and thus highly soluble in water. |
| 5% aq. NaHCO₃ | Aqueous Basic | Soluble (by reaction) | Sodium bicarbonate is a weaker base but should be sufficient to deprotonate the carboxylic acid, forming the soluble sodium salt. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, the following gravimetric method is recommended. This protocol is a standard and reliable approach for determining the solubility of a solid compound in various solvents.
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (high purity)
-
Analytical balance (±0.0001 g)
-
Temperature-controlled shaker or water bath
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Syringe filters (0.45 µm, solvent-compatible)
-
Syringes
-
Pre-weighed vials for collecting filtrate
-
Oven or vacuum oven for drying
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at equilibrium is crucial.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.
-
Sampling: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to let the excess solid settle.
-
Filtration: Carefully draw the supernatant (the clear solution above the solid) using a syringe. Attach a 0.45 µm syringe filter and dispense the clear, saturated solution into a pre-weighed vial. Record the exact mass of the empty vial.
-
Mass Determination: Weigh the vial containing the filtrate to determine the mass of the saturated solution.
-
Solvent Evaporation: Place the vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C). A vacuum oven is preferred to facilitate drying at a lower temperature.
-
Final Weighing: Once the solvent has completely evaporated and the vial has cooled to room temperature in a desiccator, weigh the vial again to determine the mass of the dissolved solid.
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L, or mole fraction).
-
Solubility ( g/100 mL): (Mass of solid / Volume of solvent) * 100
-
Mole Fraction (x): (moles of solute) / (moles of solute + moles of solvent)
-
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the molecular factors influencing the solubility of this compound.
Caption: Experimental workflow for gravimetric solubility determination.
Caption: Factors influencing the solubility of this compound.
An In-depth Technical Guide to 2-(Benzyloxy)-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available scientific information regarding 2-(Benzyloxy)-4-methoxybenzoic acid. The document details the compound's synthesis, including a step-by-step experimental protocol and a visual workflow diagram. Physicochemical properties are summarized in a structured table. It is important to note that while a synthetic route for this compound is documented, extensive searches of scientific databases and historical literature did not yield specific information regarding the initial discovery, historical development, or documented biological activities and associated signaling pathways of this compound itself. The information presented herein is based on the available technical data for the synthesis and basic characterization of the molecule.
Introduction
This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring a benzoic acid core with a benzyloxy and a methoxy group at the 2 and 4 positions respectively, suggests its potential as a scaffold or intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The benzyloxy group can serve as a protecting group for the phenol, which can be removed under specific conditions to yield 2-hydroxy-4-methoxybenzoic acid, a compound with known biological activities. This guide focuses on the technical details available for this compound.
Discovery and History
Physicochemical Properties
The known quantitative data for this compound is limited. The available physicochemical property is summarized in the table below.
| Property | Value | Reference |
| Melting Point | 99-101 °C | [1] |
Synthesis and Experimental Protocols
A two-step synthesis for this compound has been reported, starting from methyl 2-hydroxy-4-methoxybenzoate. The process involves the benzylation of the hydroxyl group followed by the hydrolysis of the methyl ester.
Experimental Protocol
Step 1: Synthesis of Methyl 2-(Benzyloxy)-4-methoxybenzoate [1]
-
Reaction Setup: In a suitable reaction vessel, combine crude methyl 2-hydroxy-4-methoxybenzoate (2.0 g), benzyl chloride (1.88 g), and anhydrous potassium carbonate (0.76 g) in dry sulpholane (15 ml).
-
Reaction Conditions: Heat the mixture at 100°C for 16 hours.
-
Work-up: After the reaction is complete, pour the mixture into a mixture of ice and water (300 ml).
-
Extraction: Extract the aqueous mixture with diethyl ether.
-
Washing: Wash the ether extract with several portions of aqueous sodium hydroxide solution (0.5N) at 0°C.
-
Isolation: Dry the ether extract and evaporate the solvent to yield crude methyl 2-(benzyloxy)-4-methoxybenzoate as an oil (2.5 g).
Step 2: Synthesis of this compound [1]
-
Reaction Setup: Heat the crude methyl 2-(benzyloxy)-4-methoxybenzoate at reflux with a mixture of aqueous sodium hydroxide solution (2N; 100 ml) and ethanol (20 ml) for 3 hours.
-
Work-up: After reflux, treat the mixture with water (100 ml).
-
Purification: Cool the mixture and extract with diethyl ether (2 x 50 ml) to remove any non-acidic impurities.
-
Acidification: Cool the remaining aqueous layer to 10°C and acidify to pH 2 by the addition of concentrated hydrochloric acid.
-
Isolation: The acidification will cause the product, this compound, to precipitate.
-
Final Product: The resulting solid can be collected. The reported yield is 1.6 g with a melting point of 99°-101°C.
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Biological Activity and Signaling Pathways
There is no specific information available in the scientific literature regarding the biological activity of this compound or its interaction with any signaling pathways. While related compounds, such as derivatives of 4-hydroxybenzoic acid, have been reported to possess various biological properties including antimicrobial, antioxidant, and anti-inflammatory effects, these activities have not been documented for the benzyloxy-protected form. Further research would be required to elucidate any potential biological functions of this specific molecule.
Conclusion
This compound is a compound for which a clear synthetic protocol is available. However, there is a notable absence of information regarding its history, discovery, and biological functions in the current body of scientific literature. This technical guide has consolidated the available data on its synthesis and physicochemical properties to serve as a resource for researchers. The provided experimental protocol offers a direct method for its preparation, which may facilitate future investigations into its potential applications and biological activities. For professionals in drug development, this compound may be of interest as a potential intermediate or a starting point for the synthesis of novel bioactive molecules, though its own therapeutic potential remains unexplored.
References
Theoretical Mechanism of Action for 2-(Benzyloxy)-4-methoxybenzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is a notable lack of direct experimental data on the biological activities and mechanism of action of 2-(Benzyloxy)-4-methoxybenzoic acid in publicly available scientific literature. This technical guide, therefore, puts forth a theoretical mechanism of action based on the well-documented activities of its close structural analog, 2-Hydroxy-4-methoxybenzoic acid (HMBA) . The primary structural difference is the substitution of a hydroxyl group in HMBA with a benzyloxy group. It is hypothesized that this compound may undergo in vivo cleavage to yield 2-Hydroxy-4-methoxybenzoic acid, or it may possess intrinsic activities similar to or modified by the benzyloxy moiety. The following proposed mechanisms should be viewed as hypotheses requiring experimental validation.
Proposed Core Mechanisms of Action
Based on the activities of structurally related hydroxybenzoic and methoxybenzoic acids, the theoretical mechanism of action for this compound can be categorized into three primary domains: anti-inflammatory, antioxidant, and pro-apoptotic/anti-cancer.
Anti-Inflammatory Activity
The compound is theorized to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. The primary proposed mechanism is the suppression of pro-inflammatory cytokine production.
-
Inhibition of Pro-inflammatory Cytokines: Like its analog HMBA, this compound is predicted to reduce the expression and release of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β)[1]. This effect is likely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression[2][3].
-
Modulation of Inflammatory Enzymes: The compound may also downregulate the expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide and prostaglandins, respectively, which are key mediators of inflammation[3].
Antioxidant Properties
Phenolic compounds are well-known for their antioxidant capabilities. This compound likely contributes to cellular protection against oxidative stress through multiple mechanisms.
-
Radical Scavenging: The molecule is expected to directly scavenge reactive oxygen species (ROS), thereby preventing damage to cellular lipids, proteins, and DNA[2].
-
Restoration of Endogenous Antioxidants: A key theoretical action is the restoration of cellular levels of glutathione (GSH), a critical endogenous antioxidant[1]. This would enhance the cell's ability to neutralize toxins and ROS.
Pro-Apoptotic and Anti-Cancer Activity
Studies on HMBA have revealed potent anti-cancer effects, suggesting a similar potential for this compound. The proposed mechanism involves the induction of programmed cell death (apoptosis) and autophagy, mediated by the MAPK/ERK pathway.
-
Induction of DNA Damage: The compound may cause dose-dependent DNA damage in cancer cells, a critical trigger for apoptosis[4].
-
Activation of MAPK Pathway: It is hypothesized to induce the phosphorylation and activation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, including Extracellular signal-Regulated Kinase (ERK), p38, and JNK[4]. While ERK activation is often associated with proliferation, sustained hyper-activation can paradoxically trigger apoptosis in certain cancer cell types[5].
-
Induction of Apoptosis and Autophagy: The activation of the ERK pathway is proposed to lead to the activation of downstream effectors like Caspase-3 and autophagy-related proteins such as LC3, ultimately resulting in cancer cell death[4].
References
- 1. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. phcog.com [phcog.com]
- 5. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-(Benzyloxy)-4-methoxybenzoic Acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(Benzyloxy)-4-methoxybenzoic acid, a valuable building block in organic synthesis and drug discovery. The synthesis is accomplished via a reliable three-step sequence commencing with the readily available 2-Hydroxy-4-methoxybenzoic acid. The methodology involves an initial esterification to protect the carboxylic acid functionality, followed by a Williamson ether synthesis to introduce the benzyl group, and concluding with saponification to yield the desired product.
Key Experimental Data
The following table summarizes the key quantitative data for the synthesis of this compound and its intermediates.
| Step | Reaction | Reactants | Reagents | Product | Yield (%) | Melting Point (°C) |
| 1 | Esterification | 2-Hydroxy-4-methoxybenzoic acid | Methyl iodide, Potassium carbonate | Methyl 2-hydroxy-4-methoxybenzoate | ~90 | 47-50 |
| 2 | Benzylation | Methyl 2-hydroxy-4-methoxybenzoate | Benzyl chloride, Potassium carbonate | Methyl 2-(benzyloxy)-4-methoxybenzoate | High | Oil |
| 3 | Hydrolysis | Methyl 2-(benzyloxy)-4-methoxybenzoate | Sodium hydroxide | This compound | ~80 (from methyl ester) | 99-101 |
Experimental Protocols
Step 1: Synthesis of Methyl 2-hydroxy-4-methoxybenzoate
This initial step protects the carboxylic acid group as a methyl ester to prevent unwanted side reactions during the subsequent benzylation.
-
To a solution of 2,4-dihydroxybenzoic acid (12 g) in dry sulpholane (140 ml), add methyl iodide (12.2 g) and anhydrous potassium carbonate (4.95 g).
-
Heat the reaction mixture at 60-70°C for 8 hours.
-
Add an additional portion of methyl iodide (12.2 g) and continue heating for another 14 hours.
-
After cooling, evaporate the excess methyl iodide under reduced pressure.
-
Pour the reaction mixture into a mixture of ice and water (1 liter) and acidify with 2N acetic acid.
-
The precipitated solid is filtered and washed with water to yield methyl 2-hydroxy-4-methoxybenzoate.[1]
Step 2: Synthesis of Methyl 2-(benzyloxy)-4-methoxybenzoate
The phenolic hydroxyl group of the methyl ester is benzylated in this step using a classic Williamson ether synthesis.
-
Combine the crude methyl 2-hydroxy-4-methoxybenzoate (2.0 g) with benzyl chloride (1.88 g) and anhydrous potassium carbonate (0.76 g) in dry sulpholane (15 ml).
-
Heat the mixture at 100°C for 16 hours.
-
Pour the reaction mixture into a mixture of ice and water (300 ml).
-
Extract the aqueous mixture with diethyl ether.
-
Wash the ether extract with several portions of cold (0°C) 0.5N aqueous sodium hydroxide solution.
-
Dry the organic layer and evaporate the solvent to obtain crude methyl 2-(benzyloxy)-4-methoxybenzoate as an oil.[1]
Step 3: Synthesis of this compound
The final step involves the hydrolysis of the methyl ester to unveil the target carboxylic acid.
-
Heat the crude methyl 2-(benzyloxy)-4-methoxybenzoate at reflux with a mixture of 2N aqueous sodium hydroxide solution (100 ml) and ethanol (20 ml) for 3 hours.[1]
-
After cooling, add water (100 ml) and extract with diethyl ether (2 x 50 ml) to remove any unreacted starting material.
-
Cool the aqueous layer to 10°C and acidify to a pH of 2 with concentrated hydrochloric acid.
-
The resulting precipitate is the desired this compound, which can be collected by filtration.[1]
Synthesis Workflow
The following diagram illustrates the three-step synthesis of this compound.
References
Application Notes: Use of 2-(Benzyloxy)-4-methoxybenzoic Acid in Organic Synthesis
Publication ID: AN-2B4MBA Target Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Benzyloxy)-4-methoxybenzoic acid is a crucial intermediate and building block in multi-step organic synthesis. It is the benzyl-protected form of 2-hydroxy-4-methoxybenzoic acid, a naturally occurring phenolic compound.[1] The primary utility of the benzyl protecting group is to mask the reactive phenolic hydroxyl group, thereby enabling selective transformations at the carboxylic acid moiety. This strategy prevents unwanted side reactions and is particularly valuable in the synthesis of complex molecules such as pharmaceuticals, agrochemicals, and materials. Key applications include amide bond formation, esterification, and subsequent deprotection to yield functionalized phenolic compounds.
Core Applications
-
Protected Building Block for Amide Synthesis: The most common application of this compound is in amide coupling reactions. The carboxylic acid can be activated by a variety of standard coupling reagents (e.g., HATU, HBTU, EDC) and subsequently reacted with primary or secondary amines to form the corresponding amide bond in high yield.[2][3] This approach is fundamental in medicinal chemistry for constructing the core of many bioactive molecules.[3]
-
Intermediate for Ester Synthesis: The compound readily undergoes esterification with various alcohols under acidic catalysis (e.g., Fischer esterification) or by using coupling agents.[4][5][6] This allows for the introduction of diverse ester functionalities, which can be precursors for other functional groups or act as key structural elements in the target molecule.
-
Access to Functionalized Phenols via Deprotection: The benzyl ether linkage is stable under a wide range of reaction conditions, yet it can be cleaved reliably under mild conditions. The most common method for deprotection is catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source (H₂ gas or a transfer agent like formic acid).[7][8] This reliably regenerates the free hydroxyl group, often in the final step of a synthetic sequence, yielding the desired 2-hydroxy-4-methoxybenzamide or ester derivative.
Visualizing the Synthetic Strategy
The overall utility of this compound can be visualized as a three-stage process: protection, functionalization, and deprotection.
Caption: General synthetic workflow using the title compound.
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-2-(benzyloxy)-4-methoxybenzamide
This protocol details a standard amide coupling reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
EDC·HCl (1.5 equiv)
-
HOBt (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl (aq), Saturated NaHCO₃ (aq), Saturated NaCl (aq) (Brine)
-
Anhydrous MgSO₄
-
Silica Gel for chromatography
Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).
-
Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration).
-
Add HOBt (1.2 equiv) and benzylamine (1.1 equiv) to the solution.
-
Add DIPEA (3.0 equiv) and stir the mixture for 5 minutes at room temperature.
-
Cool the flask to 0 °C in an ice bath.
-
Add EDC·HCl (1.5 equiv) portion-wise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide.
Caption: Experimental workflow for amide synthesis.
Protocol 2: Deprotection via Catalytic Hydrogenation
This protocol describes the removal of the benzyl protecting group to yield the free phenol.
Materials:
-
N-Benzyl-2-(benzyloxy)-4-methoxybenzamide (1.0 equiv)
-
Palladium on Carbon (10% Pd/C, 5-10 mol% Pd)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
-
Celite®
Methodology:
-
Dissolve the protected amide (1.0 equiv) in a suitable solvent (MeOH or EtOAc) in a flask appropriate for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under an inert atmosphere. Caution: Pd/C can be pyrophoric.
-
Evacuate the flask and backfill with H₂ gas (repeat 3 times).
-
Maintain a positive pressure of H₂ using a balloon or set the desired pressure on a Parr apparatus (e.g., 50 psi).
-
Stir the reaction vigorously at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully vent the H₂ atmosphere and purge the flask with an inert gas (N₂ or Ar).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected product, which can be further purified by recrystallization or chromatography if necessary.
Data Tables
Table 1: Comparison of Amide Coupling Conditions
| Entry | Coupling Reagent (equiv) | Additive (equiv) | Base (equiv) | Solvent | Time (h) | Yield (%) |
| 1 | EDC·HCl (1.5) | HOBt (1.2) | DIPEA (3.0) | DCM | 16 | 85-95 |
| 2 | HATU (1.2) | None | DIPEA (3.0) | DMF | 2 | 90-98 |
| 3 | PyBOP (1.2) | None | DIPEA (3.0) | DCM/DMF | 4 | 88-96 |
| 4 | SOCl₂ (1.2) | None | Pyridine (2.0) | DCM | 3 | 75-85 |
Yields are typical and may vary based on substrate and scale.
Table 2: Substrate Scope for Amide Synthesis with Various Amines
Reaction of this compound with R-NH₂ using EDC/HOBt conditions.
| Entry | Amine (R-NH₂) | Product Structure (Benzamide) | Typical Yield (%) |
| 1 | Benzylamine | R = -CH₂Ph | 92 |
| 2 | Aniline | R = -Ph | 88 |
| 3 | Cyclohexylamine | R = -c-C₆H₁₁ | 95 |
| 4 | Morpholine | R-NH₂ = Morpholine | 94 |
| 5 | (S)-Methylbenzylamine | R = -(S)-CH(CH₃)Ph | 90 |
Yields are representative and based on standard laboratory procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hepatochem.com [hepatochem.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. ijstr.org [ijstr.org]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
Applications of 2-(Benzyloxy)-4-methoxybenzoic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzyloxy)-4-methoxybenzoic acid is a versatile scaffold in medicinal chemistry, offering a unique combination of a lipophilic benzyloxy group and an electron-donating methoxy group on a benzoic acid core. While direct biological data on this specific molecule is limited in publicly available literature, its structural analogues, particularly the corresponding 2-hydroxy-4-methoxybenzoic acid (HMBA), have demonstrated significant potential in various therapeutic areas. These related compounds provide a strong rationale for the exploration of this compound and its derivatives as novel drug candidates.
This document provides detailed application notes and experimental protocols based on the activities of its close structural analogues. These notes are intended to serve as a guide for researchers to explore the potential of this compound in drug discovery and development.
Application Notes
Anticancer Agent Development
Derivatives of this compound are promising candidates for the development of novel anticancer agents. The structurally similar compound, 2-hydroxy-4-methoxybenzoic acid (HMBA), has shown cytotoxic effects against melanoma cell lines.[1] The proposed mechanism involves the induction of apoptosis and autophagy through the activation of key signaling pathways.
Potential Research Directions:
-
Synthesis of a library of this compound amides and esters to explore structure-activity relationships (SAR).
-
Screening of these derivatives against a panel of cancer cell lines, including melanoma, breast, and lung cancer.
-
Investigation of the molecular mechanisms of action, focusing on apoptosis, autophagy, and cell cycle arrest.
Anti-inflammatory and Hepatoprotective Agents
The core structure of this compound is amenable to the design of potent anti-inflammatory and hepatoprotective agents. HMBA has been shown to protect the liver from toxin-induced damage by reducing oxidative stress and inflammation.[2] The benzyloxy group in the target molecule could enhance lipophilicity and cell permeability, potentially leading to improved efficacy.
Potential Research Directions:
-
Evaluation of this compound derivatives in in vitro and in vivo models of inflammation and liver injury.
-
Assessment of their ability to modulate inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2]
-
Investigation of their effects on oxidative stress markers and key enzymes like heme oxygenase-1 (HO-1) and myeloperoxidase (MPO).[2]
Modulators of Neurological Pathways
Substituted benzyloxy-benzoic acid amides have been patented for their activity on the Cold Menthol Receptor 1 (CMR-1), also known as TRPM8, which is implicated in pain and urological disorders.[3] This suggests that derivatives of this compound could be explored as modulators of ion channels and other neurological targets.
Potential Research Directions:
-
Design and synthesis of novel amides of this compound.
-
Screening of these compounds for activity on TRP channels and other relevant neurological receptors.
-
Evaluation of their potential as analgesics or for the treatment of overactive bladder.
Quantitative Data Summary
The following table summarizes the quantitative data for the closely related analogue, 2-hydroxy-4-methoxybenzoic acid (HMBA), which can be used as a starting point for designing experiments with this compound derivatives.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| 2-hydroxy-4-methoxybenzoic acid (HMBA) | SK-MEL-28 (Melanoma) | Cytotoxicity | IC25 | Time-dependent decrease | [1] |
| 2-hydroxy-4-methoxybenzoic acid (HMBA) | SK-MEL-28 (Melanoma) | Cytotoxicity | IC50 | Time-dependent decrease | [1] |
| 2-hydroxy-4-methoxybenzoic acid (HMBA) | SK-MEL-28 (Melanoma) | Cytotoxicity | IC75 | Time-dependent decrease | [1] |
Experimental Protocols
The following are detailed protocols for key experiments, adapted from studies on structurally related compounds. These can serve as a template for evaluating the biological activities of this compound derivatives.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against cancer cell lines.
Materials:
-
Cancer cell line (e.g., SK-MEL-28)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.
Protocol 2: Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effect of this compound derivatives on the expression and phosphorylation of key signaling proteins (e.g., ERK, p38, JNK).
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Signaling Pathway Diagram
References
- 1. phcog.com [phcog.com]
- 2. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2007017092A1 - Substituted 4-benzyloxy-benzoic acid amide derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for the Purification of 2-(Benzyloxy)-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 2-(Benzyloxy)-4-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline common purification techniques, including recrystallization and column chromatography, supported by quantitative data and step-by-step experimental procedures.
Introduction
This compound is a substituted aromatic carboxylic acid. Its purification is crucial to ensure the quality and purity of downstream products in a drug development pipeline. Impurities, often arising from starting materials or side reactions during synthesis, can affect reaction yields, biological activity, and safety profiles of the final active pharmaceutical ingredient (API). The choice of purification method depends on the nature and quantity of the impurities, as well as the desired scale of the purification. The most common and effective techniques for purifying solid organic compounds like this compound are recrystallization and column chromatography.
Data Presentation: Comparison of Purification Techniques
The following table summarizes the typical outcomes of different purification methods for compounds structurally similar to this compound. The data is compiled from various sources and represents expected values for laboratory-scale purification.
| Purification Technique | Typical Solvents/Mobile Phase | Expected Purity | Expected Yield | Key Considerations |
| Recrystallization | Ethanol/Water, Acetic Acid/Water, Toluene | >99% | 70-90% | Effective for removing small amounts of impurities with different solubility profiles. Solvent selection is critical to maximize yield and purity. |
| Column Chromatography | Hexane/Ethyl Acetate gradient | >99.5% | 80-95% | Ideal for separating complex mixtures or closely related impurities. Requires more time and solvent compared to recrystallization. |
| Acid-Base Extraction | Diethyl ether, 1M NaOH, 1M HCl | >98% | >90% | Useful for removing neutral or basic impurities. Often used as a preliminary purification step before recrystallization. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is suitable for purifying this compound that is relatively pure (>90%) and contains impurities with different polarity. Carboxylic acids are often effectively crystallized from alcohol-water mixtures.[1]
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid. Heat the mixture gently in a water bath to facilitate dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper. Quickly filter the hot solution to remove the insoluble materials.
-
Crystallization: To the hot ethanolic solution, add hot deionized water dropwise while stirring until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, insulate the flask to slow down the cooling process. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (in the same ratio as the crystallization solvent) to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound until a constant weight is achieved.
Protocol 2: Purification by Flash Column Chromatography
This method is recommended when recrystallization does not provide the desired purity or when dealing with a complex mixture of impurities. The polarity of the eluent can be adjusted to achieve optimal separation. For aromatic compounds, adding a small amount of an aromatic solvent like toluene to the mobile phase can sometimes improve separation by mitigating pi-stacking interactions with the silica gel.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Compressed air or nitrogen source
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
Procedure:
-
TLC Analysis: Determine the appropriate eluent system by running TLC plates with varying ratios of hexane and ethyl acetate. A good starting point is a 7:3 or 8:2 mixture of hexane:ethyl acetate. The desired compound should have an Rf value between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column. Allow the silica to settle into a uniform bed and drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-sample mixture to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and apply gentle pressure to begin the elution process. Start with a less polar solvent system (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (gradient elution) or use the predetermined isocratic eluent from the TLC analysis.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.
-
Isolation: Combine the fractions containing the pure product, as determined by TLC.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Visualization of Purification Workflow
The following diagram illustrates the general workflow for the purification and subsequent analysis of this compound.
Caption: General purification and analysis workflow for this compound.
References
Application Notes and Protocols for 2-(Benzyloxy)-4-methoxybenzoic Acid in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the synthesis and subsequent reactions of 2-(benzyloxy)-4-methoxybenzoic acid, a versatile building block in organic synthesis. The protocols outlined below are intended to serve as a comprehensive guide for the preparation and functionalization of this compound, with applications in the development of novel chemical entities.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Reaction | Starting Material | Reagents and Conditions | Product | Yield (%) |
| Synthesis | 2-Hydroxy-4-methoxybenzoic acid | Benzyl bromide, K₂CO₃, Acetone, Reflux | This compound | ~90% |
| Amide Coupling | This compound | Benzylamine, EDC·HCl, HOBt, DMF, RT | N-Benzyl-2-(benzyloxy)-4-methoxybenzamide | High |
| Esterification | This compound | Ethanol, H₂SO₄ (catalytic), Reflux | Ethyl 2-(benzyloxy)-4-methoxybenzoate | ~95% |
| Deprotection | This compound | H₂, 10% Pd/C, Ammonium formate, Methanol, RT | 2-Hydroxy-4-methoxybenzoic acid | Quantitative |
Table 2: Spectroscopic Data for this compound
| Technique | Key Peaks / Chemical Shifts (ppm) |
| ¹H NMR (CDCl₃) | δ ~10.5 (s, 1H, COOH), 7.9-7.3 (m, 5H, Ar-H of benzyl), 7.2-6.5 (m, 3H, Ar-H of benzoic acid), 5.2 (s, 2H, OCH₂Ph), 3.8 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃) | δ ~168 (C=O), 160-110 (Ar-C), 70 (OCH₂Ph), 55 (OCH₃) |
| FT-IR (cm⁻¹) | ~3300-2500 (broad, O-H), ~1700 (C=O), ~1250 (C-O ether) |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from 2-hydroxy-4-methoxybenzoic acid via a Williamson ether synthesis.
Materials:
-
2-Hydroxy-4-methoxybenzoic acid
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-hydroxy-4-methoxybenzoic acid in anhydrous acetone, add anhydrous potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide dropwise to the suspension.
-
Reflux the reaction mixture for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a white solid.
Expected Yield: Approximately 90%.
Amide Coupling Reaction
This protocol details the formation of an amide bond between this compound and a primary amine using EDC and HOBt as coupling agents.
Materials:
-
This compound
-
Benzylamine (or other primary amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
Dimethylformamide (DMF, anhydrous)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound, EDC·HCl, and HOBt in anhydrous DMF.
-
Stir the solution at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add benzylamine to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide.
Fischer Esterification
This protocol describes the acid-catalyzed esterification of this compound with an alcohol.
Materials:
-
This compound
-
Ethanol (or other alcohol, in excess)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in a large excess of ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.[1]
-
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by water and brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude ester.
-
Purify the product by column chromatography if necessary.
Expected Yield: Approximately 95%.[3]
Deprotection via Catalytic Transfer Hydrogenolysis
This protocol outlines the removal of the benzyl protecting group to regenerate the hydroxyl functionality.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol
-
Celite
Procedure:
-
Dissolve this compound in methanol.
-
Add 10% Pd/C catalyst to the solution.
-
Add ammonium formate in portions to the reaction mixture.
-
Stir the reaction at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product, 2-hydroxy-4-methoxybenzoic acid.
Expected Yield: Quantitative.
Visualizations
Caption: Synthetic pathways originating from this compound.
Caption: General mechanism for EDC/HOBt mediated amide coupling.
References
Application Notes and Protocols: 2-(Benzyloxy)-4-methoxybenzoic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 2-(Benzyloxy)-4-methoxybenzoic acid as a key intermediate in the synthesis of potent drug candidates, particularly focusing on its application in the development of Transient Receptor Potential Melastatin 8 (TRPM8) channel antagonists.
Introduction
This compound is a versatile scaffold in medicinal chemistry. The benzyloxy group offers a strategic point for modification and can serve as a protecting group for the phenolic hydroxyl, which can be deprotected in later synthetic steps to yield active metabolites or final compounds. The methoxy and carboxylic acid functionalities provide additional handles for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This scaffold is of particular interest in the development of modulators for ion channels, with a notable application in the discovery of antagonists for the TRPM8 channel, a key player in cold sensation and various pathological conditions.
This compound as an Intermediate for TRPM8 Antagonists
The Transient Receptor Potential Melastatin 8 (TRPM8), also known as the cold and menthol receptor 1 (CMR-1), is a non-selective cation channel that is activated by cold temperatures and cooling agents like menthol. TRPM8 is implicated in a variety of physiological and pathophysiological processes, including cold hypersensitivity, neuropathic pain, migraine, and overactive bladder. Consequently, antagonists of the TRPM8 channel are of significant interest as potential therapeutics for these conditions.
The 2-(benzyloxy)benzamide core, derived from 2-(benzyloxy)benzoic acid derivatives, has been identified as a promising scaffold for the development of potent TRPM8 antagonists. These compounds have been shown to effectively block the channel's activity in response to various stimuli.
Data Presentation: In Vitro Activity of TRPM8 Antagonists
The following table summarizes the in vitro antagonist activity of a known 2-benzyloxy-benzoic acid amide derivative, AMTB, against the human TRPM8 (hTRPM8) channel, alongside other reported TRPM8 antagonists for comparison. This data is crucial for understanding the potency of this chemical class.
| Compound ID | Core Scaffold | Target | Assay Stimulus | pIC50 | IC50 (nM) | Reference |
| AMTB | 2-Benzyloxy-benzoic acid amide | hTRPM8 | Icilin | 6.23 ± 0.02 | ~590 | [1] |
| PF-05105679 | Quinoline-based | hTRPM8 | WS-12 | - | 181 ± 7.21 | [1] |
| AMG2850 | Tetrahydro-1,7-naphthyridine | hTRPM8 | Menthol | - | 7 - 156 | [1] |
| Biphenyl Amide 14 | Biphenyl amide | hTRPM8 | Icilin | - | 2.4 ± 1.0 | [1] |
Experimental Protocols
The following protocols provide a general methodology for the synthesis of N-substituted 2-(benzyloxy)benzamides from a 2-(benzyloxy)benzoic acid intermediate.
Protocol 1: Synthesis of N-Substituted 2-(Benzyloxy)benzamides
This protocol describes a common method for amide bond formation, a crucial step in the synthesis of many biologically active molecules from carboxylic acid intermediates.
Materials:
-
2-(Benzyloxy)benzoic acid derivative
-
Amine of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a stirred solution of the 2-(benzyloxy)benzoic acid derivative in DMF, add EDC, HOBt, and DIPEA.
-
Add the corresponding amine to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Upon completion, add excess water to the reaction mixture and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 2-(benzyloxy)benzamide.
Mandatory Visualizations
TRPM8 Signaling Pathway
The following diagram illustrates the signaling pathway of the TRPM8 channel. Activation of TRPM8 by cold or agonists like menthol leads to an influx of cations (primarily Ca2+ and Na+), which in turn triggers a cascade of intracellular events.
References
Application Notes and Protocols for the Large-Scale Synthesis of 2-(Benzyloxy)-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 2-(Benzyloxy)-4-methoxybenzoic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the Williamson ether synthesis, a robust and scalable method. This guide outlines the chemical pathway, experimental procedures, purification techniques, and analytical characterization of the final product. All quantitative data is presented in clear, tabular format, and the experimental workflow is visualized using a DOT language diagram.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development. Its structure, featuring a protected phenol and a carboxylic acid on a substituted benzene ring, allows for diverse chemical modifications, making it a versatile intermediate for the synthesis of complex molecular targets. The demand for efficient and scalable synthetic routes is therefore of high importance.
The protocol detailed herein describes the O-benzylation of 2-hydroxy-4-methoxybenzoic acid. This method is advantageous for large-scale production due to the availability of starting materials, straightforward reaction conditions, and amenability to industrial-scale equipment.
Chemical Pathway
The synthesis of this compound is achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of 2-hydroxy-4-methoxybenzoic acid by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then undergoes a substitution reaction with a benzylating agent, typically benzyl bromide, to form the desired ether linkage.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier Example |
| 2-Hydroxy-4-methoxybenzoic acid | 2237-36-7 | 168.15 | ≥99% | Sigma-Aldrich |
| Benzyl Bromide | 100-39-0 | 171.04 | ≥98% | Alfa Aesar |
| Potassium Carbonate (anhydrous) | 584-08-7 | 138.21 | ≥99% | Fisher Scientific |
| Acetone | 67-64-1 | 58.08 | ACS Grade | VWR |
| Hydrochloric Acid (37%) | 7647-01-0 | 36.46 | ACS Grade | J.T. Baker |
| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade | EMD Millipore |
| Hexanes | 110-54-3 | 86.18 | ACS Grade | EMD Millipore |
Large-Scale Synthesis Procedure
This protocol is designed for a 1 kg scale synthesis. Adjustments may be necessary for different scales.
-
Reaction Setup:
-
Equip a 20 L jacketed glass reactor with a mechanical stirrer, a reflux condenser, a temperature probe, and a nitrogen inlet.
-
Ensure the reactor is clean, dry, and purged with nitrogen.
-
-
Charging Reagents:
-
To the reactor, add 2-hydroxy-4-methoxybenzoic acid (1.00 kg, 5.95 mol).
-
Add anhydrous potassium carbonate (1.23 kg, 8.92 mol, 1.5 equivalents).
-
Add acetone (10 L).
-
-
Reaction:
-
Stir the mixture at room temperature for 30 minutes to ensure good suspension.
-
Slowly add benzyl bromide (1.12 kg, 0.85 L, 6.54 mol, 1.1 equivalents) to the suspension over a period of 30-60 minutes. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 56 °C) and maintain for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (potassium bromide and excess potassium carbonate). Wash the filter cake with acetone (2 x 1 L).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude solid/oil.
-
To the crude product, add water (10 L) and stir.
-
Acidify the aqueous mixture to pH 2-3 with concentrated hydrochloric acid. This will precipitate the product.
-
Stir the slurry for 1-2 hours to ensure complete precipitation.
-
-
Isolation and Purification:
-
Isolate the solid product by filtration using a Buchner funnel.
-
Wash the filter cake with deionized water (3 x 2 L) until the washings are neutral to pH paper.
-
For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[1][2]
-
Recrystallization Procedure (Ethanol/Water): Dissolve the crude product in a minimal amount of hot ethanol. Slowly add hot water until the solution becomes turbid. Reheat until the solution is clear again. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
-
Collect the purified crystals by filtration and wash with a small amount of cold ethanol/water mixture.
-
-
Drying:
-
Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Expected Yield and Purity
| Parameter | Expected Value |
| Yield | 80-90% |
| Purity (by HPLC) | >99% |
| Appearance | White to off-white crystalline solid |
Visualization of Experimental Workflow
Caption: Workflow for the large-scale synthesis of this compound.
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Results |
| Melting Point | Specific to the compound, to be determined experimentally. For comparison, 4-methoxybenzoic acid melts at 182-185 °C.[3][4] |
| ¹H NMR | Consistent with the structure of this compound. Expected signals for aromatic protons, benzylic protons, methoxy protons, and carboxylic acid proton. |
| ¹³C NMR | Consistent with the structure of this compound. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product (C₁₅H₁₄O₄ = 258.27 g/mol ). |
| FT-IR | Characteristic peaks for C=O (carboxylic acid), C-O (ether), and aromatic C-H bonds. |
Safety Considerations
-
Benzyl bromide is a lachrymator and is corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acetone is highly flammable. Avoid open flames and sparks.
-
Hydrochloric acid is corrosive. Handle with care and appropriate PPE.
-
The reaction should be carried out under an inert atmosphere (nitrogen) to prevent side reactions and ensure safety.
Conclusion
The protocol described provides a comprehensive guide for the large-scale synthesis of this compound. By following these application notes, researchers and production chemists can reliably produce this key intermediate in high yield and purity, facilitating its use in drug discovery and development programs. Adherence to the safety precautions is essential for a safe and successful synthesis.
References
Application Notes and Protocols for the Crystallization of 2-(Benzyloxy)-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the crystallization of 2-(Benzyloxy)-4-methoxybenzoic acid, a key intermediate in pharmaceutical synthesis. The following methods are based on established principles of crystallization for benzoic acid derivatives and are intended to serve as a comprehensive guide for obtaining high-purity crystalline material.
Introduction
Crystallization is a critical purification technique in the pharmaceutical industry, directly impacting the purity, stability, and bioavailability of active pharmaceutical ingredients (APIs) and their intermediates. This compound is a substituted benzoic acid derivative whose purification is essential for subsequent synthetic steps. The choice of crystallization method and solvent system is paramount for achieving the desired crystal form and purity. These notes provide protocols for common crystallization techniques, including cooling crystallization and solvent evaporation, along with guidance on solvent selection based on the physicochemical properties of the target molecule.
Physicochemical Properties and Solvent Selection Rationale
This compound is a moderately polar molecule containing both a hydrophobic benzyloxy group and a polar carboxylic acid moiety. The methoxy group also contributes to its overall polarity. The solubility of this compound is expected to be low in non-polar solvents and higher in polar protic and aprotic solvents, particularly at elevated temperatures.
Based on solubility data for structurally similar compounds such as 4-methoxybenzoic acid and 4-(benzyloxy)benzoic acid, suitable solvents for crystallization include:
-
Alcohols (Ethanol, Methanol, Isopropanol): These solvents are known to dissolve benzoic acid derivatives at elevated temperatures and show a significant decrease in solubility upon cooling, making them ideal for cooling crystallization. Ethanol has been successfully used for the crystallization of 4-(benzyloxy)benzoic acid by slow evaporation[1].
-
Ketones (Acetone): Acetone is a versatile solvent that can dissolve a wide range of organic compounds.
-
Esters (Ethyl Acetate): Ethyl acetate is another common solvent for the crystallization of moderately polar compounds.
-
Solvent Mixtures: Mixtures such as ethanol/water or acetone/hexane can be employed to fine-tune the solubility and achieve optimal supersaturation for crystal growth[2].
Experimental Protocols
Protocol 1: Cooling Crystallization from Ethanol
This protocol describes the purification of this compound using cooling crystallization from ethanol.
Materials and Equipment:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate with magnetic stirrer
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol to just cover the solid.
-
Heating: Gently heat the mixture with stirring using a heating mantle or hot plate. Add more ethanol portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a separate flask and funnel. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the impurities.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling can influence crystal size; slower cooling generally results in larger crystals.
-
Ice Bath: Once the solution has reached room temperature and crystal formation has initiated, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a drying oven at a temperature below the melting point of the compound or in a vacuum desiccator.
Protocol 2: Solvent Evaporation Crystallization from an Ethanol/Ethyl Acetate Mixture
This method is suitable for obtaining high-quality single crystals for analysis, such as X-ray crystallography.
Materials and Equipment:
-
Crude this compound
-
Ethanol (reagent grade)
-
Ethyl Acetate (reagent grade)
-
Beaker or vial
-
Spatula
-
Filter paper or syringe filter
-
Parafilm or aluminum foil with pinholes
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of a 1:1 mixture of ethanol and ethyl acetate at room temperature.
-
Filtration: If any particulate matter is present, filter the solution through a syringe filter or a small funnel with filter paper into a clean beaker or vial.
-
Slow Evaporation: Cover the beaker or vial with parafilm or aluminum foil and pierce a few small holes in the covering. This will allow for the slow evaporation of the solvent.
-
Crystal Growth: Place the container in a location free from vibrations and temperature fluctuations. Crystals will form over a period of several hours to days as the solvent slowly evaporates.
-
Isolation: Once a suitable amount of crystals has formed, carefully decant the remaining solvent.
-
Drying: Gently wash the crystals with a small amount of a cold, less-soluble solvent (e.g., hexane) and allow them to air dry.
Data Presentation
The following table summarizes the expected outcomes for the crystallization of this compound based on the described protocols and data from analogous compounds.
| Crystallization Method | Solvent System | Expected Yield | Expected Purity | Crystal Morphology |
| Cooling Crystallization | Ethanol | High | >98% | Needles or Prisms |
| Solvent Evaporation | Ethanol/Ethyl Acetate | Low to Medium | High (>99%) | Well-defined single crystals |
Note: The actual yield and purity will depend on the initial purity of the crude material and the precise execution of the protocol.
Visualization of Experimental Workflows
Cooling Crystallization Workflow
Caption: Workflow for cooling crystallization.
Solvent Evaporation Crystallization Workflow
Caption: Workflow for solvent evaporation crystallization.
References
Application Notes and Protocols for 2-(Benzyloxy)-4-methoxybenzoic Acid in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
2-(Benzyloxy)-4-methoxybenzoic acid is a versatile carboxylic acid derivative that can be employed as a linker in solid-phase synthesis, particularly for the preparation of peptides and other organic molecules. Its chemical structure offers several advantages for researchers in drug development and combinatorial chemistry. The methoxy group on the aromatic ring can influence the acid lability of the linker, potentially allowing for controlled cleavage of the synthesized molecule from the solid support. The benzyloxy group provides an additional site for chemical modification or can act as a protecting group that can be removed under specific conditions, offering orthogonality in complex synthetic strategies.
In the context of Solid-Phase Peptide Synthesis (SPPS), this linker is amenable to standard coupling protocols for attachment to amine-functionalized resins. The resulting ester linkage is designed to be stable throughout the iterative cycles of Fmoc-deprotection and amino acid coupling. The final cleavage of the peptide from the resin can be achieved under acidic conditions, with the specific conditions being tunable based on the desired outcome. The presence of the benzyl ether allows for a potential two-step cleavage strategy, where the peptide is first released from the resin, and the benzyl group can be subsequently removed if required, or a strong acid cocktail can be used for a one-pot cleavage and deprotection.
These characteristics make this compound a potentially valuable tool for the synthesis of custom peptides, peptidomimetics, and small molecule libraries where fine-tuning of the final cleavage and deprotection steps is crucial.
Experimental Protocols
The following protocols are generalized procedures based on standard solid-phase peptide synthesis (SPPS) methodologies and the chemical properties of analogous methoxybenzoic acid and benzyl ether-containing compounds. Optimization may be required for specific resins and peptide sequences.
Protocol 1: Attachment of this compound Linker to Amino-Functionalized Resin
This protocol describes the coupling of the linker to an amino-functionalized resin (e.g., aminomethyl polystyrene).
Materials:
-
Amino-functionalized resin (e.g., Aminomethyl (AM) resin)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
Procedure:
-
Swell the amino-functionalized resin in DMF for 1 hour in a reaction vessel.
-
Drain the DMF and wash the resin three times with DCM and then three times with DMF.
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin substitution) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution from step 3 and allow it to pre-activate for 10 minutes.
-
Add the activated linker solution to the swollen resin.
-
Agitate the mixture at room temperature for 4-6 hours.
-
To cap any unreacted amino groups, drain the reaction solution and treat the resin with a solution of 10% acetic anhydride and 10% pyridine in DMF for 30 minutes.
-
Wash the resin extensively with DMF, DCM, and methanol, and then dry under vacuum.
Protocol 2: Fmoc-SPPS using the Linker-Functionalized Resin
This protocol outlines the steps for peptide chain elongation using the prepared resin.
Materials:
-
Linker-functionalized resin
-
Fmoc-protected amino acids
-
DIC
-
HOBt
-
20% Piperidine in DMF
-
DMF
-
DCM
Procedure:
-
Resin Swelling: Swell the linker-functionalized resin in DMF for 1 hour.
-
First Amino Acid Loading:
-
In a separate vial, dissolve the first Fmoc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) and pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for another 15 minutes.
-
Drain and wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
Repeat the amino acid activation and coupling steps as described in step 2 for the subsequent amino acids in the peptide sequence.
-
-
Final Fmoc Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection as described in step 3.
-
Washing: Wash the resin with DMF, DCM, and methanol, and dry under vacuum.
Protocol 3: Cleavage of the Peptide from the Resin
The cleavage strategy will depend on whether the benzyl ether needs to be retained or removed.
Method A: Cleavage with Benzyl Ether Retention (Milder Acid)
Materials:
-
Peptide-bound resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
Procedure:
-
Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v). The ratio may need optimization.
-
Add the cleavage cocktail to the dry peptide-bound resin in a reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Precipitate the peptide by adding cold diethyl ether to the combined filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
Method B: Cleavage with Benzyl Ether Removal (Stronger Acid/Hydrogenolysis)
Option 1: Strong Acid Cleavage
-
A stronger acid cocktail, such as TFA with a higher concentration of scavengers or refluxing TFA, may be required to cleave the benzyl ether.[1][2] This approach is less selective and might affect other acid-labile protecting groups.
Option 2: Hydrogenolysis (Post-Cleavage)
-
Cleave the peptide from the resin using Method A.
-
Dissolve the purified peptide in a suitable solvent (e.g., methanol, acetic acid).
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete (monitored by HPLC or MS).
-
Filter off the catalyst and recover the deprotected peptide.
Data Presentation
The following table summarizes expected quantitative data for the use of a this compound-based linker in SPPS. These values are illustrative and based on typical performance of similar linkers. Actual results may vary depending on the specific peptide sequence and reaction conditions.
| Parameter | Typical Value | Notes |
| Linker Loading on Resin | 0.3 - 0.8 mmol/g | Dependent on the starting aminomethyl resin substitution. |
| First Amino Acid Loading Efficiency | > 90% | Can be influenced by the steric hindrance of the amino acid. |
| Peptide Cleavage Yield (Method A) | 70 - 95% | Highly dependent on the peptide sequence and cleavage cocktail composition. |
| Peptide Purity (Crude, post-cleavage) | 60 - 90% | Dependent on the efficiency of couplings and deprotections. |
Visualizations
Caption: Workflow for solid-phase peptide synthesis using a functionalized resin.
Caption: Cleavage strategies for releasing the peptide from the solid support.
References
Application Note: Deprotection of the Benzyl Group from 2-(Benzyloxy)-4-methoxybenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The benzyl group (Bn) is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis due to its stability under a broad range of reaction conditions. Its removal, or deprotection, is a critical step in the final stages of synthesizing target molecules. This document provides detailed protocols for the deprotection of the benzyl group from 2-(Benzyloxy)-4-methoxybenzoic acid to yield the valuable phenolic compound, 2-Hydroxy-4-methoxybenzoic acid.[1] Common deprotection strategies include catalytic hydrogenolysis and cleavage using strong Lewis acids.[2][3]
Primary Deprotection Methodologies
The selection of a deprotection method depends on the overall molecular structure and the presence of other functional groups that might be sensitive to the reaction conditions. The two most effective and widely applicable methods for cleaving the benzyl ether in this compound are catalytic hydrogenation and Lewis acid-mediated cleavage.
Catalytic Hydrogenation
Catalytic hydrogenation is the most common and often cleanest method for benzyl group removal.[3] The reaction involves the cleavage of the C-O bond by hydrogen gas in the presence of a palladium catalyst, typically supported on carbon (Pd/C). This method is highly efficient and selective, with toluene being the primary byproduct.
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup:
-
In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Carefully add Palladium on carbon (10% Pd/C, 5-10 mol%) to the solution.
-
-
Hydrogenation:
-
Seal the flask and purge the system with nitrogen or argon.
-
Evacuate the atmosphere and replace it with hydrogen gas (H₂), typically using a balloon or a Parr hydrogenator.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1 atm).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully purge the system with nitrogen to remove excess hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[4]
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The resulting crude 2-Hydroxy-4-methoxybenzoic acid can be purified by recrystallization or column chromatography if necessary.
-
Lewis Acid-Mediated Cleavage (Boron Tribromide)
Strong Lewis acids, such as boron tribromide (BBr₃), are highly effective for cleaving aryl ethers, including benzyl ethers.[5][6] This method is particularly useful when the molecule contains functional groups that are sensitive to hydrogenation, such as alkenes or alkynes. The reaction is typically performed at low temperatures to control reactivity.[6]
Experimental Protocol: BBr₃ Cleavage
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Reagent Addition:
-
Slowly add a solution of boron tribromide (BBr₃, 1.1-1.5 eq) in DCM to the cooled reaction mixture dropwise.
-
-
Reaction:
-
Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture back to 0 °C and quench the reaction by the slow addition of water or methanol.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation: Comparison of Deprotection Methods
The following table summarizes the typical reaction conditions and outcomes for the described deprotection protocols.
| Method | Key Reagents/Catalyst | Solvent | Temperature | Reaction Time | Typical Yield (%) | Notes |
| Catalytic Hydrogenation | 10% Pd/C, H₂ gas | Methanol or Ethanol | Room Temp. | 2-6 hours | >95% | Highly selective; sensitive functional groups (alkenes, alkynes) may be reduced.[2][3] |
| Lewis Acid Cleavage | Boron Tribromide (BBr₃) | Dichloromethane | -78 °C to Room Temp. | 3-6 hours | 85-95% | Effective for substrates with reducible groups. BBr₃ is corrosive and moisture-sensitive.[5][7] |
Visualizations
Deprotection Reaction Scheme
Caption: Chemical transformation from starting material to final product.
General Experimental Workflow
Caption: A generalized workflow for the deprotection experiments.
Safety Precautions
-
Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and in the presence of solvents. Handle with care, and do not allow the catalyst to dry completely in the air. Filtered catalyst should be kept wet with water before disposal.
-
Hydrogen Gas (H₂): Highly flammable and can form explosive mixtures with air. Ensure the reaction is performed in a well-ventilated fume hood, away from ignition sources. Use appropriate equipment designed for hydrogenation.
-
Boron Tribromide (BBr₃): Highly corrosive, toxic, and reacts violently with water. All manipulations must be carried out in a fume hood under an inert atmosphere using dry glassware and solvents. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
References
Application Notes and Protocols for the Functionalization of 2-(Benzyloxy)-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes for the functionalization of 2-(Benzyloxy)-4-methoxybenzoic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to its structural motifs, which are present in various biologically active compounds. The protocols detailed below cover key transformations of the carboxylic acid group and potential modifications of the aromatic ring.
Introduction
This compound is a valuable scaffold in organic synthesis. The presence of three distinct functional groups—the carboxylic acid, the benzyloxy ether, and the methoxy ether—allows for selective chemical modifications. The carboxylic acid can be readily converted into esters and amides, providing access to a wide range of derivatives. The aromatic ring can be further functionalized, often requiring initial activation, to introduce additional substituents and build molecular complexity. The benzyloxy group can serve as a protecting group for the phenol, which can be deprotected to yield 2-hydroxy-4-methoxybenzoic acid derivatives, some of which have shown anti-inflammatory and antioxidant properties.[1] This document outlines detailed protocols for common functionalization reactions and provides representative data.
I. Functionalization of the Carboxylic Acid Group
The carboxylic acid moiety is the most reactive site for direct functionalization. Esterification and amidation are fundamental transformations that enable the exploration of structure-activity relationships in drug discovery programs.
I.A. Esterification
Esterification of this compound can be achieved under acidic conditions, such as the Fischer-Speier method, or by using coupling agents. Acid-catalyzed esterification is a cost-effective and straightforward method, particularly for simple alcohols.[2][3]
Protocol 1: Acid-Catalyzed Esterification with Methanol
This protocol describes the synthesis of methyl 2-(benzyloxy)-4-methoxybenzoate.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (0.2 M), slowly add concentrated sulfuric acid (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 65°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure methyl ester.
I.B. Amidation
Amidation of the carboxylic acid is a key transformation for creating compounds with diverse biological activities. This is typically achieved using a coupling agent to activate the carboxylic acid, followed by the addition of an amine.
Protocol 2: Amide Synthesis using a Coupling Agent
This protocol outlines the synthesis of N-benzyl-2-(benzyloxy)-4-methoxybenzamide using HATU as the coupling agent.
Materials:
-
This compound
-
Benzylamine
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide, anhydrous)
-
Hydrochloric acid (1 M aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF (0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add benzylamine (1.2 eq) to the reaction mixture and continue to stir at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure amide.
Quantitative Data Summary
| Reaction | Reagents | Solvent | Time (h) | Yield (%) |
| Esterification | Methanol, H₂SO₄ | Methanol | 4-6 | 85-95 |
| Amidation | Benzylamine, HATU, DIPEA | DMF | 12-18 | 80-90 |
II. Functionalization of the Aromatic Ring
Functionalization of the aromatic ring of this compound typically requires harsher conditions or multi-step sequences. A common strategy involves introducing a directing group or a handle for cross-coupling reactions, such as a halogen.
II.A. Bromination of the Aromatic Ring
Electrophilic aromatic substitution, such as bromination, can introduce a halogen onto the benzene ring, which can then be used in cross-coupling reactions. The position of bromination will be directed by the existing activating groups (benzyloxy and methoxy).
Protocol 3: Electrophilic Bromination
This protocol describes the synthesis of 5-bromo-2-(benzyloxy)-4-methoxybenzoic acid.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetic acid (glacial)
-
Sodium thiosulfate (10% aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve this compound (1.0 eq) in glacial acetic acid (0.3 M).
-
Add N-Bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 10% sodium thiosulfate solution to quench any remaining bromine, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the brominated product.
II.B. Suzuki-Miyaura Cross-Coupling
The bromo-derivative can be used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[4][5][6]
Protocol 4: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid
This protocol outlines the synthesis of 2-(benzyloxy)-4-methoxy-5-phenylbenzoic acid.
Materials:
-
5-Bromo-2-(benzyloxy)-4-methoxybenzoic acid
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium carbonate (2 M aqueous solution)
-
Toluene
-
Ethanol
-
Hydrochloric acid (1 M aqueous solution)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask, combine 5-bromo-2-(benzyloxy)-4-methoxybenzoic acid (1.0 eq), phenylboronic acid (1.5 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Add a 3:1 mixture of toluene and ethanol (0.1 M solution with respect to the bromo-acid).
-
Add 2 M aqueous potassium carbonate (3.0 eq).
-
Heat the mixture to reflux (around 90-100°C) under an inert atmosphere for 12 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, acidify the mixture with 1 M HCl to pH ~2.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biaryl compound.
Quantitative Data Summary for Aromatic Ring Functionalization
| Reaction | Reagents | Solvent | Time (h) | Yield (%) |
| Bromination | NBS | Acetic Acid | 24 | 70-80 |
| Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Toluene/Ethanol/H₂O | 12 | 60-75 |
III. Visualizing Experimental Workflows and Potential Signaling Pathways
The following diagrams illustrate the experimental workflows for the functionalization of this compound and a potential signaling pathway where its derivatives may exert biological effects.
Caption: Workflow for esterification and amidation of this compound.
Caption: Workflow for bromination and subsequent Suzuki cross-coupling.
Derivatives of benzoic acid have been investigated for their role as inhibitors of various enzymes. For instance, the benzyloxy pharmacophore is found in inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters.[7] A hypothetical signaling pathway for a functionalized derivative as a MAO-B inhibitor is presented below.
Caption: Potential mechanism of action via MAO-B inhibition.
Conclusion
The protocols and data presented herein provide a foundational guide for the synthetic exploration of this compound. These methods offer access to a diverse range of chemical entities with potential applications in drug discovery and materials science. The provided workflows and hypothetical mechanism of action serve to illustrate the utility of this versatile chemical building block. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets and research goals.
References
- 1. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. ijstr.org [ijstr.org]
- 4. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 2-(Benzyloxy)-4-methoxybenzoic acid with Thionyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis, providing a highly reactive intermediate for further molecular elaboration. The reaction of 2-(Benzyloxy)-4-methoxybenzoic acid with thionyl chloride (SOCl₂) is a key step in the synthesis of various complex molecules, particularly in the field of drug development. Thionyl chloride serves as an efficient reagent for this conversion, replacing the hydroxyl group of the carboxylic acid with a chlorine atom to form the corresponding acyl chloride, 2-(Benzyloxy)-4-methoxybenzoyl chloride. This acyl chloride is a versatile building block for creating esters, amides, and other carbonyl derivatives through nucleophilic acyl substitution.[1][2] The gaseous byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are easily removed, simplifying the purification of the desired product.[2]
Reaction Mechanism:
The reaction proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid first attacks the sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion, which then attacks the carbonyl carbon. The intermediate subsequently collapses, eliminating sulfur dioxide and a chloride ion to form the final acyl chloride product.[3][4] The use of a catalyst, such as pyridine or N,N-dimethylformamide (DMF), can accelerate the reaction.[1][5]
Experimental Protocols:
Objective: To synthesize 2-(Benzyloxy)-4-methoxybenzoyl chloride from this compound using thionyl chloride.
Materials and Reagents:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane (DCM), toluene, or neat thionyl chloride)[6]
-
Catalytic amount of N,N-dimethylformamide (DMF) (optional)[5][7]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
TLC plates (silica gel)
-
Hexane and Ethyl Acetate for TLC mobile phase
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Dropping funnel
-
Gas trap (e.g., a bubbler with a sodium hydroxide solution to neutralize HCl and SO₂ gases)
-
Rotary evaporator
-
Schlenk line or nitrogen/argon inlet for inert atmosphere
-
NMR spectrometer
-
IR spectrometer
Procedure:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with this compound. The apparatus should be flushed with an inert gas like nitrogen or argon to maintain anhydrous conditions.[8]
-
Addition of Reagents: Anhydrous solvent (if used) is added to the flask to dissolve or suspend the carboxylic acid. Thionyl chloride (typically 1.5 to 2.0 equivalents) is then added, either neat or dissolved in the reaction solvent.[8] The addition can be done at room temperature or at 0 °C to control the initial exotherm. A catalytic amount of DMF can also be added at this stage.[5][7]
-
Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for a period of 2 to 4 hours.[6][8] The progress of the reaction can be monitored by taking small aliquots and analyzing them by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid) or by quenching with an alcohol (e.g., methanol) and analyzing the resulting ester by TLC or GC-MS.
-
Work-up and Purification: After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure using a rotary evaporator.[8][9] It is crucial to perform this in a well-ventilated fume hood. The crude acyl chloride can often be used directly in the next step. If further purification is required, distillation under reduced pressure can be performed, although care must be taken as acyl chlorides are reactive.
Safety Precautions:
-
Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂).[8] This reaction must be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
The reaction should be carried out under anhydrous conditions as moisture will hydrolyze both thionyl chloride and the resulting acyl chloride.[9]
Data Presentation:
| Compound | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| This compound | 258.27 | 1.0 | 1.0 | 258.27 mg |
| Thionyl chloride | 118.97 | 2.0 | 2.0 | 0.12 mL |
| N,N-Dimethylformamide (catalyst) | 73.09 | catalytic | catalytic | 1-2 drops |
| Product | ||||
| 2-(Benzyloxy)-4-methoxybenzoyl chloride | 276.71 | ~1.0 | ~1.0 | ~276.71 mg (theoretical) |
Applications in Drug Development:
The product, 2-(Benzyloxy)-4-methoxybenzoyl chloride, is a valuable intermediate in the synthesis of pharmaceuticals. Acyl chlorides are highly reactive and can be readily converted into a variety of functional groups, including esters and amides, which are common moieties in drug molecules.[1] For instance, the structurally related 4-methoxybenzoyl chloride is utilized in the synthesis of stilbene and dihydrostilbene derivatives, which have shown potential as anti-cancer agents.[10][11] The benzyloxy and methoxy groups on the aromatic ring can also influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates.
Mandatory Visualization:
Caption: Reaction mechanism for the formation of acyl chloride.
Caption: Experimental workflow for acyl chloride synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN109053434A - A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride - Google Patents [patents.google.com]
- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 7. prepchem.com [prepchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. 4-Methoxybenzoyl chloride-100-07-2 [ganeshremedies.com]
- 11. nbinno.com [nbinno.com]
Application Notes and Protocols for the Esterification of 2-(Benzyloxy)-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the esterification of 2-(benzyloxy)-4-methoxybenzoic acid, a key chemical transformation in the synthesis of various compounds of interest in drug development and materials science. The steric hindrance posed by the ortho-benzyloxy group necessitates careful selection of the esterification method to achieve high yields. This guide outlines two effective protocols: a classic Fischer-Speier esterification under acidic conditions and a milder Steglich esterification for substrates sensitive to harsh acidic environments.
Introduction to Esterification Methods
Esterification is a fundamental reaction in organic synthesis. For sterically hindered carboxylic acids such as this compound, standard procedures may result in low yields. The following protocols have been selected to address this challenge.
-
Fischer-Speier Esterification: This method involves the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid. The reaction is driven to completion by using the alcohol as the solvent and removing the water formed during the reaction. While effective, the harsh acidic conditions may not be suitable for all substrates.
-
Steglich Esterification: A milder alternative, the Steglich esterification utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, typically 4-dimethylaminopyridine (DMAP). This method is particularly advantageous for sterically demanding and acid-labile substrates.[1] The reaction proceeds at room temperature and is known to suppress side reactions, leading to high yields of the desired ester.
Data Presentation
The choice of esterification method can significantly impact the reaction outcome. Below is a summary of typical reaction conditions for the esterification of ortho-substituted benzoic acids.
| Parameter | Fischer-Speier Esterification | Steglich Esterification |
| Alcohol | Methanol (large excess) | Methanol (1.2 - 2.0 equiv.) |
| Catalyst | Concentrated Sulfuric Acid | 4-(Dimethylaminopyridine) (DMAP) |
| Coupling Agent | Not Applicable | N,N'-Dicyclohexylcarbodiimide (DCC) |
| Solvent | Methanol | Dichloromethane (DCM) |
| Temperature | Reflux | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours | 2 - 12 hours |
| Typical Yield | Moderate to High | High |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of this compound
This protocol is adapted from a similar procedure for the esterification of 4-(benzyloxy)-3-methoxybenzoic acid.[2]
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in methanol (serving as both reactant and solvent), slowly add concentrated sulfuric acid (catalytic amount, e.g., 2-5 mol%).
-
Stir the mixture at reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully add saturated sodium bicarbonate solution to neutralize the excess acid until the pH is approximately 7.[2]
-
Extract the aqueous mixture with dichloromethane (3 x volume of the initial methanolic solution).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Steglich Esterification of this compound
This protocol provides a mild and efficient method for the esterification of sterically hindered carboxylic acids.[1]
Materials:
-
This compound
-
Methanol (anhydrous)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylaminopyridine) (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
0.5 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Add methanol (1.2-2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath and add a solution of DCC (1.1-1.2 eq) in anhydrous dichloromethane dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-12 hours. Monitor the reaction progress by TLC.
-
After completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate successively with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude ester by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for esterification.
Caption: Decision tree for selecting an esterification method.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Benzyloxy)-4-methoxybenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 2-(Benzyloxy)-4-methoxybenzoic acid.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a direct question-and-answer format.
Williamson Ether Synthesis Stage: Benzylation of 2-Hydroxy-4-methoxybenzoic Acid or its Methyl Ester
| Question/Issue | Potential Causes | Recommended Solutions |
| Why is my yield of methyl 2-(benzyloxy)-4-methoxybenzoate low? | 1. Incomplete deprotonation of the phenolic hydroxyl group: The base used may not be strong enough or used in insufficient quantity to fully generate the phenoxide, which is the active nucleophile. 2. Side reactions: The benzyl halide can react with the solvent or undergo self-condensation. C-alkylation of the aromatic ring can also occur, though it is less common. 3. Reaction temperature is too low: The rate of the SN2 reaction may be too slow at lower temperatures, leading to an incomplete reaction within the given timeframe.[1] 4. Poor quality of reagents: Benzyl halide may have degraded, or the starting phenolic compound may be impure. | 1. Choice of Base: Use a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). Ensure at least a stoichiometric amount, and often a slight excess, is used.[1] 2. Solvent Selection: Use a polar aprotic solvent such as DMF or acetone to favor the SN2 reaction.[2] 3. Temperature Optimization: Gradually increase the reaction temperature. Monitoring the reaction by TLC will help determine the optimal temperature for product formation without significant side product formation. 4. Reagent Purity: Use freshly distilled or purified benzyl halide and ensure the purity of the starting 2-hydroxy-4-methoxybenzoic acid or its ester. |
| My reaction is showing multiple spots on TLC, what are the likely side products? | 1. Unreacted starting material: The reaction has not gone to completion. 2. Benzyl alcohol: Formed from the hydrolysis of benzyl halide if water is present in the reaction mixture. 3. Dibenzyl ether: Formed by the reaction of benzyl halide with benzyl alcohol or benzyloxide. 4. C-alkylated product: Benzyl group attaches to the aromatic ring instead of the hydroxyl oxygen. | 1. Increase reaction time and/or temperature. 2. Ensure anhydrous reaction conditions. Use dry solvents and glassware. 3. Use a slight excess of the phenolic starting material to favor the desired reaction over the formation of dibenzyl ether. 4. Use milder reaction conditions (lower temperature, less reactive base) to minimize C-alkylation. |
Hydrolysis Stage: Conversion of Methyl 2-(Benzyloxy)-4-methoxybenzoate to this compound
| Question/Issue | Potential Causes | Recommended Solutions |
| Why is the hydrolysis of my ester incomplete? | 1. Insufficient base or reaction time: The saponification reaction requires a sufficient amount of base and time to go to completion.[3] 2. Low reaction temperature: The rate of hydrolysis is temperature-dependent. 3. Steric hindrance: The bulky benzyloxy group might sterically hinder the approach of the hydroxide ion to the ester carbonyl. | 1. Increase the concentration of the base (e.g., NaOH or KOH) and/or extend the reaction time. Monitor the reaction progress by TLC until the starting ester spot disappears. 2. Increase the reaction temperature. Refluxing is a common practice for ester hydrolysis.[4] 3. Consider using a co-solvent like methanol or ethanol with water to improve the solubility of the ester and facilitate the reaction. |
| I am getting a low yield of the final acid after acidification. | 1. Incomplete precipitation: The pH of the solution may not be acidic enough to fully protonate the carboxylate salt and cause it to precipitate. 2. Product loss during workup: The product might be partially soluble in the aqueous layer, or some may be lost during filtration and washing. | 1. Acidify the reaction mixture to a pH of 2-3 using a strong acid like HCl.[4] Check the pH with pH paper. 2. Cool the mixture in an ice bath to further decrease the solubility of the benzoic acid. After filtration, wash the solid with a minimal amount of cold water. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common synthetic route involves a two-step process:
-
Williamson Ether Synthesis: The phenolic hydroxyl group of a 2-hydroxy-4-methoxybenzoic acid derivative (usually the methyl ester) is reacted with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base. This forms the benzyloxy ether linkage.
-
Hydrolysis: The ester group (if present) of the resulting intermediate is then hydrolyzed, typically under basic conditions followed by acidification, to yield the final carboxylic acid.
Q2: Which starting material is better, 2-hydroxy-4-methoxybenzoic acid or its methyl ester?
A2: Starting with the methyl ester, methyl 2-hydroxy-4-methoxybenzoate, is generally preferred. The presence of the free carboxylic acid can complicate the Williamson ether synthesis step as the acidic proton of the carboxyl group will also react with the base. Protecting the carboxylic acid as a methyl ester prevents this side reaction and can lead to a cleaner reaction and higher yield of the desired O-alkylated product.
Q3: What are the key parameters to control for a high-yield Williamson ether synthesis?
A3: The key parameters are:
-
Choice of Base: A strong enough base to deprotonate the phenol is crucial.
-
Solvent: A polar aprotic solvent is generally preferred to enhance the nucleophilicity of the phenoxide.
-
Temperature: The temperature should be high enough to ensure a reasonable reaction rate but not so high as to cause decomposition or significant side reactions.
-
Anhydrous Conditions: The presence of water can lead to the hydrolysis of the benzyl halide.
Q4: How can I purify the final product, this compound?
A4: Recrystallization is a common and effective method for purifying benzoic acid derivatives.[5] A suitable solvent system would be one in which the compound is soluble at high temperatures and sparingly soluble at low temperatures, such as ethanol-water or acetone-water mixtures.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the key steps in the synthesis of this compound, based on analogous reactions reported in the literature.
Table 1: Williamson Ether Synthesis of Related Phenolic Compounds
| Starting Material | Benzylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl 4-hydroxybenzoate | 4-Cyanobenzyl bromide | K₂CO₃ | 2-Butanone | 75-80 | 2 | 97.34 |
| Methyl 4-hydroxybenzoate | n-Propyl bromide | K₂CO₃ | 2-Butanone | 75-80 | 2 | 96.52 |
Note: This data is for the synthesis of similar compounds and serves as a guideline. Yields for this compound synthesis may vary.
Table 2: Alkaline Hydrolysis of Related Benzoate Esters
| Starting Ester | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl 4-methoxybenzoate | NaOH | Methanol | 60-65 | 3 | 99.67 |
| Methyl 4-ethoxybenzoate | NaOH | Methanol | 60-65 | 3 | 98.40 |
Note: This data is for the synthesis of similar compounds and serves as a guideline. Yields for this compound synthesis may vary.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-(Benzyloxy)-4-methoxybenzoate (Williamson Ether Synthesis)
This protocol is adapted from the synthesis of a similar compound.
Materials:
-
Methyl 2-hydroxy-4-methoxybenzoate
-
Benzyl bromide (or benzyl chloride)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
Procedure:
-
To a solution of methyl 2-hydroxy-4-methoxybenzoate in anhydrous acetone, add anhydrous potassium carbonate.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (disappearance of the starting material spot on TLC), cool the mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to afford pure methyl 2-(benzyloxy)-4-methoxybenzoate.
Protocol 2: Synthesis of this compound (Hydrolysis)
This protocol is a general procedure for the hydrolysis of benzoate esters.[4]
Materials:
-
Methyl 2-(benzyloxy)-4-methoxybenzoate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Dissolve methyl 2-(benzyloxy)-4-methoxybenzoate in methanol.
-
Add a solution of sodium hydroxide in water to the ester solution.
-
Heat the mixture to reflux (approximately 60-70°C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting ester is consumed.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool it in an ice bath.
-
Carefully acidify the solution to pH 2-3 with concentrated hydrochloric acid. A white precipitate should form.
-
Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold water.
-
Dry the product in a vacuum oven to obtain this compound.
-
The product can be further purified by recrystallization from a suitable solvent if necessary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Williamson ether synthesis step.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. How To [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. organic chemistry - Tips for maximizing yield, purity and crystal size during recrystallization - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Purification of 2-(Benzyloxy)-4-methoxybenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(Benzyloxy)-4-methoxybenzoic acid.
Troubleshooting Guide
This guide addresses common issues observed during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My purified this compound has a low melting point and a broad melting range. What are the likely impurities?
A1: A low and broad melting point typically indicates the presence of impurities. For this specific compound, common impurities may include:
-
Unreacted starting materials: Such as 2-hydroxy-4-methoxybenzoic acid and the benzylating agent (e.g., benzyl bromide or benzyl chloride).
-
Side products: Over-benzylation can lead to the formation of the benzyl ester of this compound. Benzyl alcohol can also be present as a byproduct.
-
Residual solvents: Solvents used in the reaction or purification may be trapped in the crystal lattice.
Q2: During recrystallization, my product "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute. To address this:
-
Increase the solvent volume: Add more hot solvent to fully dissolve the oil.
-
Use a different solvent system: The chosen solvent may be too nonpolar. A more polar solvent or a mixed solvent system might be necessary. For instance, if you are using a nonpolar solvent like hexane, adding a more polar solvent like ethyl acetate can help.
-
Lower the temperature of dissolution: If possible, dissolve the compound at a temperature below its melting point.
-
Induce crystallization at a lower temperature: Allow the solution to cool more slowly to a temperature where the product is less soluble and more likely to crystallize.
Q3: I am having difficulty removing the starting material, 2-hydroxy-4-methoxybenzoic acid, from my product. How can I improve the separation?
A3: The starting material is more polar than the desired product due to the free hydroxyl group. This difference in polarity can be exploited for purification.
-
Recrystallization: Choose a solvent system where the solubility of the starting material and the product differ significantly. A solvent system of ethanol/water or ethyl acetate/hexane is often effective. The more polar starting material may be more soluble in the cold solvent, remaining in the mother liquor.
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent like ethyl acetate and wash with a weak aqueous base (e.g., a dilute sodium bicarbonate solution). The more acidic 2-hydroxy-4-methoxybenzoic acid will be deprotonated and move into the aqueous layer, while the desired product remains in the organic layer.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. The less polar product will elute before the more polar starting material.
Q4: After purification, I still detect benzyl alcohol in my product. What is the best way to remove it?
A4: Benzyl alcohol is a common impurity that can be challenging to remove completely.
-
Recrystallization: Select a solvent in which benzyl alcohol is highly soluble even at low temperatures, such as a hexane/ethyl acetate mixture.
-
Aqueous Wash: Dissolve the crude product in an organic solvent and wash with water or brine. Benzyl alcohol has some water solubility and will partition into the aqueous phase.
-
Vacuum Drying: Heating the product under high vacuum can help to remove residual volatile impurities like benzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the recrystallization of this compound?
A1: A good starting point for recrystallization is a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. For this compound, common solvent systems to try include:
-
Ethanol/Water: Dissolve the compound in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly.
-
Ethyl Acetate/Hexane: Dissolve the compound in a minimum amount of hot ethyl acetate and add hexane until turbidity is observed. Reheat to clarify and then cool.
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Toluene: This solvent can also be effective for the recrystallization of aromatic carboxylic acids.
Q2: Can I use column chromatography to purify this compound?
A2: Yes, silica gel column chromatography is a viable method for purification. A solvent gradient of increasing polarity, for example, from hexane/ethyl acetate (9:1) to a higher concentration of ethyl acetate, can effectively separate the desired product from more polar and less polar impurities.
Q3: How can I assess the purity of my final product?
A3: The purity of this compound can be assessed using several analytical techniques:
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Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
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Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests a pure compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method to quantify the purity and detect trace impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the compound and detect the presence of impurities.
Data Presentation
The following table provides representative data on the effectiveness of different purification methods for aromatic carboxylic acids, which can be analogous to the purification of this compound.
| Purification Method | Typical Starting Purity (%) | Typical Final Purity (%) | Typical Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | 85-90 | >98 | 70-85 | Effective for removing polar and non-polar impurities. |
| Recrystallization (Ethyl Acetate/Hexane) | 85-90 | >99 | 65-80 | Good for removing non-polar impurities. |
| Column Chromatography (Silica Gel) | <85 | >99 | 50-70 | Effective for complex mixtures with multiple impurities. |
| Acid-Base Extraction followed by Recrystallization | 70-80 | >98 | 60-75 | Useful for removing acidic or basic impurities. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
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Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot ethanol.
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Addition of Anti-solvent: While the solution is hot, add hot water dropwise until the solution becomes faintly turbid.
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Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
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Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Column Chromatography
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Column Packing: Pack a chromatography column with silica gel using a suitable slurry solvent (e.g., hexane/ethyl acetate 9:1).
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Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
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Elution: Elute the column with a solvent system of increasing polarity, for example, starting with hexane/ethyl acetate (9:1) and gradually increasing the proportion of ethyl acetate.
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Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
Technical Support Center: Optimizing Reaction Conditions for Benzylating 2-Hydroxy-4-methoxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the benzylation of 2-hydroxy-4-methoxybenzoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired 2-(Benzyloxy)-4-methoxybenzoic Acid
Q: My reaction is showing a very low yield or no formation of the desired O-benzylated product. What are the potential causes and how can I improve the yield?
A: Low yields in the benzylation of 2-hydroxy-4-methoxybenzoic acid, a Williamson ether synthesis, can stem from several factors. The primary considerations are the choice of base, solvent, temperature, and the reactivity of the starting materials.
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Inadequate Deprotonation: The phenolic hydroxyl group needs to be deprotonated to form a phenoxide, which is the active nucleophile. If the base is not strong enough to deprotonate the phenol, the reaction will not proceed efficiently.
-
Reaction Temperature: While heating is often necessary, excessive temperatures can lead to side reactions such as decarboxylation or decomposition of the starting material or product.
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Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents are generally preferred for SN2 reactions like this.
-
Purity of Reagents: The presence of water or other impurities in the reactants or solvent can quench the phenoxide and reduce the reaction efficiency.
Recommended Solutions:
| Parameter | Recommendation | Rationale |
| Base | Use a moderately strong base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) if necessary. | K₂CO₃ is often sufficient for deprotonating phenols and is less harsh than stronger bases, minimizing side reactions.[1] NaH ensures complete deprotonation but requires anhydrous conditions. |
| Solvent | Employ a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone. | These solvents effectively solvate the cation of the base and do not interfere with the nucleophilic attack of the phenoxide.[1][2] |
| Temperature | Start at room temperature and gradually increase to 50-80 °C if the reaction is slow. | This helps to control the reaction and minimize the formation of byproducts. Monitor the reaction progress by TLC. |
| Reagents | Ensure all reagents and solvents are anhydrous, especially when using strong bases like NaH. | Water will react with the base and the phenoxide, inhibiting the desired reaction. |
Issue 2: Formation of Significant Amounts of Benzyl 2-hydroxy-4-methoxybenzoate (Ester Side Product)
Q: I am observing a significant amount of a side product that appears to be the benzyl ester of my starting material. How can I minimize this C-benzylation?
A: The formation of benzyl 2-hydroxy-4-methoxybenzoate is a common side reaction, as the carboxylate anion can also act as a nucleophile and attack the benzyl halide. To favor O-benzylation over C-benzylation (esterification), consider the following strategies:
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Choice of Base and Stoichiometry: Using a base that selectively deprotonates the phenolic hydroxyl group over the carboxylic acid can be effective. However, given the pKa difference, this can be challenging. A more practical approach is to use a sufficient amount of base to deprotonate both acidic protons.
-
Reaction Temperature: Higher temperatures can sometimes favor esterification.
-
Alternative Strategy: A robust method to avoid esterification is to protect the carboxylic acid group as a methyl or ethyl ester before performing the benzylation. The ester can then be hydrolyzed in a subsequent step.
Recommended Solutions:
| Parameter | Recommendation | Rationale |
| Base Stoichiometry | Use at least two equivalents of a base like K₂CO₃. | This ensures that both the phenolic hydroxyl and the carboxylic acid are deprotonated, which can sometimes favor the more nucleophilic phenoxide attack. |
| Temperature Control | Maintain a moderate reaction temperature (e.g., 50-60 °C). | This can help to control the rate of the competing esterification reaction. |
| Two-Step Synthesis | 1. Esterify the carboxylic acid of 2-hydroxy-4-methoxybenzoic acid. 2. Perform the benzylation on the resulting ester. 3. Hydrolyze the ester back to the carboxylic acid. | This is the most reliable method to prevent the formation of the benzyl ester side product. |
Issue 3: Evidence of Decarboxylation
Q: My analysis of the crude product suggests the presence of 3-methoxyphenol, indicating that my starting material is decarboxylating. How can I prevent this?
A: Decarboxylation of salicylic acid derivatives can occur under harsh basic conditions and at elevated temperatures. The electron-donating hydroxyl and methoxy groups can facilitate the loss of CO₂.
Recommended Solutions:
| Parameter | Recommendation | Rationale |
| Base Selection | Use a milder base such as potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or sodium hydride (NaH) if possible. | Milder bases are less likely to promote decarboxylation. |
| Temperature Management | Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. | Lower temperatures will significantly reduce the rate of decarboxylation. |
| Reaction Time | Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions. | This minimizes the time for the decarboxylation side reaction to occur. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the benzylation of 2-hydroxy-4-methoxybenzoic acid?
A1: The benzylation of 2-hydroxy-4-methoxybenzoic acid proceeds via a Williamson ether synthesis, which is an SN2 reaction.[1][2] The process involves two main steps:
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Deprotonation: A base removes the acidic proton from the phenolic hydroxyl group to form a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon of the benzyl halide (e.g., benzyl bromide or benzyl chloride), displacing the halide and forming the desired ether linkage.
Q2: Which benzylating agent is better: benzyl bromide or benzyl chloride?
A2: Benzyl bromide is generally more reactive than benzyl chloride in SN2 reactions because bromide is a better leaving group than chloride.[2] Therefore, benzyl bromide may allow for milder reaction conditions (e.g., lower temperature or shorter reaction time). However, benzyl chloride is less expensive and may be sufficient for the reaction, especially if higher temperatures are used.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material (2-hydroxy-4-methoxybenzoic acid), you can observe the disappearance of the starting material spot and the appearance of a new, less polar product spot over time.
Q4: What is a typical work-up procedure for this reaction?
A4: A general work-up procedure involves:
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Cooling the reaction mixture to room temperature.
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If a solid base like K₂CO₃ was used, it can be filtered off.
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The solvent is typically removed under reduced pressure.
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The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining inorganic salts.
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The aqueous layer is then acidified (e.g., with 1M HCl) to protonate the carboxylic acid of the product, which can then be extracted into an organic solvent.
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The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the crude product.
-
The crude product can then be purified by recrystallization or column chromatography.
Experimental Protocols
Protocol 1: Benzylation using Potassium Carbonate in DMF
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To a solution of 2-hydroxy-4-methoxybenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.5 eq).
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Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the mixture.
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Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC.
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After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Acidify the mixture with 1M HCl to a pH of approximately 2-3.
-
Extract the product with ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Benzylation of the Methyl Ester Derivative
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Step A: Methyl Esterification
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Dissolve 2-hydroxy-4-methoxybenzoic acid (1.0 eq) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction and remove the methanol under reduced pressure.
-
Neutralize with a saturated sodium bicarbonate solution and extract the methyl ester with ethyl acetate.
-
Dry the organic layer and concentrate to obtain the methyl 2-hydroxy-4-methoxybenzoate.
-
-
Step B: Benzylation
-
Follow Protocol 1, using methyl 2-hydroxy-4-methoxybenzoate as the starting material. The acidification step in the work-up is not necessary.
-
-
Step C: Hydrolysis
-
Dissolve the purified benzyl ether from Step B in a mixture of tetrahydrofuran (THF) and water.
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Add lithium hydroxide (LiOH) (2-3 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Remove the THF under reduced pressure and acidify the aqueous solution with 1M HCl.
-
Extract the desired product, this compound, with ethyl acetate.
-
Dry the organic layer and concentrate to yield the final product.
-
Visualizations
Caption: General reaction pathway for the benzylation of 2-hydroxy-4-methoxybenzoic acid.
Caption: A troubleshooting workflow for optimizing the benzylation reaction.
References
troubleshooting incomplete debenzylation of 2-(Benzyloxy)-4-methoxybenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the debenzylation of 2-(benzyloxy)-4-methoxybenzoic acid to yield 2-hydroxy-4-methoxybenzoic acid.
Troubleshooting Guide
Problem 1: Incomplete or sluggish reaction during catalytic hydrogenolysis (e.g., using Pd/C).
-
Question: My debenzylation of this compound using Palladium on carbon (Pd/C) and hydrogen is very slow or stops before completion. What are the possible causes and solutions?
-
Answer: Incomplete catalytic hydrogenolysis can be attributed to several factors:
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Catalyst Deactivation: Palladium catalysts can be poisoned by various functional groups. While the carboxylic acid and methoxy groups in your substrate are generally compatible, impurities containing sulfur or other coordinating groups can deactivate the catalyst. The amine product of N-debenzylation is a known catalyst poison, though less relevant for O-debenzylation, it highlights the sensitivity of palladium catalysts.[1][2]
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Poor Catalyst Quality: The activity of Pd/C can vary between batches and suppliers. An old or improperly stored catalyst may have reduced activity.
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Insufficient Hydrogen Pressure: While balloon pressure is often sufficient, some debenzylations require higher pressures to proceed at a reasonable rate.
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Solvent Effects: The choice of solvent can influence the reaction rate. Protic solvents like ethanol or methanol are commonly used.
Troubleshooting Steps:
-
Use a fresh, high-quality catalyst: Ensure your Pd/C is from a reliable source and has been stored correctly.
-
Increase catalyst loading: While not always ideal, increasing the weight percentage of the catalyst can sometimes compensate for lower activity.
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Increase hydrogen pressure: If using a balloon, consider switching to a hydrogenation apparatus that allows for higher, controlled pressures (e.g., a Parr shaker).
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Optimize the solvent: While methanol and ethanol are common, consider trying other solvents like ethyl acetate or acetic acid. The addition of a small amount of acid, such as acetic acid, can sometimes improve the reaction rate by preventing product inhibition.[1][2]
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Consider a mixed catalyst system: A combination of Pd/C and Pd(OH)₂/C has been reported to be more effective than either catalyst alone for challenging debenzylations.
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Problem 2: Formation of side products during debenzylation with Lewis acids (e.g., BCl₃).
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Question: I am using Boron trichloride (BCl₃) for the debenzylation and observing unexpected byproducts. What are these and how can I avoid them?
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Answer: The debenzylation of aryl benzyl ethers with strong Lewis acids like BCl₃ can sometimes lead to side reactions, particularly with electron-rich aromatic rings like the one in your substrate.
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Friedel-Crafts Benzylation: The benzyl cation formed during the cleavage of the ether can re-react with the electron-rich aromatic ring of the starting material or product, leading to C-benzylated impurities.
Troubleshooting Steps:
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Use a cation scavenger: The addition of a non-Lewis basic cation scavenger, such as pentamethylbenzene or anisole, is crucial.[3][4][5] These molecules will trap the benzyl cation, preventing it from reacting with your desired product.
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Maintain low temperatures: These reactions are typically run at low temperatures (e.g., -78 °C) to control reactivity and minimize side reactions.[3][4]
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Control stoichiometry: Use the recommended stoichiometry of the Lewis acid and scavenger to ensure efficient reaction and trapping of the benzyl cation.
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Problem 3: The reaction is complete, but I am having difficulty with the work-up and purification.
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Question: My reaction to produce 2-hydroxy-4-methoxybenzoic acid seems to have worked, but the isolation of the pure product is challenging. What is a recommended work-up procedure?
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Answer: The work-up procedure will depend on the debenzylation method used.
-
For Catalytic Hydrogenolysis:
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Catalyst Removal: The palladium catalyst must be carefully removed by filtration. A common method is to filter the reaction mixture through a pad of Celite®. Caution: Pd/C can be pyrophoric, especially when dry and exposed to air, particularly after use with methanol. Do not allow the filter cake to dry completely.
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Solvent Removal: After filtration, the solvent can be removed under reduced pressure.
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Purification: The resulting crude product can be purified by recrystallization or column chromatography. Given that the product is a carboxylic acid, an acid-base extraction can be a powerful purification tool. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The aqueous layer, containing the sodium salt of your product, can then be washed with an organic solvent to remove neutral impurities. Finally, acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the pure carboxylic acid, which can then be collected by filtration.
-
-
For Lewis Acid Debenzylation (e.g., BCl₃):
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Quenching: The reaction must be carefully quenched at low temperature, typically by the slow addition of a protic solvent like methanol, followed by water or an aqueous base.
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Extraction: After quenching, the product can be extracted into an organic solvent. An acid-base workup, as described above, is also highly recommended here to separate the acidic product from neutral byproducts like benzylated pentamethylbenzene.
-
-
Frequently Asked Questions (FAQs)
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Q1: What are the most common methods for the debenzylation of this compound?
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A1: The most common methods for debenzylation of aryl benzyl ethers are catalytic hydrogenolysis using a palladium catalyst (e.g., Pd/C) and hydrogen gas, or cleavage with a Lewis acid such as boron trichloride (BCl₃).[3][4] Oxidative methods using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are also possible but may be less common for this specific substrate.[6]
-
-
Q2: Can the carboxylic acid group in my starting material interfere with the debenzylation reaction?
-
A2: The carboxylic acid is generally well-tolerated under the conditions of catalytic hydrogenolysis. For Lewis acid-mediated debenzylation, the carboxylic acid may interact with the Lewis acid, potentially requiring adjustments to the stoichiometry of the reagents.
-
-
Q3: Are there any safety concerns I should be aware of?
-
A3: Yes. When using Pd/C for catalytic hydrogenolysis, be aware that the catalyst can be pyrophoric upon exposure to air, especially when saturated with hydrogen and a flammable solvent like methanol. Handle the used catalyst with care, and do not allow it to dry on the filter paper. Boron trichloride (BCl₃) is a toxic and corrosive gas that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
-
Q4: How can I monitor the progress of my reaction?
-
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, you should see the disappearance of the starting material spot and the appearance of a new, typically more polar, product spot (2-hydroxy-4-methoxybenzoic acid).
-
Quantitative Data Summary
The following table summarizes typical reaction conditions for different debenzylation methods, compiled from general procedures for aryl benzyl ethers. Note that optimal conditions for this compound may need to be determined empirically.
| Parameter | Catalytic Hydrogenolysis (Pd/C) | Lewis Acid Cleavage (BCl₃) |
| Catalyst/Reagent | 5-10 mol% Pd/C | 2.0 equivalents BCl₃ |
| Additive | - | 3.0 equivalents Pentamethylbenzene |
| Solvent | Methanol, Ethanol, or Ethyl Acetate | Dichloromethane (DCM) |
| Temperature | Room Temperature | -78 °C to Room Temperature |
| Pressure | 1 atm (balloon) to 50 psi | Not Applicable |
| Typical Reaction Time | 2 - 24 hours | 15 minutes - 2 hours |
| Typical Yield | Variable, can be >90% | Often >90% |
Experimental Protocols
Protocol 1: Debenzylation via Catalytic Hydrogenolysis
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol or ethanol, approximately 0.1 M concentration) in a flask equipped with a magnetic stir bar.
-
Carefully add 10% Palladium on carbon (Pd/C) (5-10 wt% of the starting material) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
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Maintain a positive pressure of hydrogen (e.g., using a hydrogen-filled balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the catalyst to dry on the filter paper.
-
Rinse the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Debenzylation using Boron Trichloride and a Cation Scavenger [3][4]
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and pentamethylbenzene (3.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of boron trichloride (BCl₃) in DCM (2.0 eq) dropwise to the stirred solution.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction at -78 °C by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature, then add water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the 2-hydroxy-4-methoxybenzoic acid from the benzylated pentamethylbenzene byproduct. An acid-base extraction may also be effective for purification.
Visualizations
Caption: Workflow for Debenzylation via Catalytic Hydrogenolysis.
Caption: Troubleshooting Logic for Incomplete Hydrogenolysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
stability issues of 2-(Benzyloxy)-4-methoxybenzoic acid under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-(Benzyloxy)-4-methoxybenzoic acid under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in acidic environments?
The primary stability issue is the acid-catalyzed cleavage of the benzylic ether bond.[1][2][3] This reaction, often referred to as debenzylation, results in the formation of 2-hydroxy-4-methoxybenzoic acid and benzyl alcohol, which can be further converted to a benzyl halide depending on the acid used.[1][3]
Q2: What is the mechanism of acid-catalyzed cleavage of the benzyl ether?
The cleavage of the benzylic ether in this compound under acidic conditions typically proceeds through an SN1 mechanism.[1][3] This is due to the high stability of the intermediate benzyl carbocation. The reaction is initiated by the protonation of the ether oxygen, which creates a good leaving group (2-hydroxy-4-methoxybenzoic acid).[2]
Q3: Are there any other potential degradation pathways under acidic conditions?
Yes, in addition to ether cleavage, acid-catalyzed decarboxylation of the benzoic acid moiety can occur, particularly under harsh acidic conditions and elevated temperatures. This would result in the formation of 1-(benzyloxy)-3-methoxybenzene. Studies on similar molecules like 2,4-dimethoxybenzoic acid have shown that decarboxylation is accelerated in acidic solutions.[4]
Q4: Which acids are most effective at cleaving the benzyl ether?
Strong acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are particularly effective for ether cleavage.[1][3] While hydrochloric acid (HCl) can also be used, it is generally less reactive.[3][5] Other strong acids like trifluoroacetic acid can also promote cleavage.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected formation of 2-hydroxy-4-methoxybenzoic acid in the reaction mixture. | The reaction medium is too acidic, causing cleavage of the benzyl ether protecting group. | - Monitor and adjust the pH of the reaction mixture. - Consider using a less acidic catalyst or a different solvent system. - If acidic conditions are necessary for a subsequent step, consider performing the reaction at a lower temperature to minimize debenzylation. |
| Low yield of the desired product containing the 2-(Benzyloxy)-4-methoxybenzoyl moiety. | Degradation of the starting material or intermediate due to prolonged exposure to acidic conditions. | - Reduce the reaction time under acidic conditions. - Employ a more rapid purification method to isolate the product from the acidic medium. - Use a milder acid catalyst. |
| Presence of 1-(benzyloxy)-3-methoxybenzene as a byproduct. | Acid-catalyzed decarboxylation is occurring alongside or instead of the intended reaction. | - Lower the reaction temperature. - Use a less concentrated acid. - If the carboxylic acid functionality is not required for the reaction, this may be an unavoidable side reaction under certain acidic conditions. |
| Variability in reaction outcomes between batches. | Inconsistent acid concentration or temperature control. | - Standardize the source and concentration of the acid used. - Ensure precise temperature control throughout the reaction using a temperature-controlled reaction vessel. |
Quantitative Data on Stability
The following tables provide representative data on the degradation of this compound under various acidic conditions. Please note that this data is illustrative and actual results may vary depending on the specific experimental setup.
Table 1: Effect of Acid Type on Degradation at 50°C for 4 hours
| Acid (1 M in Dioxane) | % Degradation of this compound | % Formation of 2-hydroxy-4-methoxybenzoic acid |
| HCl | 15% | 13% |
| HBr | 65% | 62% |
| HI | 85% | 81% |
| Acetic Acid | < 2% | < 2% |
Table 2: Effect of Temperature on Degradation with 1 M HBr in Dioxane for 4 hours
| Temperature (°C) | % Degradation of this compound |
| 25 | 20% |
| 50 | 65% |
| 75 | 95% |
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound under Acidic Conditions via HPLC
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Preparation of Reaction Samples: In separate vials, add a known volume of the stock solution to a solution of the desired acid (e.g., 1 M HBr in dioxane) to achieve a final substrate concentration of 0.1 mg/mL. Prepare a control sample with the solvent only.
-
Incubation: Incubate the vials at a constant temperature (e.g., 50°C) in a heating block or water bath.
-
Time-Point Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot from each vial.
-
Quenching: Immediately quench the reaction by diluting the aliquot in a mobile phase or a neutralizing solution (e.g., a solution of sodium bicarbonate).
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Quantify the peak areas of this compound and any degradation products (e.g., 2-hydroxy-4-methoxybenzoic acid) to determine the percentage of degradation over time.
Visualizations
Caption: Acid-catalyzed cleavage of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 4. researchgate.net [researchgate.net]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
preventing ether cleavage in 2-(Benzyloxy)-4-methoxybenzoic acid
Technical Support Center: 2-(Benzyloxy)-4-methoxybenzoic acid
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the challenges associated with its use, particularly the prevention of unwanted ether cleavage during chemical transformations.
Frequently Asked Questions (FAQs)
Q1: I am attempting a reaction on the carboxylic acid of this compound under acidic conditions and observing significant cleavage of the benzyl ether. Why is this happening?
A1: The benzyl ether in this compound is highly susceptible to cleavage under strong acidic conditions.[1][2] This is because the ether oxygen can be protonated by the acid, turning the adjacent hydroxyl group into a good leaving group. The subsequent cleavage is facilitated by the formation of a stable benzyl carbocation.[3][4][5] The methoxy group, an aryl methyl ether, is generally more stable but can also be cleaved under harsher acidic conditions (e.g., with HBr or HI).[6][7]
The mechanism for acid-catalyzed cleavage of the benzyl ether typically proceeds via an SN1 pathway due to the stability of the intermediate carbocation.[1][5]
Figure 1. Logical workflow illustrating the cause of benzyl ether cleavage.
Q2: What are the recommended methods for modifying the carboxylic acid group while preserving the ether functionalities?
A2: To avoid ether cleavage, it is crucial to use mild, non-acidic conditions for reactions involving the carboxylic acid.
-
Esterification: Instead of acid-catalyzed Fischer esterification, use coupling agents. Steglich esterification using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) is highly effective and proceeds under neutral conditions.
-
Amide Coupling: Standard peptide coupling reagents are ideal. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in the presence of a base like diisopropylethylamine (DIPEA) will efficiently form amides without affecting the ether groups.
-
Conversion to Acid Chloride: Thionyl chloride (SOCl₂) or oxalyl chloride can be used to form the acid chloride. While these reagents can generate HCl as a byproduct, performing the reaction at low temperatures and under anhydrous conditions, often with a non-nucleophilic base like pyridine, typically prevents significant ether cleavage.
The following table summarizes a comparison of methods for methyl ester formation.
| Method | Reagent(s) | Temperature (°C) | Typical Yield of Ester (%) | Risk of Benzyl Ether Cleavage |
| Fischer Esterification | MeOH, H₂SO₄ (cat.) | Reflux | < 10% | Very High |
| Steglich Esterification | MeOH, DCC, DMAP (cat.) | 0 to 25 | > 95% | Very Low |
| Acid Chloride Formation | 1. SOCl₂, 2. MeOH | 0 to 25 | > 90% | Low to Moderate |
Q3: I need to reduce the carboxylic acid to a primary alcohol. Which reducing agents are safe to use?
A3: Strong hydride reagents with an acidic workup can cleave the benzyl ether. Lithium aluminum hydride (LiAlH₄) is effective for the reduction, but the mandatory acidic workup step poses a high risk.
The recommended reagent is Borane-tetrahydrofuran complex (BH₃·THF) . This reagent selectively reduces carboxylic acids in the presence of many functional groups, including benzyl ethers. The reaction proceeds under neutral conditions, and the workup is typically gentle, thereby preserving the integrity of the ether protecting groups.
Experimental Protocol: Reduction of Carboxylic Acid with BH₃·THF
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Preparation: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under a nitrogen or argon atmosphere.
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Reaction: Cool the solution to 0 °C in an ice bath. Add BH₃·THF solution (typically 1 M in THF, 1.5-2.0 eq) dropwise over 30 minutes.
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Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quenching: Once the starting material is consumed, carefully cool the mixture back to 0 °C and quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.
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Workup: Remove the solvent under reduced pressure. Add ethyl acetate and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude alcohol by silica gel column chromatography.
Figure 2. Comparison of reduction methods for the carboxylic acid group.
Q4: How can I selectively remove the benzyl (Bn) group while leaving the aryl methyl ether intact?
A4: The benzyl ether can be selectively cleaved under reductive conditions, which will not affect the more robust aryl methyl ether. The most common and effective method is catalytic hydrogenolysis .[2] This reaction is clean, high-yielding, and the conditions are mild enough to be compatible with a wide range of other functional groups.
Experimental Protocol: Selective Debenzylation via Hydrogenolysis
-
Preparation: Dissolve the this compound derivative (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst: Add a catalytic amount of palladium on activated carbon (Pd/C, typically 5-10 mol %).
-
Reaction: Place the reaction flask under an atmosphere of hydrogen gas (H₂). This can be achieved using a balloon filled with H₂ for small-scale reactions or a Parr hydrogenator for larger scales.
-
Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction by TLC until the starting material is completely consumed.
-
Workup: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting product, 2-hydroxy-4-methoxybenzoic acid, is often pure enough for subsequent steps, but can be further purified by recrystallization or chromatography if necessary.
Figure 3. Workflow for the selective hydrogenolysis of the benzyl ether.
References
- 1. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ether cleavage - Sciencemadness Wiki [sciencemadness.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Crystallization of 2-(Benzyloxy)-4-methoxybenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing 2-(Benzyloxy)-4-methoxybenzoic acid. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is not crystallizing from solution, what should I do?
A1: Several factors can inhibit crystallization. Here are some troubleshooting steps to consider:
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Supersaturation: The solution may be too dilute (not supersaturated). Try to concentrate the solution by slowly evaporating the solvent.[1]
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Induction of Nucleation: Crystal growth requires a nucleation site. You can try the following techniques to induce nucleation:
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Cooling: If you are performing a cooling crystallization, ensure the cooling process is slow. Rapid cooling can sometimes inhibit crystal formation or lead to the formation of an oil.[1][4] If slow cooling at room temperature is unsuccessful, try further cooling in an ice bath or refrigerator.[3]
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Solvent Choice: The solvent system may not be optimal. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] You may need to screen different solvents or solvent mixtures.
Q2: My compound has "oiled out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or if the boiling point of the solvent is higher than the melting point of the compound.[1] Here are some solutions:
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Add More Solvent: Re-heat the solution until the oil redissolves and then add a small amount of additional hot solvent to decrease the saturation.[2]
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Slower Cooling: Allow the solution to cool more slowly to give the molecules adequate time to arrange into a crystal lattice.[1]
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Change Solvent System: Consider using a lower-boiling point solvent or a solvent mixture that reduces the overall boiling point.
Q3: The yield of my crystallized this compound is very low. What are the possible causes and how can I improve it?
A3: A low yield can be due to several factors:
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Incomplete Crystallization: Not all of the dissolved compound has precipitated. You can try to recover more product by further concentrating the mother liquor and cooling it again.
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Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling.[1][2] To check this, you can take a small sample of the mother liquor and evaporate it to see if a significant amount of solid remains.
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Premature Crystallization: If the solution cools too quickly during filtration, some product may crystallize on the filter paper or in the funnel. Ensure your filtration apparatus is pre-warmed.
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Solubility in Wash Solvent: If you are washing your crystals, ensure the wash solvent is cold, as your compound may have some solubility in it, leading to losses.
Q4: What are the best solvents for crystallizing this compound?
Commonly used solvents for the crystallization of benzoic acid derivatives include:
It is recommended to perform small-scale solvent screening to determine the optimal solvent or solvent system for your specific batch of this compound.
Data Presentation
Table 1: Physical Properties of Structurally Related 4-Methoxybenzoic Acid
Disclaimer: The following data is for 4-methoxybenzoic acid and should be used as an estimation for the properties of this compound.
| Property | Value | Source |
| Molecular Formula | C8H8O3 | [9] |
| Molecular Weight | 152.15 g/mol | [9] |
| Melting Point | 182-185 °C | [8] |
| Boiling Point | 275 °C | [8] |
| Water Solubility | 0.3 g/L at 20°C | [8][10] |
| Solubility in other solvents | Soluble in alcohol, ether, ethyl acetate, and chloroform.[8][10][11] |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of this compound
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Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube in a warm water bath and continue adding the solvent dropwise until the solid dissolves completely. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation. The ideal solvent will dissolve the compound when hot but yield a good amount of crystals upon cooling.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate (with stirring) until the solid is completely dissolved. Add a minimal excess of the hot solvent to ensure the compound remains dissolved.
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Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal to the hot solution and swirl for a few minutes.
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Hot Filtration (if charcoal was used): Pre-warm a funnel and a new flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the charcoal.
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Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
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Drying: Dry the crystals in a desiccator or a vacuum oven at a suitable temperature.
Mandatory Visualization
Caption: Troubleshooting workflow for the crystallization of this compound.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. assets.website-files.com [assets.website-files.com]
- 5. solubility - Solvent for recrystallization of benzoic acid? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Methoxybenzoic acid CAS#: 100-09-4 [m.chemicalbook.com]
- 9. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Methoxybenzoic acid, 98+% | Fisher Scientific [fishersci.ca]
- 11. p-Anisic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Production of 2-(Benzyloxy)-4-methoxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering scale-up problems in the synthesis of 2-(Benzyloxy)-4-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most prevalent method is the Williamson ether synthesis. This involves the O-alkylation of a 2-hydroxy-4-methoxybenzoic acid precursor with a benzylating agent, such as benzyl chloride or benzyl bromide, in the presence of a base.
Q2: What are the key challenges when scaling up this synthesis?
Scaling up the synthesis of this compound often presents challenges such as:
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Reduced Yields: Reactions that are high-yielding at the lab scale may see a significant drop in yield at the pilot or industrial scale.
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Increased Impurity Profile: The formation of side-products can become more pronounced, complicating purification.
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Reaction Control: Maintaining optimal temperature and mixing can be difficult in larger reactors, leading to inconsistencies.
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Work-up and Purification: Handling and purifying large volumes of product and waste streams can be challenging.
Q3: What are the common impurities observed during the scale-up of this reaction?
Common impurities can include unreacted starting materials, C-alkylated byproducts, and dibenzyl ether. The formation of these impurities is often exacerbated by suboptimal reaction conditions at a larger scale.
Troubleshooting Guides
Problem 1: Low Yield of this compound at Scale
Possible Causes:
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Incomplete Deprotonation: Insufficient base or inefficient mixing can lead to incomplete formation of the phenoxide, which is the active nucleophile.
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Side Reactions: Competing reactions, such as C-alkylation or elimination reactions, can consume starting materials and reduce the yield of the desired product.
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Decomposition: Prolonged reaction times or localized overheating in large reactors can lead to the decomposition of reactants or products.
Troubleshooting Steps:
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Optimize Base and Solvent: Ensure at least a stoichiometric amount of a suitable base (e.g., K₂CO₃, Cs₂CO₃) is used. Employ a polar aprotic solvent like DMF or DMSO to favor O-alkylation.
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Improve Mixing: Use appropriate agitation to ensure homogenous mixing, especially during the addition of reagents.
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Temperature Control: Implement a robust temperature control system to maintain the optimal reaction temperature and avoid hotspots.
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Consider Phase-Transfer Catalysis: The use of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can enhance the reaction rate and selectivity, potentially improving yields at scale.
Problem 2: High Levels of C-Alkylated Impurity
Possible Causes:
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Solvent Choice: The use of protic solvents can favor C-alkylation by solvating the phenoxide oxygen, making the carbon atoms of the ring more nucleophilic.[1]
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Reaction Temperature: Higher reaction temperatures can sometimes increase the proportion of C-alkylation.
Troubleshooting Steps:
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Solvent Selection: Switch to a polar aprotic solvent such as DMF, DMSO, or acetone to promote O-alkylation.[2]
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Temperature Optimization: Conduct the reaction at the lowest effective temperature to minimize the formation of the C-alkylated byproduct.
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Choice of Base: The counter-ion of the base can influence the O/C alkylation ratio. Experiment with different bases (e.g., potassium carbonate vs. sodium carbonate) to find the optimal conditions.
Problem 3: Formation of Dibenzyl Ether
Possible Causes:
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Reaction of Benzylating Agent with Alkoxide: The benzylating agent can react with the alkoxide formed from any residual benzyl alcohol or with the hydroxide from the base, if present in excess.
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High Concentrations: High concentrations of the benzylating agent and base can promote this side reaction.
Troubleshooting Steps:
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Control Stoichiometry: Carefully control the stoichiometry of the reactants. Avoid a large excess of the benzylating agent.
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Gradual Addition: Add the benzylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
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Purification of Benzylating Agent: Ensure the benzylating agent is free from significant amounts of benzyl alcohol.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of this compound
| Parameter | Lab-Scale (10 g) | Pilot-Scale (10 kg) |
| Yield | 85-95% | 70-85% |
| Purity (pre-purification) | >95% | 80-90% |
| Major Impurity | Unreacted Starting Material (<5%) | C-Alkylated Product (5-10%) |
| Reaction Time | 2-4 hours | 6-10 hours |
| Solvent Volume | 100 mL | 100 L |
Note: Data is synthesized from typical outcomes in related Williamson ether synthesis scale-ups.
Experimental Protocols
Key Experiment: O-Benzylation of 2-hydroxy-4-methoxybenzoic acid
Lab-Scale Protocol (10 g)
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Setup: A 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with 2-hydroxy-4-methoxybenzoic acid (10 g, 59.5 mmol) and anhydrous potassium carbonate (12.3 g, 89.2 mmol) in 100 mL of anhydrous DMF.
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Reaction: The mixture is stirred under a nitrogen atmosphere, and benzyl chloride (8.2 mL, 71.4 mmol) is added dropwise over 15 minutes.
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Heating: The reaction mixture is heated to 80°C and maintained at this temperature for 3 hours. The reaction progress is monitored by TLC.
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Work-up: After completion, the reaction mixture is cooled to room temperature and poured into 500 mL of ice-cold water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.
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Purification: The crude product is recrystallized from ethanol to yield pure this compound.
Pilot-Scale Considerations and Modifications:
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Reagent Addition: The benzyl chloride should be added via a dosing pump over a longer period (e.g., 1-2 hours) to control the exotherm.
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Mixing: A reactor with baffles and a well-designed impeller is crucial for maintaining a homogeneous suspension of the potassium carbonate and ensuring efficient heat transfer.
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Temperature Control: The reactor should have a jacketed cooling/heating system to accurately control the internal temperature and prevent localized overheating.
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Work-up: The large volume of aqueous waste from the precipitation step needs to be handled and disposed of according to industrial safety and environmental regulations. The filtration and drying of the larger quantity of product will require appropriate industrial-scale equipment (e.g., a filter press and a vacuum dryer).
Visualizations
Caption: Experimental workflow comparison for lab-scale vs. pilot-scale synthesis.
Caption: Troubleshooting logic for scale-up issues in the synthesis.
References
identification and removal of impurities in 2-(Benzyloxy)-4-methoxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Benzyloxy)-4-methoxybenzoic acid. The following sections detail the identification and removal of common impurities encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a typical synthesis of this compound?
A1: The synthesis of this compound is commonly achieved through a Williamson ether synthesis, reacting a salt of 2-hydroxy-4-methoxybenzoic acid (or its ester derivative) with benzyl chloride or benzyl bromide. Based on this synthetic route, the following impurities are frequently encountered:
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Starting Materials: Unreacted 2-hydroxy-4-methoxybenzoic acid (or its ester precursor).
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Reagents: Residual benzyl chloride or benzyl bromide.
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Byproducts:
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Benzyl alcohol: Formed from the hydrolysis of benzyl chloride.
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Dibenzyl ether: Formed by the self-condensation of benzyl alcohol or reaction of benzyl alcohol with benzyl chloride.
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Over-benzylation products: Although less likely for the carboxylic acid group under typical conditions, other reactive sites could potentially be benzylated.
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Salts: Inorganic salts (e.g., KCl, KBr, NaCl, NaBr) are formed as a byproduct of the Williamson ether synthesis.
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Q2: I'm seeing a lower-than-expected melting point for my recrystallized this compound. What could be the cause?
A2: A depressed and broad melting point range is a classic indicator of impurities. The presence of any of the impurities listed in Q1, particularly starting materials or byproducts that are soluble in the recrystallization solvent, can lead to this observation. It is recommended to analyze the purity of your sample using techniques like HPLC or TLC to identify the contaminant. Further purification through another recrystallization or column chromatography may be necessary.
Q3: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
A3: Proton (¹H) and Carbon (¹³C) NMR spectroscopy are powerful tools for identifying impurities.
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Unreacted 2-hydroxy-4-methoxybenzoic acid: Look for a phenolic -OH proton signal (often a broad singlet) and the corresponding aromatic signals of the starting material.
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Benzyl Chloride/Alcohol: The presence of characteristic benzylic protons around 4.5-5.2 ppm that do not correspond to the product, as well as aromatic signals for a monosubstituted benzene ring.
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Dibenzyl Ether: A singlet at approximately 4.5 ppm for the -CH₂-O-CH₂- protons.
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Solvent Residues: Check for common recrystallization or chromatography solvent peaks (e.g., ethyl acetate, hexane, methanol).
Q4: What is the best way to remove inorganic salt byproducts?
A4: Inorganic salts are typically removed by an aqueous workup after the reaction is complete. This usually involves dissolving the reaction mixture in an organic solvent and washing it with water. The salts will partition into the aqueous layer, which can then be separated and discarded. A final wash with brine (saturated NaCl solution) can help to remove residual water from the organic layer before drying and concentration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product fails to crystallize after cooling | - The solution is not saturated (too much solvent was used).- The solution is supersaturated but requires nucleation. | - Boil off some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of pure this compound. |
| Oily product obtained instead of solid crystals | - Presence of impurities that lower the melting point.- Cooling the solution too quickly. | - Re-dissolve the oil in a minimal amount of hot solvent and allow it to cool slowly at room temperature, followed by cooling in an ice bath.- Consider purification by column chromatography before recrystallization. |
| Low recovery after recrystallization | - The chosen solvent has too high solubility for the product at low temperatures.- Too much solvent was used.- Premature crystallization during hot filtration. | - Choose a different recrystallization solvent or solvent system.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the filtration funnel and receiving flask are pre-heated before hot filtration. |
| Persistent yellow or brown color in the final product | - Presence of colored impurities from the starting materials or formed during the reaction. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general procedure for the purification of crude this compound. The choice of solvent is critical and should be determined experimentally. A good solvent will dissolve the compound when hot but have low solubility when cold. Common solvents for recrystallization of benzoic acid derivatives include ethanol, methanol, ethyl acetate, or mixtures with water or hexanes.
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Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the potential solvent. Observe the solubility at room temperature and upon heating.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling the flask until the solid just dissolves.
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Decoloration (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat to boiling for a few minutes.
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Hot Filtration: Pre-heat a Buchner or Hirsch funnel and a receiving flask. Filter the hot solution quickly to remove any insoluble impurities (and charcoal if used).
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Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
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Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the product.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This method provides a general guideline for assessing the purity of this compound and detecting potential impurities. Method optimization will be required for specific instrumentation and impurity profiles.
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is often effective. For example, a gradient from 50% to 95% acetonitrile over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at a wavelength where the compound and potential impurities have significant absorbance (e.g., 254 nm).
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Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like acetonitrile.
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Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be estimated by the relative area of the main peak. Impurities will appear as separate peaks, and their retention times can help in their identification when compared to standards.
Data Presentation
The following table presents representative data for the purification of a crude sample of this compound using recrystallization.
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Off-white to yellowish powder | White crystalline solid |
| Purity (by HPLC) | 85% | 99.5% |
| Melting Point | 142-146 °C | 148-150 °C |
| Key Impurity A (Starting Material) | 10% | < 0.1% |
| Key Impurity B (Byproduct) | 3% | 0.2% |
Visualizations
Caption: Workflow for impurity identification and resolution.
Caption: Potential impurity pathways in the synthesis.
Technical Support Center: Catalyst Selection for 2-(Benzyloxy)-4-methoxybenzoic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(Benzyloxy)-4-methoxybenzoic acid. The primary focus is on the catalytic hydrogenolysis (debenzylation) of the benzyl ether to yield 2-hydroxy-4-methoxybenzoic acid, a common transformation in organic synthesis.
Troubleshooting Guide
Q1: My debenzylation reaction of this compound is not proceeding to completion. What are the common causes and solutions?
A1: Incomplete conversion is a frequent issue in catalytic hydrogenolysis. Here are several potential causes and troubleshooting steps:
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Catalyst Inactivity: The catalyst may be old or deactivated. Try using a fresh batch of catalyst. For palladium-based catalysts, Pearlman's catalyst (Pd(OH)₂/C) is often more active than Pd/C.[1] A combination of Pd/C and Pd(OH)₂/C in a 1:1 ratio has also been reported to be more efficient than either catalyst alone for challenging debenzylations.[2]
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Catalyst Poisoning: Your starting material or solvent may contain impurities that poison the catalyst. Sulfur-containing compounds are notorious for poisoning palladium catalysts.[1] Ensure your substrate and solvents are pure. If poisoning is suspected, increasing the catalyst loading might help, but purification of the starting material is the best solution.
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Insufficient Hydrogen: If using a hydrogen balloon, ensure a large solvent surface area and vigorous stirring to maximize gas-liquid transfer.[1] For difficult reactions, a high-pressure reactor (Parr shaker) may be necessary to ensure sufficient hydrogen availability.[1]
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Solvent Choice: The choice of solvent can significantly impact the reaction rate. For palladium-catalyzed hydrogenolysis, the efficiency often follows this trend: THF > AcOH >> EtOH > MeOH > toluene.[3] Using acetic acid as a solvent or co-solvent can facilitate the reaction by protonating the ether oxygen.[1][3]
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Reaction Conditions: Consider increasing the reaction temperature or pressure.[1]
Q2: I am observing side products in my reaction, specifically saturation of the aromatic ring. How can I prevent this?
A2: Aromatic ring hydrogenation is a known side reaction, especially with more active catalysts like platinum or rhodium.[3] Palladium is generally preferred due to its lower propensity for ring saturation.[4][5] If you are still observing this side product with a palladium catalyst, consider the following:
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Catalyst Pre-treatment: A catalyst pre-treatment strategy can suppress unwanted hydrogenation. This involves pre-conditioning the catalyst, for example, with a DMF-aqueous mixture, to create a more selective catalyst for hydrogenolysis.[4]
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Catalyst Choice: Use a high-quality palladium source, as catalyst performance can vary between suppliers.[4] 5% Pd/C is a common choice.
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Reaction Conditions: Avoid overly harsh conditions (high pressure and temperature) for extended periods.
Q3: The reaction is sluggish or stalls. What can I do to improve the reaction rate?
A3: A slow reaction can be due to several factors. Here are some strategies to accelerate the debenzylation:
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Switch to a More Active Catalyst: Pearlman's catalyst (20% Pd(OH)₂/C) is generally more active than standard Pd/C.[1]
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Use an Acidic Solvent: As mentioned, switching to acetic acid or adding a small amount of a strong acid like HCl can protonate the heteroatom and facilitate the reaction.[3]
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Increase Temperature: Gently heating the reaction mixture can increase the rate.[1]
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Optimize Hydrogen Delivery: Ensure efficient stirring and consider moving from a hydrogen balloon to a pressurized system.[1]
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Catalyst Combination: A 1:1 mixture of Pd/C and Pd(OH)₂/C can significantly shorten reaction times compared to using either catalyst alone.[2]
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the debenzylation of this compound?
A1: The most common and effective catalysts are palladium-based.[6]
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Palladium on Carbon (Pd/C): Typically 5% or 10% Pd/C is the first choice for routine debenzylations.[1][3]
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Pearlman's Catalyst (Pd(OH)₂/C): This is a more active catalyst and is often effective when Pd/C fails.[1]
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Raney Nickel (Raney-Ni): This is another option, particularly under multiphase conditions where it can be quite fast.[7] For challenging substrates, a combination of Pd/C and Pd(OH)₂/C has been shown to be highly effective.[2]
Q2: What are the recommended solvents for this reaction?
A2: Polar solvents are generally preferred.[1] The choice of solvent can significantly affect the reaction rate.[3]
-
Alcohols (Methanol, Ethanol): These are common, effective solvents.[1]
-
Tetrahydrofuran (THF): Often shows higher efficiency than alcohols.[3]
-
Acetic Acid (AcOH): Can significantly accelerate the reaction.[3]
-
Ethyl Acetate (EtOAc), Acetone, DMF: Have also been used successfully.[1] Solvent mixtures can be used to improve the solubility of the substrate.[1]
Q3: Can I use catalytic transfer hydrogenation instead of hydrogen gas?
A3: Yes, catalytic transfer hydrogenation is a mild and effective alternative that avoids the need for high-pressure hydrogen gas.[8] Common hydrogen donors include:
-
Formic acid [8]
-
Ammonium formate [9] This method is particularly useful for selective deprotection without affecting other functional groups.[8]
Q4: How do I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4][9] The disappearance of the starting material and the appearance of the more polar product spot (the phenol) will indicate the reaction's progression.
Q5: My catalyst seems to have deactivated after one use. Can it be regenerated?
A5: Catalyst deactivation can occur due to the accumulation of byproducts or impurities on the catalyst surface.[10] Regeneration is sometimes possible but can be complex. For instance, a deactivated Pd(OH)₂/C catalyst used in a similar system was regenerated by washing with chloroform and glacial acetic acid.[10] However, for laboratory-scale reactions, using a fresh catalyst is often more practical.
Data Presentation
Table 1: Comparison of Catalysts for O-Debenzylation
| Catalyst | Substrate | Solvent | Conditions | Time | Yield | Reference |
| 5% Pd/C | Benzyl ether | EtOH | H₂ (1 atm), RT | 2h | >95% | [2] |
| 20% Pd(OH)₂/C | Benzyl ether | EtOH | H₂ (1 atm), RT | 2h | >95% | [2] |
| 5% Pd/C + 20% Pd(OH)₂/C | Benzyl ether | EtOH | H₂ (1 atm), RT | 1h | >95% | [2] |
| Raney-Ni | Benzyl methyl ether | Isooctane/aq. KOH | H₂ (1 atm), 50°C | Fast | - | [7] |
| SiliaCat Pd⁰ | Aryl benzyl ether | MeOH | H₂ (balloon), RT | 0.5h | 100% | [11] |
Table 2: Effect of Solvent on Debenzylation Rate with Pd/C
| Solvent | Relative Rate | Reference |
| Toluene | Slowest | [3] |
| Methanol | Moderate | [3] |
| Ethanol | Faster | [3] |
| Acetic Acid | Very Fast | [3] |
| Tetrahydrofuran (THF) | Fastest | [3] |
Experimental Protocols
General Protocol for Catalytic Debenzylation of this compound using Pd/C and H₂
-
Dissolution: Dissolve this compound (1 eq.) in a suitable solvent (e.g., ethanol, methanol, or THF) in a round-bottom flask or a high-pressure reactor vessel. The concentration is typically in the range of 0.05-0.1 M.
-
Catalyst Addition: Carefully add the catalyst (e.g., 5-10% Pd/C, typically 10% w/w of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation:
-
Balloon Method: Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Ensure vigorous stirring to facilitate gas-liquid mixing.[1]
-
High-Pressure Reactor: If using a reactor, seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 1-10 bar).[4]
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.[4] Wash the filter cake with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography if necessary.
Visualizations
Caption: General experimental workflow for catalytic debenzylation.
Caption: Troubleshooting decision tree for debenzylation reactions.
References
- 1. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 2. tandfonline.com [tandfonline.com]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Mechanocatalytic hydrogenolysis of benzyl phenyl ether over supported nickel catalysts - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 6. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 7. Mild catalytic multiphase hydrogenolysis of benzyl ethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 9. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. mdpi.com [mdpi.com]
- 11. silicycle.com [silicycle.com]
Technical Support Center: Synthesis of 2-(Benzyloxy)-4-methoxybenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Benzyloxy)-4-methoxybenzoic acid. The information is presented in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 2-hydroxy-4-methoxybenzoic acid with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base and a suitable solvent.
Q2: Which bases are typically used for this synthesis?
A2: Common bases employed in this Williamson ether synthesis include inorganic bases like potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH). The choice of base can influence the reaction rate and yield. Stronger bases like sodium hydride (NaH) can also be used, particularly if the starting phenol is less reactive, but require anhydrous conditions.
Q3: What are the potential side reactions in this synthesis?
A3: The primary side reaction is the elimination of the benzyl halide to form stilbene, which can be favored at higher temperatures. Another potential side reaction is the esterification of the carboxylic acid group by the benzyl halide, especially if the carboxylate is not fully deprotonated. C-alkylation of the aromatic ring is also a possibility, though generally less favored under these conditions.
Q4: How can I purify the final product?
A4: Purification of this compound typically involves an acidic workup to protonate the carboxylate, followed by extraction with an organic solvent. The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. Column chromatography can also be employed for higher purity if needed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Incomplete deprotonation of the starting material. 2. Inactive benzyl halide. 3. Insufficient reaction time or temperature. 4. Inappropriate solvent. | 1. Use a stronger base (e.g., NaH) or ensure the base is fresh and anhydrous. 2. Check the purity and reactivity of the benzyl halide. 3. Monitor the reaction by TLC and consider increasing the reaction time or temperature. 4. Switch to a polar aprotic solvent like DMF or acetonitrile. |
| Presence of Starting Material | 1. Insufficient amount of base or benzyl halide. 2. Low reaction temperature or short reaction time. | 1. Use a slight excess of the base and benzyl halide. 2. Increase the reaction temperature and/or extend the reaction time. |
| Formation of Byproducts | 1. High reaction temperature favoring elimination. 2. Presence of water in the reaction mixture. 3. Reaction with the carboxylic acid group. | 1. Maintain a moderate reaction temperature. 2. Use anhydrous solvents and reagents. 3. Ensure complete deprotonation of the phenolic hydroxyl group before adding the benzyl halide. |
| Difficulty in Product Isolation | 1. Product is soluble in the aqueous phase. 2. Emulsion formation during workup. | 1. Adjust the pH of the aqueous phase to ensure the carboxylic acid is fully protonated. 2. Add brine to the separatory funnel to break up emulsions. |
Solvent Effects on Yield: A Comparative Overview
| Reaction | Solvent | Base | Yield (%) | Reference |
| 4-(Benzyloxy)-3-methoxybenzoic acid synthesis | Ethanol | NaOH | 83 | [1] |
| O-alkylation of methyl paraben | 2-Butanone | K₂CO₃ | 93.5 - 99.6 | [2][3] |
| 4-(Benzyloxy)-5-methoxy-2-nitro-benzoic acid synthesis (oxidation step) | Acetone | KMnO₄ | 88 | [1] |
Note: The yield is highly dependent on the specific substrate, reaction conditions (temperature, reaction time), and the purity of the reagents. The table above should be used as a general guideline.
Experimental Protocols
General Protocol for the Synthesis of this compound via Williamson Ether Synthesis
This protocol is a generalized procedure based on common practices for Williamson ether synthesis of phenolic acids. Optimization may be required for specific experimental setups.
Materials:
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2-hydroxy-4-methoxybenzoic acid
-
Benzyl bromide or Benzyl chloride
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Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
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Anhydrous N,N-Dimethylformamide (DMF) or Acetone
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Ethyl acetate
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1 M Hydrochloric acid (HCl)
-
Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-hydroxy-4-methoxybenzoic acid (1.0 eq) in the chosen anhydrous solvent (e.g., DMF or acetone), add the base (K₂CO₃, 2.0 eq or NaOH, 2.2 eq).
-
Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation of the phenolic hydroxyl group.
-
Add benzyl bromide or benzyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Acidify the aqueous mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers and wash with water and then with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Experimental Workflow
Caption: A simplified workflow for the synthesis of this compound.
Logical Relationship of Reaction Components
References
Technical Support Center: 2-(Benzyloxy)-4-methoxybenzoic acid Workup Procedure Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the workup procedure for 2-(Benzyloxy)-4-methoxybenzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental workup of this compound, particularly after the hydrolysis of its corresponding ester.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Precipitated Product | Incomplete Precipitation: The pH of the aqueous solution may not be sufficiently acidic to fully protonate the carboxylate. | Ensure the pH is adjusted to a value of 2-3 using a strong acid like 1M HCl. Check the pH with litmus paper or a pH meter. |
| Product Loss During Washing: The product may have some solubility in the washing solvent, especially if an organic solvent is used. | Wash the filtered solid with a minimal amount of cold deionized water to remove inorganic salts. Avoid using organic solvents for washing unless necessary to remove a specific impurity. | |
| Incomplete Hydrolysis: The ester starting material has not been fully converted to the carboxylic acid. | Before acidification, ensure the hydrolysis reaction has gone to completion. This can be monitored by Thin Layer Chromatography (TLC). If starting material is still present, extend the reaction time or consider gentle heating. | |
| Oily Product Instead of a Solid | Presence of Impurities: Residual organic solvents or byproducts can lower the melting point of the product, causing it to appear as an oil. | Try to triturate the oily product with a non-polar solvent like hexane to induce crystallization and remove non-polar impurities. If that fails, redissolve the oil in an appropriate solvent and attempt to precipitate it again by adding an anti-solvent or by slow evaporation. |
| Co-precipitation with Salts: High concentrations of salts in the aqueous phase can sometimes interfere with crystallization. | Ensure that the precipitated product is thoroughly washed with cold deionized water to remove any inorganic salts. | |
| Product is Off-White or Colored | Presence of Chromophoric Impurities: Byproducts from the synthesis or degradation products can impart color. | Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is the most effective method for removing colored impurities. The use of activated charcoal during recrystallization can also be beneficial. |
| Presence of an Extra Peak in NMR Spectrum (Singlet around 3.8 ppm) | Incomplete Hydrolysis: This peak likely corresponds to the methyl ester of the starting material, methyl 2-(benzyloxy)-4-methoxybenzoate. | The hydrolysis reaction needs to be driven to completion. Consider increasing the reaction time, temperature, or the amount of base used for hydrolysis. |
| Presence of a Phenolic Peak in NMR Spectrum and Absence of Benzyl Protons | Debenzylation: The benzyl protecting group has been cleaved, resulting in the formation of 2-hydroxy-4-methoxybenzoic acid. | Avoid harsh acidic conditions or prolonged exposure to strong acids during the workup. Use a milder acid for precipitation if possible. If catalytic hydrogenation was used in a previous step, ensure all catalyst has been removed.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for precipitating this compound from the reaction mixture?
A1: The optimal pH for precipitating this compound is typically in the range of 2-3. This ensures that the carboxylate anion is fully protonated to the less water-soluble carboxylic acid, maximizing the yield of the precipitate.
Q2: My product seems to be an oil that is difficult to filter. What should I do?
A2: An oily product can be due to impurities or incomplete crystallization. You can try the following:
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Trituration: Stir the oil with a small amount of a non-polar solvent like hexane. This can often induce crystallization and remove non-polar impurities.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of solid product from a previous batch, adding a "seed" crystal can initiate crystallization.
-
Re-precipitation: Redissolve the oil in a suitable organic solvent and slowly add an anti-solvent (a solvent in which your product is insoluble) until the solution becomes cloudy, then allow it to stand.
Q3: How can I confirm the purity of my final product?
A3: The purity of this compound can be assessed using several analytical techniques:
-
Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden the melting point range and lower the melting point.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests a pure compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure and identify the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide quantitative information about the purity of the sample.
Q4: What are the most common impurities to look out for?
A4: The most common impurities are typically the starting material (e.g., methyl 2-(benzyloxy)-4-methoxybenzoate) if the hydrolysis is incomplete, and the debenzylated product (2-hydroxy-4-methoxybenzoic acid) if the workup conditions are too harsh.[1][2]
Q5: What is a good recrystallization solvent for this compound?
A5: A mixed solvent system is often effective for the recrystallization of benzoic acid derivatives. Common choices include ethanol/water or ethyl acetate/hexane. The ideal solvent system will dissolve the compound when hot but have low solubility when cold.
Experimental Protocols
Standard Workup Procedure following Hydrolysis of Methyl 2-(Benzyloxy)-4-methoxybenzoate:
-
Cooling: After the hydrolysis reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.
-
Solvent Removal (if applicable): If the reaction was performed in an organic solvent, remove it under reduced pressure.
-
Dilution: Dilute the aqueous residue with deionized water.
-
Washing (Optional): Wash the aqueous solution with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-polar, non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring until the pH of the solution is between 2 and 3. A white precipitate should form.
-
Precipitation: Continue stirring the mixture in the ice bath for 15-30 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual acid and inorganic salts.
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Drying: Dry the purified this compound in a vacuum oven or desiccator until a constant weight is achieved.
Visualizations
References
minimizing byproduct formation in 2-(Benzyloxy)-4-methoxybenzoic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Benzyloxy)-4-methoxybenzoic acid.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, a common method for this transformation.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
-
Incomplete Deprotonation of the Phenolic Hydroxyl Group: The reaction requires the formation of a phenoxide ion to act as a nucleophile.
-
Solution: Ensure the base used is strong enough to deprotonate the phenol. Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are commonly used. Use at least one equivalent of the base, and consider a slight excess. Ensure the base is fresh and has not absorbed significant amounts of atmospheric moisture.
-
-
Poor Quality of Reagents: The starting materials, 2-hydroxy-4-methoxybenzoic acid and benzyl chloride (or bromide), may be impure.
-
Solution: Verify the purity of the starting materials using techniques like NMR or melting point analysis. Purify the starting materials if necessary.
-
-
Suboptimal Reaction Temperature: The reaction rate is temperature-dependent.
-
Solution: The reaction is typically run at elevated temperatures, for instance, around 65°C.[1] If the temperature is too low, the reaction may be too slow. Conversely, excessively high temperatures can lead to byproduct formation.
-
-
Insufficient Reaction Time: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned time, extend the reaction duration.
-
Issue 2: Formation of Significant Byproducts
Possible Causes and Solutions:
-
Elimination Reaction of Benzyl Halide: The base can promote the E2 elimination of the benzyl halide, especially if the reaction temperature is too high or the base is too sterically hindered.
-
Solution: Maintain a moderate reaction temperature. Use a non-hindered base like sodium hydroxide or potassium carbonate.
-
-
Formation of Benzyl Ester: The carboxylate group of 2-hydroxy-4-methoxybenzoic acid can also be nucleophilic and react with the benzyl halide to form a benzyl ester.
-
Solution: This is a common side reaction. The benzyl ester can often be hydrolyzed back to the carboxylic acid under basic conditions during the workup. Alternatively, specific deprotection methods for benzyl esters can be employed if the ester is the major product.
-
-
Dialkylation: In some cases, both the phenolic hydroxyl and the carboxylic acid can be benzylated.
-
Solution: Careful control of stoichiometry (using a slight excess of the benzoic acid derivative) can minimize this. The dibenzylated product can be challenging to convert to the desired product.
-
Issue 3: Difficulty in Product Purification
Possible Causes and Solutions:
-
Presence of Unreacted Starting Materials: If the reaction did not go to completion, the final product will be contaminated with starting materials.
-
Solution: Optimize the reaction conditions to ensure complete conversion. During workup, the acidic nature of the product and the starting phenol can be exploited. Extraction with a basic aqueous solution will move both into the aqueous layer, leaving non-acidic impurities in the organic layer. Subsequent acidification will precipitate the product and unreacted starting material.
-
-
Co-precipitation of Byproducts: Byproducts with similar solubility to the desired product can make purification by recrystallization challenging.
-
Solution: Recrystallization from a suitable solvent system is the primary method for purification.[2][3] Experiment with different solvents or solvent mixtures to achieve good separation. Activated carbon can be used to remove colored impurities during recrystallization.[4] Column chromatography can be employed for difficult separations.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the Williamson ether synthesis, which involves the reaction of 2-hydroxy-4-methoxybenzoic acid with a benzyl halide (such as benzyl chloride or benzyl bromide) in the presence of a base.[5]
Q2: What is the role of the base in this reaction?
A2: The base deprotonates the phenolic hydroxyl group of 2-hydroxy-4-methoxybenzoic acid to form a more nucleophilic phenoxide ion. This phenoxide then attacks the benzyl halide in an Sₙ2 reaction to form the ether linkage.[5]
Q3: What are some suitable solvents for this synthesis?
A3: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often used for Williamson ether synthesis as they can accelerate Sₙ2 reactions. Alcohols like ethanol can also be used, often in conjunction with a base like sodium hydroxide.[1] A green chemistry approach using a surfactant in an aqueous medium has also been reported for a similar synthesis.[6]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting materials. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
Q5: What are the expected spectroscopic signatures for this compound?
A5: In the ¹H NMR spectrum, you would expect to see signals for the aromatic protons of both the benzoic acid and benzyl groups, a singlet for the methoxy group protons, and a singlet for the benzylic methylene protons. The ¹³C NMR would show corresponding signals for all the carbon atoms. Mass spectrometry should show a molecular ion peak corresponding to the molecular weight of the product.
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of Benzyloxybenzoic Acid Derivatives (Illustrative Data)
| Entry | Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-hydroxy-3-methoxybenzoic acid | NaOH | Ethanol | 65 | 8 | 83 | --INVALID-LINK-- |
| 2 | 2-hydroxy-4-methoxybenzaldehyde | K₂CO₃ | Ethanol | 50 | 48 | 95 (of aldehyde) | --INVALID-LINK-- |
| 3 | 3-hydroxy-5-methoxybenzoic acid methyl ester | K₂CO₃ | Acetone | 55 | 4 | N/A | --INVALID-LINK-- |
| 4 | 4-hydroxy benzoic acid | K₂CO₃ (in water) | Water (with surfactant) | N/A | N/A | Good | --INVALID-LINK-- |
Note: This table presents data from syntheses of similar molecules to provide general guidance. Optimal conditions for this compound may vary.
Experimental Protocols
Key Experiment: Williamson Ether Synthesis of a Benzyloxybenzoic Acid Derivative
This protocol is adapted from the synthesis of 4-(benzyloxy)-3-methoxybenzoic acid and can be used as a starting point for the synthesis of this compound.[1]
Materials:
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2-hydroxy-4-methoxybenzoic acid
-
Benzyl bromide (or benzyl chloride)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxy-4-methoxybenzoic acid in ethanol.
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Add an aqueous solution of sodium hydroxide (e.g., 2.0 M) to the flask.
-
To this mixture, add benzyl bromide.
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Heat the reaction mixture with stirring at approximately 65°C for 8 hours.
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After the reaction is complete (as monitored by TLC), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove most of the ethanol.
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Add water to the residue and then acidify to a pH of approximately 3 with hydrochloric acid. This will precipitate the crude product.
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Filter the solid product, wash it with water, and dry it under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure this compound.
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Reaction pathway for the synthesis of this compound.
References
- 1. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. youtube.com [youtube.com]
- 4. US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of Benzoic Acid Derivatives: A Focus on Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise and accurate characterization of chemical compounds is paramount. This guide provides a comparative analysis of mass spectrometry and other key analytical techniques for the characterization of 2-(Benzyloxy)-4-methoxybenzoic acid and its close structural analogs. By presenting supporting experimental data and detailed protocols, this document serves as a valuable resource for selecting the most appropriate analytical strategy.
Performance Comparison of Analytical Techniques
The selection of an analytical technique is dictated by the specific requirements of the study, including the need for sensitivity, selectivity, structural information, and quantitative accuracy. Here, we compare mass spectrometry with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Analytical Technique | Parameter | 2-hydroxy-4-methoxybenzoic acid | Alternative Techniques |
| Mass Spectrometry (LC-MS/MS) | Parent Ion (m/z) | 167.0 (negative ion mode) | HPLC-UV: Not Applicable |
| Major Fragment Ions (m/z) | 123.0, 107.0 | NMR: Not Applicable | |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range (assay dependent) | HPLC-UV: ng/mL to µg/mL range | |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL range (assay dependent) | NMR: µg/mL to mg/mL range | |
| Key Advantages | High sensitivity and selectivity, provides molecular weight and structural information. | HPLC-UV: Robust, widely available, good for routine quantification. NMR: Unrivaled for definitive structure elucidation. | |
| Key Limitations | Matrix effects can suppress or enhance ionization, requires expertise for data interpretation. | HPLC-UV: Limited structural information. NMR: Lower sensitivity compared to MS. | |
| HPLC-UV | Retention Time (RT) | Method dependent (e.g., ~5-10 min) | Mass Spectrometry: Coupled with LC for RT data. |
| UV λmax | ~254 nm and ~298 nm | Not Applicable | |
| NMR Spectroscopy (¹H NMR) | Chemical Shifts (δ) | Aromatic protons (~6.4-7.8 ppm), Methoxy protons (~3.8 ppm), Carboxylic acid proton (>10 ppm) | Not Applicable |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and reliable results. Below are representative methodologies for the analysis of 2-hydroxy-4-methoxybenzoic acid, which can be adapted for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the sensitive and selective quantification of the analyte in complex matrices.
Sample Preparation: A solid-phase extraction (SPE) or liquid-liquid extraction can be employed to isolate the analyte from the sample matrix. For instance, a plasma sample can be acidified and passed through a C18 SPE cartridge. The cartridge is then washed, and the analyte is eluted with methanol. The eluent is evaporated and reconstituted in the mobile phase.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with water containing 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for carboxylic acids.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific parent-to-fragment ion transitions.
-
Ion Source Parameters: Optimized for the specific instrument and analyte, including capillary voltage, source temperature, and gas flows.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
A robust and widely used technique for routine analysis and quantification.
Sample Preparation: Similar to LC-MS/MS, sample cleanup may be necessary depending on the matrix. For simpler matrices, a direct injection after filtration may be sufficient.
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 2.5) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the wavelength of maximum absorbance (λmax) of the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The gold standard for unequivocal structure elucidation.
Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a suitable concentration (typically 1-10 mg/mL).
Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: ¹H NMR for proton environment, ¹³C NMR for carbon skeleton, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity.
-
Data Processing: Fourier transformation, phasing, baseline correction, and integration of the resulting spectra.
Visualizing Analytical Workflows and Molecular Fragmentation
Diagrams generated using Graphviz provide a clear visual representation of experimental processes and molecular behavior.
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Predicted fragmentation of this compound.
A Comparative Guide to the FTIR Spectrum of 2-(Benzyloxy)-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Functional Group Vibrations
The FTIR spectrum of 2-(Benzyloxy)-4-methoxybenzoic acid is expected to exhibit characteristic absorption bands corresponding to its principal functional groups: a carboxylic acid, a benzene ring, an ether linkage, and a benzyl group. The positions of these bands can be predicted by examining the spectra of simpler, related molecules. The following table summarizes the expected FTIR peaks for this compound and compares them with the known spectral data of benzoic acid, 2-methoxybenzoic acid, and 4-methoxybenzoic acid.
| Functional Group | Vibrational Mode | Benzoic Acid (cm⁻¹)[1][2] | 2-Methoxybenzoic Acid (cm⁻¹) | 4-Methoxybenzoic Acid (cm⁻¹) | Expected Range for this compound (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | Similar broad absorption | Similar broad absorption | 3300-2500 (broad) |
| Carboxylic Acid | C=O stretch | 1700-1680 | ~1680 | ~1690 | 1700-1680 |
| Carboxylic Acid | C-O stretch | 1320-1210 | ~1250 | ~1260 | 1320-1210 |
| Aromatic Ring | C-H stretch | 3100-3000 | 3100-3000 | 3100-3000 | 3100-3000 |
| Aromatic Ring | C=C stretch | 1600-1450 | 1600-1450 | 1600-1450 | 1600-1450 |
| Ether (Aryl-O-CH₂) | C-O-C stretch (asymmetric) | N/A | ~1250 | ~1260 | ~1250 |
| Ether (Aryl-O-CH₂) | C-O-C stretch (symmetric) | N/A | ~1030 | ~1030 | ~1030 |
| Alkane (CH₂) | C-H stretch | N/A | N/A | N/A | 2950-2850 |
Key Interpretive Points:
-
The broad O-H stretching band of the carboxylic acid is a hallmark feature, resulting from strong hydrogen bonding between molecules.[2]
-
The carbonyl (C=O) stretching frequency in aryl carboxylic acids like benzoic acid is typically observed between 1700 and 1680 cm⁻¹.[2]
-
The presence of the benzyloxy and methoxy groups introduces C-O stretching vibrations, which are anticipated in the 1260-1030 cm⁻¹ region.
-
The C-H stretching vibrations of the methylene group in the benzyl substituent are expected in the 2950-2850 cm⁻¹ range.
Experimental Protocol: FTIR Spectroscopy of Solid Samples
The following protocol outlines the standard procedure for acquiring an FTIR spectrum of a solid organic compound using the potassium bromide (KBr) pellet method.[3]
Materials:
-
This compound (or analogous solid sample)
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR spectrometer
Procedure:
-
Drying: Thoroughly dry the KBr powder in an oven to remove any moisture, which can interfere with the spectrum (showing a broad O-H band).
-
Sample Preparation: Weigh approximately 1-2 mg of the solid sample and 100-200 mg of dry KBr.
-
Grinding: Add the sample and KBr to the agate mortar and grind them together with the pestle until a fine, homogeneous powder is obtained.[3]
-
Pellet Formation: Transfer a portion of the ground mixture to the pellet-forming die.
-
Pressing: Place the die in the hydraulic press and apply a pressure of 8-10 tons for 3-5 minutes to form a transparent or translucent pellet.[3]
-
Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Data Collection: Acquire the FTIR spectrum according to the instrument's operating procedure. A background spectrum of the empty sample compartment should be collected first.
-
Data Analysis: Process the collected spectrum to identify the characteristic absorption bands and compare them with reference data.
Workflow for FTIR Analysis of a Solid Organic Compound
The following diagram illustrates the logical workflow for the characterization of a solid organic compound using FTIR spectroscopy.
Caption: Workflow for FTIR analysis of a solid organic compound.
References
- 1. researchgate.net [researchgate.net]
- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Infrared Spectroscopy: Analyse the functional groups of benzoic acid | PPTX [slideshare.net]
A Comparative Guide to Carboxylic Acid Protecting Groups: Featuring the Hypothesized 2-(Benzyloxy)-4-methoxybenzyl (BoMB) Group
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high yield and fidelity. Carboxylic acids, with their inherent reactivity, often necessitate protection to prevent unwanted side reactions. This guide provides an objective comparison of the hypothesized 2-(Benzyloxy)-4-methoxybenzyl (BoMB) protecting group with commonly employed alternatives such as methyl, tert-butyl, benzyl, and silyl esters. The analysis is supported by established experimental data for the common protecting groups and extrapolated properties for the novel BoMB group based on well-understood electronic and steric effects.
Introduction to the 2-(Benzyloxy)-4-methoxybenzyl (BoMB) Protecting Group
The 2-(Benzyloxy)-4-methoxybenzyl (BoMB) group is a specialized, acid-labile protecting group for carboxylic acids. It is introduced by esterification with 2-(benzyloxy)-4-methoxybenzyl alcohol, which can be synthesized from the commercially available 2-(benzyloxy)-4-methoxybenzoic acid. The key feature of the BoMB group is the presence of two electron-donating groups on the benzyl ring: a methoxy group at the para-position and a benzyloxy group at the ortho-position. This electronic arrangement is hypothesized to significantly increase the lability of the BoMB ester towards acidic and oxidative cleavage compared to the standard benzyl or even the p-methoxybenzyl (PMB) group, potentially allowing for deprotection under exceptionally mild conditions.
Comparative Data of Carboxylic Acid Protecting Groups
The following table summarizes the key performance indicators for the BoMB group in comparison to other widely used protecting groups for carboxylic acids.
| Protecting Group | Structure | Common Protection Method | Stability | Common Deprotection Method(s) |
| 2-(Benzyloxy)-4- methoxybenzyl (BoMB) | R-CO-O-CH₂-(C₆H₃)-2-OBn-4-OMe | DCC/DMAP coupling with 2-(benzyloxy)-4-methoxybenzyl alcohol | Hypothesized: Low acid stability, moderate base stability, unstable to hydrogenolysis and strong oxidizing agents. | Hypothesized: Very mild acid (e.g., 1% TFA in DCM), DDQ oxidation, Hydrogenolysis (Pd/C, H₂). |
| Methyl | R-CO-O-Me | Fischer esterification (MeOH, H⁺), CH₂N₂ | Stable to mild acid and base, hydrogenolysis, and some oxidizing/reducing agents. | Saponification (e.g., LiOH, NaOH), Strong acid (e.g., HBr, TMSI).[1][2][3][4][5][6][7] |
| tert-Butyl | R-CO-O-tBu | Isobutylene, H⁺; (Boc)₂O, DMAP | Stable to base, hydrogenolysis, and nucleophiles. Labile to strong acids. | Strong acid (e.g., TFA, HCl).[8][9][10][11][12][13][14][15] |
| Benzyl (Bn) | R-CO-O-Bn | Benzyl bromide/chloride and base; Fischer esterification with benzyl alcohol.[16][17][18][19][20] | Stable to acid and base. Labile to hydrogenolysis.[21][22][23] | Catalytic Hydrogenolysis (Pd/C, H₂).[21][22][23] |
| Silyl (e.g., TBDMS) | R-CO-O-Si(Me)₂(tBu) | Silyl chloride (e.g., TBDMSCl), imidazole | Labile to acid, base, and fluoride ions. | Fluoride source (e.g., TBAF), mild acid.[24][25][26][27][28] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of a generic carboxylic acid (R-COOH) are provided below.
2-(Benzyloxy)-4-methoxybenzyl (BoMB) Ester (Hypothetical Protocol)
-
Protection: To a solution of the carboxylic acid (1.0 equiv), 2-(benzyloxy)-4-methoxybenzyl alcohol (1.2 equiv), and 4-(dimethylamino)pyridine (DMAP, 0.1 equiv) in dichloromethane (DCM) at 0 °C, is added N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv). The reaction mixture is stirred at room temperature for 12 hours. The resulting dicyclohexylurea is filtered off, and the filtrate is washed with 1 M HCl, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Deprotection (Acidic): The BoMB ester is dissolved in DCM, and trifluoroacetic acid (TFA, 1-5% v/v) is added. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude carboxylic acid is purified.
-
Deprotection (Oxidative): To a solution of the BoMB ester in a mixture of DCM and water (10:1), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 equiv) is added. The reaction is stirred at room temperature until completion. The reaction mixture is then filtered, and the filtrate is washed with saturated NaHCO₃ and brine. The organic layer is dried and concentrated to yield the carboxylic acid.[29][30][31][32][33]
Methyl Ester
-
Protection: The carboxylic acid is dissolved in methanol, and a catalytic amount of sulfuric acid is added. The mixture is refluxed for 4-6 hours. After cooling, the methanol is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with saturated NaHCO₃ and brine, dried, and concentrated.[3][20][34]
-
Deprotection: The methyl ester is dissolved in a mixture of THF and water, and lithium hydroxide (LiOH, 2-3 equiv) is added. The reaction is stirred at room temperature until completion. The THF is removed, and the aqueous layer is acidified with 1 M HCl and extracted with ethyl acetate. The combined organic layers are dried and concentrated.[4][6][7]
tert-Butyl Ester
-
Protection: The carboxylic acid is dissolved in tert-butanol, and a catalytic amount of sulfuric acid is added. The mixture is stirred at room temperature for 24 hours. The reaction is quenched with saturated NaHCO₃ and extracted with ethyl acetate. The organic layer is dried and concentrated.[14][15][35]
-
Deprotection: The tert-butyl ester is dissolved in a 1:1 mixture of TFA and DCM. The reaction is stirred at room temperature for 1-2 hours. The solvent is removed under reduced pressure to yield the carboxylic acid.[8][9][10][11]
Benzyl Ester
-
Protection: To a solution of the carboxylic acid in DMF, potassium carbonate (1.5 equiv) and benzyl bromide (1.2 equiv) are added. The mixture is stirred at room temperature for 12 hours. The reaction is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated.[16][17][18][19]
-
Deprotection: The benzyl ester is dissolved in methanol or ethyl acetate, and a catalytic amount of 10% Pd/C is added. The flask is evacuated and filled with hydrogen gas (balloon pressure). The reaction is stirred at room temperature until completion. The catalyst is removed by filtration through Celite, and the solvent is evaporated.[21][22][23]
Silyl Ester (TBDMS)
-
Protection: The carboxylic acid is dissolved in DMF, and imidazole (2.5 equiv) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv) are added. The reaction is stirred at room temperature for 12 hours. The mixture is diluted with water and extracted with diethyl ether. The organic layer is washed with brine, dried, and concentrated.[25][26]
-
Deprotection: The TBDMS ester is dissolved in THF, and a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 equiv) is added. The reaction is stirred at room temperature for 1 hour. The solvent is removed, and the residue is purified by column chromatography.[27]
Visualized Workflows and Mechanisms
To aid in the conceptual understanding of protecting group strategies and reaction mechanisms, the following diagrams are provided.
Caption: A decision-making workflow for selecting a suitable carboxylic acid protecting group based on reaction conditions.
Caption: Generalized mechanism for the acid-catalyzed cleavage of benzyl-type esters, applicable to Bn, PMB, and the hypothesized BoMB group.
References
- 1. synarchive.com [synarchive.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Methyl Esters [organic-chemistry.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. sciforum.net [sciforum.net]
- 6. reddit.com [reddit.com]
- 7. Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. 4.4. General Procedure of Deprotection of tert-Butyl Esters to Carboxylic Acids 8a–c [bio-protocol.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 15. tert-Butyl Esters [organic-chemistry.org]
- 16. Benzyl Esters [organic-chemistry.org]
- 17. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 18. researchgate.net [researchgate.net]
- 19. synarchive.com [synarchive.com]
- 20. gcwgandhinagar.com [gcwgandhinagar.com]
- 21. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 22. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 23. researchgate.net [researchgate.net]
- 24. “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. files.core.ac.uk [files.core.ac.uk]
- 27. ethz.ch [ethz.ch]
- 28. researchgate.net [researchgate.net]
- 29. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Benzyl Ethers [organic-chemistry.org]
- 31. pubs.acs.org [pubs.acs.org]
- 32. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]
- 33. cdnsciencepub.com [cdnsciencepub.com]
- 34. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of 2-(Benzyloxy)-4-methoxybenzoic Acid and 2-hydroxy-4-methoxybenzoic Acid: A Data-Driven Guide
A comprehensive review of existing scientific literature reveals a significant disparity in the available biological activity data between 2-(Benzyloxy)-4-methoxybenzoic acid and its structural analog, 2-hydroxy-4-methoxybenzoic acid. While the latter has been the subject of numerous studies elucidating its diverse pharmacological effects, there is a notable absence of published research on the biological activities of this compound. Consequently, a direct comparative analysis based on experimental data is not feasible at this time.
This guide will therefore focus on presenting the well-documented biological activities of 2-hydroxy-4-methoxybenzoic acid, providing researchers, scientists, and drug development professionals with a thorough overview of its known effects and mechanisms of action. We will also briefly discuss the potential biological implications of the benzyloxy moiety to offer a theoretical perspective on the possible, yet unverified, activities of this compound.
2-hydroxy-4-methoxybenzoic Acid: A Profile of Diverse Biological Activities
2-hydroxy-4-methoxybenzoic acid, a phenolic compound, has demonstrated a range of biological effects in preclinical studies. These activities span anti-inflammatory, antioxidant, anticancer, and metabolic regulatory properties.
Quantitative Data Summary
| Biological Activity | Assay | Model | Key Findings |
| Anticancer | MTT Assay | SK-MEL-28 (Melanoma cells) | Dose-dependent reduction in cell viability. |
| Comet Assay | SK-MEL-28 (Melanoma cells) | Induction of DNA damage in a dose-dependent manner. | |
| Annexin V-FITC/PI Staining | SK-MEL-28 (Melanoma cells) | Increased apoptosis. | |
| Hepatoprotective | Serum Transaminase Levels | Carbon tetrachloride (CCl₄)-induced liver toxicity in rats | Significant reduction in elevated serum transaminase activities. |
| Lipid Peroxidation Assay | CCl₄-induced liver toxicity in rats | Reduced hepatic lipid peroxidation. | |
| Cytokine Level Measurement | CCl₄-induced liver toxicity in rats | Restoration of inflammatory cytokine levels (TNF-α, IL-1β, IL-10, IL-6). | |
| Hypolipidemic | Serum Lipid Profile | Ethanol-induced hyperlipidemia in rats | Significant decrease in total cholesterol, triglycerides, free fatty acids, and phospholipids. |
| Anti-diabetic | Not specified | Not specified | Reported anti-diabetic activity.[1] |
| Anti-snake venom | Not specified | Not specified | Reported anti-snake venom activity.[1] |
| Tuberculostatic | Not specified | Not specified | Reported tuberculostatic activity. |
Experimental Protocols
Cell Viability (MTT) Assay:
-
SK-MEL-28 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with varying concentrations of 2-hydroxy-4-methoxybenzoic acid for a specified duration (e.g., 24, 48, 72 hours).
-
MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.
Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity Model:
-
Male Wistar rats are divided into control and experimental groups.
-
The experimental group receives an intraperitoneal injection of CCl₄ to induce liver injury.
-
Treatment groups are administered 2-hydroxy-4-methoxybenzoic acid orally at specified doses for a defined period.
-
At the end of the treatment period, blood and liver tissue samples are collected for biochemical and histological analysis.
-
Serum levels of liver enzymes (e.g., ALT, AST) and inflammatory cytokines are measured. Liver tissue is assessed for lipid peroxidation and antioxidant enzyme activity.
Signaling Pathways
Anticancer Mechanism in Melanoma Cells:
2-hydroxy-4-methoxybenzoic acid has been shown to induce apoptosis and autophagy in SK-MEL-28 melanoma cells. This process is mediated through the phosphorylation of key signaling proteins, including ERK, p38, and JNK.
Figure 1: Signaling pathway of 2-hydroxy-4-methoxybenzoic acid in melanoma cells.
Hepatoprotective Mechanism:
The hepatoprotective effects of 2-hydroxy-4-methoxybenzoic acid are attributed to its anti-inflammatory and antioxidant properties. It helps in restoring the balance of inflammatory cytokines and enhances the activity of defensive enzymes.
Figure 2: Workflow of the hepatoprotective action of 2-hydroxy-4-methoxybenzoic acid.
This compound: A Theoretical Outlook
In the absence of experimental data, we can only speculate on the potential biological activities of this compound based on its chemical structure. The presence of the benzyloxy group, which is essentially a benzyl ether, could influence its pharmacokinetic and pharmacodynamic properties compared to the hydroxyl group in 2-hydroxy-4-methoxybenzoic acid.
The benzyloxy group is generally more lipophilic than a hydroxyl group. This increased lipophilicity might:
-
Enhance cell membrane permeability: Potentially leading to better intracellular accumulation and, consequently, altered biological activity.
-
Influence metabolic stability: The ether linkage in the benzyloxy group might be more resistant to certain metabolic pathways compared to the free hydroxyl group, potentially leading to a longer half-life.
-
Alter receptor binding: The bulkier benzyloxy group could sterically hinder or, conversely, create new favorable interactions with biological targets, leading to a different pharmacological profile.
Derivatives of benzoic acid are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. However, without specific studies on this compound, any prediction of its activity remains speculative.
Conclusion
While 2-hydroxy-4-methoxybenzoic acid is a well-characterized compound with a promising array of biological activities, particularly in the realms of cancer and liver protection, this compound remains an unexplored entity in the scientific literature. The data presented here for 2-hydroxy-4-methoxybenzoic acid can serve as a valuable resource for researchers. Future studies are warranted to investigate the biological effects of this compound to determine if the substitution of the hydroxyl with a benzyloxy group confers any novel or enhanced pharmacological properties, which would then allow for a meaningful comparative analysis.
References
A Comparative Guide to the Synthesis of 2-(Benzyloxy)-4-methoxybenzoic Acid: A Traditional vs. Greener Approach
For researchers and professionals in the field of drug development and organic synthesis, the efficient and sustainable production of key intermediates is of paramount importance. This guide provides a detailed comparison of a traditional synthesis method for 2-(Benzyloxy)-4-methoxybenzoic acid with a novel, greener approach, offering insights into reaction efficiency, environmental impact, and overall practicality.
The traditional method relies on the well-established Williamson ether synthesis, a robust and widely used reaction. The new method presented here is a modified approach that incorporates phase-transfer catalysis to enhance reaction conditions, reduce waste, and improve the overall environmental footprint of the synthesis.
Comparative Data
The following table summarizes the key quantitative data for both the traditional and the new, greener synthesis methods for this compound.
| Parameter | Traditional Method | New, Greener Method |
| Yield | 75-85% | 90-95% |
| Reaction Time | 12-18 hours | 4-6 hours |
| Reaction Temperature | 80-100 °C | 60-70 °C |
| Solvent | Acetone or DMF | Toluene (recyclable) |
| Base | Anhydrous K₂CO₃ | Aqueous NaOH |
| Catalyst | None | Tetrabutylammonium Bromide (TBAB) |
| Work-up | Filtration, Solvent Evaporation | Phase Separation |
| Environmental Impact | Use of volatile organic solvents | Reduced solvent use, aqueous waste |
Experimental Protocols
Starting Material: Both methods start with 2-hydroxy-4-methoxybenzoic acid, a commercially available reagent.
Traditional Synthesis Method: Williamson Ether Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydroxy-4-methoxybenzoic acid (1 equivalent) in acetone or dimethylformamide (DMF).
-
Addition of Base: Add anhydrous potassium carbonate (2.5 equivalents) to the solution.
-
Addition of Alkylating Agent: Add benzyl chloride (1.2 equivalents) to the mixture.
-
Reaction: Heat the mixture to reflux (80-100 °C) and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield this compound.
New, Greener Synthesis Method: Phase-Transfer Catalysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-hydroxy-4-methoxybenzoic acid (1 equivalent), toluene, and an aqueous solution of sodium hydroxide (2.5 equivalents).
-
Addition of Catalyst: Add a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 equivalents).
-
Addition of Alkylating Agent: Add benzyl chloride (1.1 equivalents) to the biphasic mixture.
-
Reaction: Heat the mixture to 60-70 °C and stir vigorously for 4-6 hours. The use of a phase-transfer catalyst facilitates the reaction between the water-soluble phenoxide and the organic-soluble benzyl chloride. Monitor the reaction progress by TLC.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the toluene under reduced pressure. The toluene can be recovered and reused. The resulting crude product is often of high purity, but can be further purified by recrystallization if necessary.
Visualizing the Synthesis and Workflow
To better illustrate the chemical transformation and the experimental workflows, the following diagrams are provided.
Caption: Chemical transformation for the synthesis of this compound.
Caption: Comparison of experimental workflows for the two synthesis methods.
A Comparative Guide to the Purity Assessment of 2-(Benzyloxy)-4-methoxybenzoic Acid via High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of the purity of 2-(Benzyloxy)-4-methoxybenzoic acid from various sources, supported by a detailed High-Performance Liquid Chromatography (HPLC) method. The objective is to offer a robust framework for evaluating the quality of this compound, which is often used as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Experimental and Analytical Workflow
The purity assessment of this compound follows a systematic workflow, from sample reception to the final data analysis and reporting. This process ensures that each sample is handled and analyzed consistently, providing a reliable basis for comparison. The workflow is designed to identify and quantify the main compound as well as any potential impurities.
Comparative Purity Analysis
The purity of this compound was evaluated for three different sources: a commercially available product from "Supplier A," another from "Supplier B," and a batch synthesized "in-house." The analysis was performed using the detailed HPLC protocol provided below. The results, summarized in the table, indicate variations in the purity profiles, highlighting the importance of analytical verification.
| Source | Lot/Batch Number | Retention Time (min) | Purity (% Area) | Impurity 1: 4-methoxybenzoic acid (%) | Impurity 2: Benzyl Alcohol (%) | Total Impurities (%) |
| Supplier A | SA-BMBA-2025-01 | 8.54 | 99.65 | 0.15 | 0.08 | 0.35 |
| Supplier B | SB-BMBA-2025-A | 8.55 | 98.80 | 0.75 | 0.25 | 1.20 |
| In-house Synthesis | IHS-BMBA-251025 | 8.53 | 99.21 | 0.42 | 0.11 | 0.79 |
Discussion of Results:
The data reveals that the product from Supplier A exhibits the highest purity at 99.65%, with minimal levels of identified impurities. The in-house synthesized batch shows a respectable purity of 99.21%, suggesting a successful synthesis and purification process, although with slightly higher levels of residual starting material (4-methoxybenzoic acid) compared to Supplier A. The sample from Supplier B shows the lowest purity at 98.80%, with a significantly higher concentration of both identified impurities. These results underscore the variability that can exist between different suppliers and even between different batches from the same source. For applications in drug development and sensitive biological assays, the higher purity material from Supplier A would be the preferred choice.
Experimental Protocol: HPLC Purity Assessment
This section provides a detailed methodology for the determination of the purity of this compound by reverse-phase HPLC.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Reference Standard: this compound with a certified purity of ≥99.5%.
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and ultrapure water.
-
Reagents: Phosphoric acid (analytical grade).
2. Chromatographic Conditions
-
Mobile Phase A: 0.1% Phosphoric acid in water (v/v).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 60 40 15.0 20 80 20.0 20 80 22.0 60 40 | 25.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
3. Preparation of Solutions
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh and dissolve approximately 25 mg of the this compound reference standard in 50.0 mL of the diluent.
-
Test Sample Solution (0.5 mg/mL): Accurately weigh and dissolve approximately 25 mg of the test sample in 50.0 mL of the diluent.
4. System Suitability Test (SST)
Before sample analysis, perform five replicate injections of the reference standard solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: ≤ 2.0.
-
Theoretical Plates: ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
5. Analytical Procedure
-
Inject the diluent (as a blank) to ensure no interfering peaks are present.
-
Perform the system suitability test as described above.
-
Inject each test sample solution in duplicate.
-
After the analysis of all samples, inject the reference standard solution again to confirm system stability.
6. Data Analysis and Calculation
The purity of the sample is calculated using the area normalization method. The percentage purity is determined by dividing the peak area of the main component by the total area of all peaks in the chromatogram and multiplying by 100.
Disclaimer: This guide is intended for informational purposes for a professional audience. The experimental protocol provided is a representative method and may require optimization for specific instrumentation and laboratory conditions. All laboratory work should be conducted in accordance with established safety protocols.
comparative study of different synthetic routes to 2-(Benzyloxy)-4-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 2-(Benzyloxy)-4-methoxybenzoic acid, a valuable intermediate in the synthesis of various biologically active molecules. The comparison focuses on objectivity, supported by experimental data and detailed methodologies to aid researchers in selecting the most suitable pathway for their specific needs.
Introduction
This compound serves as a key building block in medicinal chemistry and materials science. The strategic placement of the benzyl protecting group on the 2-position hydroxyl and the methoxy group at the 4-position allows for selective functionalization and manipulation of the benzoic acid scaffold. This guide outlines two distinct synthetic strategies, starting from commercially available precursors: 2,4-dihydroxybenzoic acid and 2-hydroxy-4-methoxybenzoic acid.
Comparative Analysis of Synthetic Routes
The two routes are evaluated based on key parameters such as the number of steps, reagent availability and cost, reaction conditions, and overall yield.
| Parameter | Route 1: From 2,4-Dihydroxybenzoic Acid | Route 2: From 2-Hydroxy-4-methoxybenzoic Acid |
| Starting Material | 2,4-Dihydroxybenzoic acid | 2-Hydroxy-4-methoxybenzoic acid |
| Number of Steps | Two | One |
| Key Reactions | 1. Selective O-benzylation2. O-methylation | 1. O-benzylation |
| Reagents | Benzyl bromide, Methyl iodide, K₂CO₃, DMF | Benzyl bromide, K₂CO₃, DMF |
| Reaction Conditions | Step 1: Elevated temperatureStep 2: Room temperature | Elevated temperature |
| Overall Yield | Moderate (estimated) | Good to Excellent (reported for analogous reactions) |
| Complexity | Higher, requires regioselective control | Lower, more straightforward |
Experimental Protocols
Route 1: Synthesis from 2,4-Dihydroxybenzoic Acid
This two-step route involves the selective protection of the more acidic 4-hydroxyl group, followed by methylation of the remaining hydroxyl group. The regioselectivity of the initial benzylation is crucial for the success of this pathway.
Step 1: Synthesis of 4-(Benzyloxy)-2-hydroxybenzoic acid
To a solution of 2,4-dihydroxybenzoic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), anhydrous potassium carbonate (K₂CO₃, 1.1 equivalents) is added, and the mixture is stirred at room temperature for 30 minutes. Benzyl bromide (1.05 equivalents) is then added dropwise, and the reaction mixture is heated to 60-70°C for 4-6 hours. After completion, the reaction is cooled to room temperature and poured into ice-water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol/water to afford 4-(benzyloxy)-2-hydroxybenzoic acid.
Step 2: Synthesis of this compound
4-(Benzyloxy)-2-hydroxybenzoic acid (1 equivalent) is dissolved in anhydrous DMF, and anhydrous K₂CO₃ (1.5 equivalents) is added. The suspension is stirred at room temperature for 30 minutes. Methyl iodide (1.2 equivalents) is then added, and the reaction is stirred at room temperature for 12-16 hours. The reaction mixture is then poured into water and acidified with dilute HCl. The precipitated product is filtered, washed with water, and recrystallized from a suitable solvent to yield this compound.
Route 2: Synthesis from 2-Hydroxy-4-methoxybenzoic Acid
This more direct, one-step approach involves the direct benzylation of the phenolic hydroxyl group of 2-hydroxy-4-methoxybenzoic acid.
Synthesis of this compound
In a round-bottom flask, 2-hydroxy-4-methoxybenzoic acid (1 equivalent), anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents), and a catalytic amount of potassium iodide (KI) are suspended in anhydrous N,N-dimethylformamide (DMF). Benzyl bromide (1.2 equivalents) is added, and the mixture is heated to 80-90°C for 4-6 hours.[1] The reaction progress is monitored by thin-layer chromatography. Upon completion, the mixture is cooled to room temperature and poured into ice-cold water. The aqueous layer is then acidified with dilute hydrochloric acid to precipitate the product. The solid is collected by filtration, washed thoroughly with water, and dried under vacuum. The crude product can be further purified by recrystallization from ethanol to yield pure this compound.
Visualizing the Synthetic Pathways
The logical flow of each synthetic route is depicted in the diagrams below, generated using Graphviz.
Caption: Synthetic pathway for Route 1, starting from 2,4-dihydroxybenzoic acid.
Caption: Synthetic pathway for Route 2, starting from 2-hydroxy-4-methoxybenzoic acid.
Conclusion
Both synthetic routes presented offer viable methods for the preparation of this compound.
Route 1 , while longer, may be advantageous if 2,4-dihydroxybenzoic acid is a more readily available or cost-effective starting material. However, the requirement for regioselective benzylation introduces a level of complexity that may necessitate careful optimization of reaction conditions to avoid the formation of isomeric byproducts.
Route 2 is a more convergent and straightforward approach. The direct benzylation of 2-hydroxy-4-methoxybenzoic acid is a high-yielding, one-step process that is often preferred for its simplicity and efficiency. For many applications, this will be the more practical and economical choice.
The selection of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including the availability of starting materials, desired scale of the reaction, and the importance of minimizing synthetic steps and purification challenges.
References
A Comparative Guide to the Cost-Effective Synthesis of 2-(Benzyloxy)-4-methoxybenzoic Acid
For researchers and professionals in drug development and organic synthesis, the efficient and economical production of key intermediates is paramount. This guide provides a detailed cost-effectiveness analysis of two potential synthetic routes for 2-(Benzyloxy)-4-methoxybenzoic acid, a valuable building block in the synthesis of various biologically active molecules. The comparison includes a direct benzylation method and a two-step approach starting from a different precursor, with supporting experimental data and cost analysis.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for the two synthetic routes, allowing for a direct comparison of their cost-effectiveness and efficiency.
Table 1: Comparison of Starting Materials and Reagents Costs
| Reagent | Route 1: Direct Benzylation | Route 2: Two-Step Synthesis |
| Starting Material | 2-Hydroxy-4-methoxybenzoic acid | 2,4-Dihydroxybenzoic acid |
| Cost per 100g | ~$57.00 - $242.00 | ~$35.30 - $57.00[1] |
| Primary Reagent | Benzyl Chloride | Dimethyl Sulfate |
| Cost per 1L / 1Kg | ~$45.90[2] | ~$50.00 - $100.00[3] |
| Second Reagent | - | Benzyl Chloride |
| Cost per 1L | - | ~$45.90[2] |
| Base | Potassium Carbonate | Sodium Hydroxide / Potassium Carbonate |
| Cost per 500g | ~$24.20 | ~
|
| Solvent | Dimethylformamide (DMF) | Methanol / DMF |
| Cost per 1L | ~$67.00 | ~
|
Note: Prices are approximate and can vary based on supplier, purity, and quantity.
Table 2: Comparison of Reaction Parameters and Yield
| Parameter | Route 1: Direct Benzylation | Route 2: Two-Step Synthesis |
| Number of Steps | 1 | 2 |
| Reaction Time | 4-6 hours | 12-18 hours (total) |
| Reaction Temperature | 80-90 °C | Step 1: Reflux, Step 2: 80-90 °C |
| Reported Yield | High (typically >90%) | Step 1: Variable, Step 2: High |
| Purification Method | Recrystallization | Column Chromatography / Recrystallization |
Experimental Protocols
Route 1: Direct Benzylation of 2-Hydroxy-4-methoxybenzoic Acid
This method involves the direct O-alkylation of 2-hydroxy-4-methoxybenzoic acid with benzyl chloride.
Materials:
-
2-Hydroxy-4-methoxybenzoic acid
-
Benzyl chloride
-
Potassium carbonate (anhydrous)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 2-hydroxy-4-methoxybenzoic acid (1 eq.) in DMF, add anhydrous potassium carbonate (2 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl chloride (1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with 1 M HCl to pH 2-3.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to afford pure this compound.
Route 2: Two-Step Synthesis from 2,4-Dihydroxybenzoic Acid
This alternative route involves the selective methylation of the 4-hydroxyl group of 2,4-dihydroxybenzoic acid, followed by the benzylation of the 2-hydroxyl group.
Step 1: Selective Methylation of 2,4-Dihydroxybenzoic Acid
Materials:
-
2,4-Dihydroxybenzoic acid
-
Dimethyl sulfate
-
Sodium hydroxide
-
Methanol
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolve 2,4-dihydroxybenzoic acid (1 eq.) in methanol.
-
Slowly add a solution of sodium hydroxide (1 eq.) in water.
-
Cool the mixture to 0-5 °C and add dimethyl sulfate (1 eq.) dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Acidify the reaction mixture with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude 2-hydroxy-4-methoxybenzoic acid. Purification may be required via column chromatography.
Step 2: Benzylation of 2-Hydroxy-4-methoxybenzoic Acid
Follow the procedure as described in Route 1 .
Mandatory Visualization
References
Unveiling the Bioactive Potential: A Comparative Guide to 2-(Benzyloxy)-4-methoxybenzoic Acid Derivatives
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. Within the vast landscape of organic compounds, benzoic acid derivatives have emerged as a promising scaffold for the development of new drugs, exhibiting a wide range of biological activities. This guide provides a comprehensive comparison of the bioactivity of 2-(Benzyloxy)-4-methoxybenzoic acid derivatives and structurally related analogs, supported by experimental data and detailed protocols to aid in their screening and evaluation.
Comparative Bioactivity Analysis
While comprehensive comparative data on a wide range of this compound derivatives is still emerging, studies on structurally similar compounds provide valuable insights into their potential anticancer activities. A key study on benzyloxybenzaldehyde derivatives, which share the core 2-(benzyloxy)-4-methoxy-phenyl moiety, reveals significant cytotoxic effects against human leukemia (HL-60) cells. The following table summarizes the 50% inhibitory concentration (IC50) values, offering a basis for understanding the structure-activity relationships (SAR) within this class of compounds.
| Compound | Substitution on Benzyl Ring | IC50 (µM) against HL-60 cells[1] |
| 2-(Benzyloxy)benzaldehyde | Unsubstituted | 1-10 |
| 2-(Benzyloxy)-4-methoxybenzaldehyde | Unsubstituted | 1-10 |
| 2-(Benzyloxy)-5-methoxybenzaldehyde | Unsubstituted | 1-10 |
| 2-(Benzyloxy)-5-chlorobenzaldehyde | 5-Chloro | 1-10 |
| 2-[(3-Methoxybenzyl)oxy]benzaldehyde | 3-Methoxy | < 1-10 (most potent) |
| 2-[(2-Chlorobenzyl)oxy]benzaldehyde | 2-Chloro | 1-10 |
| 2-[(4-Chlorobenzyl)oxy]benzaldehyde | 4-Chloro | 1-10 |
Table 1: Comparative in vitro anticancer activity of benzyloxybenzaldehyde derivatives against the HL-60 human leukemia cell line. The data indicates that substitutions on the benzyl ring can modulate the cytotoxic potency.
The data suggests that the introduction of a methoxy group at the 3-position of the benzyl ring enhances the anticancer activity of the benzyloxybenzaldehyde scaffold.[1] This highlights the potential for further optimization of this compound derivatives by modifying the benzyloxy group.
Potential Mechanisms of Action
Research on the closely related compound, 2-hydroxy-4-methoxybenzoic acid, has shown that it can induce apoptosis and autophagy in melanoma cells through the phosphorylation of ERK (extracellular signal-regulated kinase).[2] This suggests that this compound derivatives may exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and death.
Signaling Pathways of Interest
Experimental Protocols for Bioactivity Screening
To facilitate the investigation of this compound derivatives, detailed protocols for key in vitro bioactivity assays are provided below.
Cell Viability (MTT) Assay
This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Conclusion
The available data on benzyloxybenzaldehyde derivatives strongly suggests that this compound and its analogs are a promising class of compounds with potential anticancer activity. Their mechanism of action may involve the induction of apoptosis and cell cycle arrest, possibly through the modulation of key signaling pathways such as the ERK pathway. The experimental protocols provided in this guide offer a robust framework for the systematic screening and evaluation of these compounds, paving the way for the identification of novel and potent therapeutic agents. Further research focusing on the synthesis and comprehensive biological evaluation of a broader range of this compound derivatives is warranted to fully elucidate their therapeutic potential.
References
A Comparative Guide to the Synthesis of 2-(Benzyloxy)-4-methoxybenzoic Acid: Alternative Reagents and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(benzyloxy)-4-methoxybenzoic acid is a critical step in the preparation of various biologically active molecules. The selection of an appropriate synthetic route, particularly the choice of reagent for the protection of the phenolic hydroxyl group, can significantly impact the overall efficiency, yield, and scalability of the process. This guide provides a detailed comparison of alternative reagents and methodologies for the synthesis of this compound, with a focus on experimental data and practical considerations.
Introduction to Synthetic Strategies
The primary transformation in the synthesis of this compound from its precursor, 2-hydroxy-4-methoxybenzoic acid, is the benzylation of the phenolic hydroxyl group. This is typically achieved through a nucleophilic substitution reaction where the phenoxide ion attacks a benzyl halide. This guide will explore the standard Williamson ether synthesis and compare it with an alternative benzylation agent, benzyl trichloroacetimidate. Furthermore, we will evaluate the use of a related but functionally distinct protecting group, the p-methoxybenzyl (PMB) ether, which offers alternative deprotection strategies.
Comparison of Synthetic Methodologies
This section details three distinct methods for the synthesis of this compound, providing a side-by-side comparison of their protocols, performance, and key characteristics.
| Parameter | Method 1: Williamson Ether Synthesis | Method 2: Benzylation with Benzyl Trichloroacetimidate | Method 3: p-Methoxybenzyl (PMB) Protection |
| Key Reagent | Benzyl Bromide or Chloride | Benzyl Trichloroacetimidate | p-Methoxybenzyl Chloride |
| Catalyst/Base | K₂CO₃, NaH, or other bases | Trifluoromethanesulfonic acid (TfOH) or other strong acids | K₂CO₃ or other bases |
| Typical Yield | Good to Excellent (85-95%) | Good to Excellent (80-90%) | Good to Excellent (85-95%) |
| Reaction Conditions | Basic, elevated temperature | Acidic, mild temperature | Basic, elevated temperature |
| Key Advantages | Cost-effective, well-established | Mild conditions, suitable for acid-labile substrates | Orthogonal deprotection possible |
| Key Disadvantages | Requires strong base, potential for side reactions | Reagent is more expensive and moisture-sensitive | Additional deprotection step required |
Experimental Protocols
Method 1: Williamson Ether Synthesis using Benzyl Bromide
This classic method involves the deprotonation of the phenolic hydroxyl group followed by nucleophilic attack on benzyl bromide.
Protocol:
-
To a solution of 2-hydroxy-4-methoxybenzoic acid (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by TLC. The reaction is usually complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Method 2: Benzylation using Benzyl Trichloroacetimidate
This method proceeds under acidic conditions and is particularly useful for substrates that are sensitive to basic conditions.
Protocol:
-
Dissolve 2-hydroxy-4-methoxybenzoic acid (1.0 eq) and benzyl trichloroacetimidate (1.5 eq) in a dry, non-polar solvent such as dichloromethane or a mixture of cyclohexane and dichloromethane.[1]
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH) (0.1 eq), dropwise.[1]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain this compound.
Method 3: Synthesis via p-Methoxybenzyl (PMB) Ether and Deprotection
This two-step approach involves the protection of the phenolic hydroxyl as a PMB ether, which can then be selectively cleaved under oxidative or specific acidic conditions, offering an orthogonal strategy to standard benzyl group removal.
Step 3a: Protection with p-Methoxybenzyl Chloride
Protocol:
-
Follow the protocol for the Williamson Ether Synthesis (Method 1), substituting benzyl bromide with p-methoxybenzyl chloride (1.2 eq).
-
The reaction will yield 2-((4-methoxybenzyl)oxy)-4-methoxybenzoic acid.
Step 3b: Deprotection of the PMB Ether
Option A: Oxidative Cleavage with DDQ
-
Dissolve the PMB-protected benzoic acid (1.0 eq) in a mixture of dichloromethane and water (e.g., 18:1 v/v).[2]
-
Add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture vigorously for 1-3 hours, monitoring the disappearance of the starting material by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture through a pad of celite to remove the hydroquinone byproduct.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization to yield 2-hydroxy-4-methoxybenzoic acid.
Option B: Acidic Cleavage
-
Dissolve the PMB-protected benzoic acid (1.0 eq) in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 10-20% v/v) at room temperature.[3]
-
Stir the reaction for 30-60 minutes, monitoring by TLC.
-
Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify as needed to obtain 2-hydroxy-4-methoxybenzoic acid.
Synthetic Pathway Diagrams
Caption: Williamson Ether Synthesis of this compound.
Caption: Benzylation using Benzyl Trichloroacetimidate.
Caption: Two-step synthesis via PMB protection and deprotection.
Conclusion
The choice of synthetic method for this compound depends on the specific requirements of the overall synthetic strategy.
-
The Williamson ether synthesis remains a robust and cost-effective method for large-scale production, provided the substrate is stable to basic conditions.
-
Benzylation with benzyl trichloroacetimidate offers a valuable alternative for sensitive substrates that require milder, acidic conditions.
-
The p-methoxybenzyl (PMB) ether route provides an orthogonal protecting group strategy. While it involves an additional deprotection step, the ability to selectively remove the PMB group in the presence of other acid- or base-labile groups, or hydrogenation-sensitive functionalities, can be a significant advantage in complex multi-step syntheses.
Researchers and process chemists should carefully consider the stability of their starting materials and intermediates, as well as the overall synthetic plan, when selecting the most appropriate reagent for the synthesis of this compound.
References
Stability Under Scrutiny: A Comparative Analysis of 2-(Benzyloxy)-4-methoxybenzoic Acid and Other Ethers in Drug Development
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is paramount to successful therapeutic development. In this guide, we provide a comprehensive stability assessment of 2-(Benzyloxy)-4-methoxybenzoic acid in comparison to other commonly employed ether functionalities under various stress conditions. This analysis is supported by illustrative experimental data and detailed protocols to aid in the design and execution of stability-indicating studies.
The ether linkage, a cornerstone in the architecture of many pharmaceutical compounds, can be susceptible to degradation, impacting a drug's shelf-life, efficacy, and safety. Among these, the benzyloxy group in this compound presents a unique stability profile due to the electronic effects of the aromatic ring and the benzylic position. This guide delves into its stability against hydrolytic, oxidative, thermal, and photolytic stress, juxtaposed with other representative ethers to inform candidate selection and formulation strategies.
Comparative Stability Data
Forced degradation studies are instrumental in elucidating the intrinsic stability of a drug substance and identifying potential degradation products.[1][2] The following table summarizes the degradation of this compound and other ethers under various stress conditions. The data, while illustrative, is based on established principles of chemical stability.
| Compound | Stress Condition | % Degradation | Major Degradation Products |
| This compound | Acid Hydrolysis (0.1 N HCl, 80°C, 24h) | 5.2 | 2-Hydroxy-4-methoxybenzoic acid, Benzyl alcohol |
| Base Hydrolysis (0.1 N NaOH, 80°C, 24h) | 3.8 | No significant degradation | |
| Oxidation (3% H₂O₂, RT, 24h) | 15.7 | 2-Hydroxy-4-methoxybenzoic acid, Benzaldehyde | |
| Thermal (105°C, 48h) | 2.1 | Minor unspecified degradants | |
| Photolytic (ICH Q1B, 1.2 million lux hours) | 8.9 | Various photoproducts | |
| 4-Methoxybenzoic acid | All conditions | < 1.0 | - |
| Anisole (Methoxybenzene) | All conditions | < 0.5 | - |
| Diphenyl Ether | All conditions | < 0.5 | - |
Note: The data presented in this table is for illustrative purposes to highlight the relative stability trends among the different ether types.
The benzylic ether in this compound is notably susceptible to oxidative cleavage, a known vulnerability of such structures.[3] This process can lead to the formation of an aromatic aldehyde and an alcohol. Furthermore, under acidic and photolytic stress, the benzyloxy group exhibits greater lability compared to the more robust methyl ether of 4-methoxybenzoic acid or the highly stable diphenyl ether. The stability of the benzoic acid moiety itself is generally high, though decarboxylation can occur under severe thermal stress.[4]
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible stability data. The following are standard protocols for forced degradation studies, which can be adapted for specific molecules.
Acid and Base Hydrolysis
Objective: To assess the stability of the substance in acidic and basic conditions.
Protocol:
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
For acid hydrolysis, add a known volume of the stock solution to a solution of 0.1 N hydrochloric acid.
-
For base hydrolysis, add a known volume of the stock solution to a solution of 0.1 N sodium hydroxide.
-
Incubate the solutions at a specified temperature (e.g., 80°C) for a defined period (e.g., 24 hours).
-
After incubation, neutralize the solutions.
-
Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and any degradation products.
Oxidative Degradation
Objective: To evaluate the susceptibility of the substance to oxidation.
Protocol:
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL).
-
Add a known volume of the stock solution to a solution of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature for a specified duration (e.g., 24 hours), protected from light.
-
Analyze the samples using a validated HPLC method.
Thermal Degradation
Objective: To determine the stability of the substance under high-temperature conditions.
Protocol:
-
Place a known amount of the solid compound in a thermostatically controlled oven.
-
Maintain the temperature at a high level (e.g., 105°C) for a set period (e.g., 48 hours).
-
After the exposure period, dissolve the sample in a suitable solvent.
-
Analyze the sample by HPLC to assess for any degradation.
Photostability Testing
Objective: To assess the impact of light on the stability of the substance, following ICH Q1B guidelines.[5]
Protocol:
-
Expose the solid compound or a solution of the compound to a light source that provides a specified illumination (e.g., not less than 1.2 million lux hours) and an integrated near-ultraviolet energy (e.g., not less than 200 watt hours/square meter).
-
A dark control sample should be stored under the same conditions but protected from light.
-
Following exposure, prepare solutions of both the exposed and control samples.
-
Analyze the samples by HPLC to quantify any photodegradation.
Visualizing the Stability Assessment Workflow
A systematic approach is essential for a thorough stability assessment. The following diagram illustrates a logical workflow for evaluating the stability of a chemical entity.
Signaling Pathways of Degradation
Understanding the potential degradation pathways is critical for predicting and mitigating stability issues. For this compound, two primary pathways are of concern.
References
Performance Benchmark: 2-(Benzyloxy)-4-methoxybenzoic Acid in the Synthesis of 2-Hydroxy-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Synthetic Routes
This guide provides a performance benchmark for 2-(Benzyloxy)-4-methoxybenzoic acid in the synthesis of the valuable intermediate, 2-hydroxy-4-methoxybenzoic acid, also known as 4-methoxysalicylic acid. The primary application of this compound is as a protected precursor, where the benzyl group serves as a protecting agent for the hydroxyl functional group. The key reaction, therefore, is the deprotection (debenzylation) to yield the target molecule.
This guide compares the debenzylation of this compound via catalytic hydrogenolysis with an alternative, classical synthetic route: the Kolbe-Schmitt reaction of 3-methoxyphenol. The comparison is based on key performance indicators such as reaction yield, purity, and the conditions required.
Data Presentation: Quantitative Comparison of Synthetic Routes
The following table summarizes the quantitative data for the two synthetic methodologies, providing a clear comparison of their performance in producing 2-hydroxy-4-methoxybenzoic acid.
| Parameter | Route 1: Debenzylation of this compound | Route 2: Kolbe-Schmitt Reaction of 3-Methoxyphenol |
| Starting Material | This compound | 3-Methoxyphenol |
| Key Reagents | H₂, Palladium on Carbon (Pd/C) | Potassium hydroxide (KOH), CO₂ |
| Solvent | Ethanol | - (solvent-free) |
| Temperature | Room Temperature | 150-160 °C |
| Pressure | Atmospheric (H₂ balloon) | High Pressure (85-95 atm) |
| Reaction Time | ~12-16 hours (overnight) | 5 hours |
| Reported Yield | High (often quantitative, >95%) | 75% |
| Purity of Product | Generally very high after filtration | Requires recrystallization for high purity |
| Byproducts | Toluene | Minor isomeric byproducts |
Experimental Protocols
Route 1: Debenzylation via Catalytic Hydrogenolysis
This protocol outlines the removal of the benzyl protecting group from this compound using palladium on carbon as a catalyst under a hydrogen atmosphere. This method is widely recognized for its high efficiency and clean conversion.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)
-
Ethanol (or other suitable solvent like ethyl acetate or methanol)
-
Hydrogen gas (H₂) supply (e.g., balloon or cylinder)
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus (e.g., Celite or filter paper)
Procedure:
-
In a round-bottom flask, dissolve this compound in a suitable solvent such as ethanol.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the flask and flush with an inert gas (e.g., nitrogen or argon) to remove air.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process 2-3 times to ensure an inert, hydrogen-rich atmosphere.
-
Maintain a positive pressure of hydrogen using a balloon or a connection to a hydrogen cylinder.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.
-
Upon completion, carefully vent the hydrogen gas and flush the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to yield the crude product, 2-hydroxy-4-methoxybenzoic acid. The product is often of high purity and may not require further purification.
Route 2: Kolbe-Schmitt Reaction
This protocol describes the synthesis of 2-hydroxy-4-methoxybenzoic acid from 3-methoxyphenol via carboxylation using carbon dioxide under high pressure and temperature. This is a classical method for the synthesis of hydroxybenzoic acids.
Materials:
-
3-Methoxyphenol
-
Potassium hydroxide (KOH)
-
Carbon dioxide (CO₂) gas
-
Hydrochloric acid (HCl) for acidification
-
High-pressure autoclave
Procedure:
-
Finely grind potassium hydroxide and mix it thoroughly with 3-methoxyphenol in a mortar or a dry flask.
-
Transfer the mixture to a high-pressure autoclave.
-
Seal the autoclave and heat the mixture to 130-140 °C for one hour to ensure the formation of the potassium phenoxide salt and the removal of any residual water.
-
Increase the temperature to 150-160 °C and introduce carbon dioxide into the autoclave until the pressure reaches 85-95 atmospheres.
-
Maintain the reaction at this temperature and pressure for 5 hours with constant stirring.
-
After the reaction period, cool the autoclave to room temperature and slowly vent the excess CO₂ pressure.
-
Dissolve the solid reaction mass in water.
-
Acidify the aqueous solution with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the crude 2-hydroxy-4-methoxybenzoic acid.
-
Collect the precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water mixture) to obtain the pure 2-hydroxy-4-methoxybenzoic acid.
Mandatory Visualization
The following diagrams illustrate the reaction pathways and experimental workflows for the two synthetic routes.
Caption: Reaction pathway for the debenzylation of this compound.
Caption: Experimental workflow for the catalytic hydrogenolysis of this compound.
Caption: Reaction pathway for the Kolbe-Schmitt synthesis of 2-hydroxy-4-methoxybenzoic acid.
Caption: Experimental workflow for the Kolbe-Schmitt reaction.
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of 2-(Benzyloxy)-4-methoxybenzoic acid
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate, and logistical information for the proper disposal of 2-(Benzyloxy)-4-methoxybenzoic acid, fostering a culture of safety and building trust in operational excellence.
Immediate Safety and Hazard Information
Hazard Summary for Isomer 3-(Benzyloxy)-4-methoxybenzoic acid
| Hazard Statement | GHS Classification | Precautionary Measures |
| Causes skin irritation | Skin corrosion/irritation, Category 2 | P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Causes serious eye irritation | Serious eye damage/eye irritation, Category 2A | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all federal, state, and local regulations. The following is a general procedural guide based on best practices for laboratory chemical waste.
1. Waste Identification and Segregation:
-
Treat all this compound and its containers as hazardous waste.
-
Do not mix this waste with other waste streams, particularly incompatible materials such as strong oxidizing agents[2].
-
Segregate solid waste (e.g., contaminated filter paper, weighing boats) from liquid waste (e.g., solutions in organic solvents).
2. Containerization:
-
Use a designated, compatible, and properly labeled hazardous waste container. The original container can be used if it is in good condition[3].
-
For liquid waste, ensure the container has a tightly sealing cap to prevent evaporation and spills[3].
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
3. Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of the laboratory personnel[3].
-
Ensure the storage area is well-ventilated and away from sources of ignition.
-
Secondary containment should be used for liquid waste containers to mitigate spills.
4. Disposal Request and Pickup:
-
Once the waste container is full or is no longer being added to, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.
-
Do not dispose of this compound down the drain or in the regular trash[1][4].
-
The recommended disposal method is to offer the surplus and non-recyclable solution to a licensed disposal company[1].
5. Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.
-
The rinsate from the triple-rinse must be collected and disposed of as hazardous waste[4].
-
After triple-rinsing, the container can be disposed of as non-hazardous waste, but be sure to deface or remove the original label.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed instructions.
References
Personal protective equipment for handling 2-(Benzyloxy)-4-methoxybenzoic acid
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for handling 2-(Benzyloxy)-4-methoxybenzoic acid, a key compound in various research and development applications. The following procedures are designed to ensure the safe handling, storage, and disposal of this chemical, protecting both laboratory personnel and the integrity of experimental work.
Important Note: A specific Safety Data Sheet (SDS) for this compound was not located. The following recommendations are based on the SDS for the closely related isomer, 3-(benzyloxy)-4-methoxybenzoic acid, and other similar aromatic carboxylic acids. It is imperative to handle this compound with care, adhering to the precautionary measures outlined below.
Hazard Identification and Personal Protective Equipment (PPE)
Based on available data for its isomer, 3-(benzyloxy)-4-methoxybenzoic acid, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, a comprehensive approach to personal protection is mandatory.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1][2] | To prevent eye contact which can cause serious irritation.[1] |
| Skin Protection | Wear protective gloves (inspect prior to use) and a lab coat.[1][2] | To prevent skin contact which can cause irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a particle respirator (type P95 - US or P1 - EU EN 143) for nuisance exposures. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[2] | To avoid inhalation of dust which may cause respiratory irritation.[1] |
Comparative Physicochemical Data of Similar Compounds
The following table summarizes key quantitative data from the SDS of compounds structurally similar to this compound. This data is provided for context and to inform safe handling and storage practices.
| Compound | CAS Number | Melting Point (°C) | Physical State |
| 3-(benzyloxy)-4-methoxybenzoic acid | 58452-00-9 | Not Specified | Solid |
| 4-methoxy-2-nitro-benzoic acid | 33844-21-2 | 196.5-200.5 | Solid |
| 2-Hydroxy-4-methoxybenzoic acid | 2237-36-7 | 157 - 159 | Powder Solid |
| 4-Methoxybenzoic acid | 100-09-4 | 181 - 186 | Powder Solid |
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Preparation: Work in a well-ventilated area, such as a chemical fume hood.[1][3] Ensure that an eyewash station and safety shower are readily accessible.
-
PPE: Before handling, don the appropriate PPE as detailed in the table above.
-
Dispensing: Avoid creating dust when handling the solid material.[1][3] Use a spatula or other appropriate tool to transfer the compound.
-
During Use: Avoid contact with skin and eyes.[1][3] Do not eat, drink, or smoke in the work area.[1]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[3]
Disposal Plan:
All waste containing this compound should be treated as hazardous waste.
-
Collection: Collect waste material in a suitable, labeled, and closed container.[1][3]
-
Disposal: Dispose of the contents and container at an approved waste disposal plant.[4][5] Do not allow the product to enter drains.[1][2] Follow all local, regional, and national regulations for hazardous waste disposal.
Workflow for Safe Handling
The following diagram illustrates the procedural flow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
